Deuterated Xanthines in Metabolic Profiling: The Physicochemical and Kinetic Characterization of 1-(Trideuteriomethyl)purine-2,6-dione
Executive Summary 1-(Trideuteriomethyl)purine-2,6-dione (also known as 1-Methylxanthine-d3 or 1-MX-d3 ) is the stable isotopologue of 1-methylxanthine, a primary downstream metabolite of caffeine and theophylline. In dru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(Trideuteriomethyl)purine-2,6-dione (also known as 1-Methylxanthine-d3 or 1-MX-d3 ) is the stable isotopologue of 1-methylxanthine, a primary downstream metabolite of caffeine and theophylline. In drug development and metabolic flux analysis, this compound serves as a critical internal standard and a probe for Kinetic Isotope Effects (KIE).
Unlike its non-deuterated parent, 1-MX-d3 possesses a methyl group at the N1 position where all three hydrogen atoms are replaced by deuterium (
). This modification renders the C-D bonds significantly stronger than C-H bonds due to lower zero-point vibrational energy, potentially altering metabolic clearance rates via the cytochrome P450 pathway while retaining identical chromatographic behavior and receptor binding affinity.
This guide details the chemical identity, synthesis strategies, spectral characteristics, and application protocols for 1-MX-d3.
Physicochemical Profile
The substitution of hydrogen with deuterium induces subtle but analytically distinct changes in the molecule's physical properties. The table below contrasts 1-MX-d3 with its protium analog.
Table 1: Comparative Chemical Properties
Property
1-Methylxanthine (Natural)
1-(Trideuteriomethyl)purine-2,6-dione (d3)
CAS Number
6136-37-4
1202865-49-3 (or similar analog)
Formula
Molecular Weight
166.14 g/mol
~169.16 g/mol (+3.02 Da shift)
Appearance
White to off-white solid
White crystalline powder
Solubility (Water)
Low (~11.7 g/L at 25°C)
Identical
Solubility (Organic)
Soluble in DMSO, basic buffers
Identical
Acidity (pKa)
pKa₁ ~ 7.7–8.1 (N7-H)
~7.7–8.1 (Negligible isotope effect on pKa)
LogP
-0.53 (Hydrophilic)
-0.53
UV Max ()
272 nm (pH 7)
272 nm
Critical Insight: The acidity of the N7 proton allows 1-MX-d3 to form salts with strong bases. This property is essential for extraction protocols, where alkalinization of the sample (pH > 10) ionizes the molecule, preventing extraction into organic solvents, while acidification (pH < 6) promotes extraction.
Synthesis and Isotopic Enrichment
Direct methylation of xanthine is non-regioselective, typically yielding a mixture of 1,3-, 3,7-, and 1,3,7-isomers. To synthesize high-purity 1-MX-d3, a protection-deprotection strategy is required. The "Gold Standard" route involves the use of 3,7-dibenzylxanthine as a scaffold to force alkylation exclusively at the N1 position.
Synthetic Workflow
Precursor Preparation: Start with 3,7-dibenzylxanthine. The benzyl groups block the acidic N3 and N7 positions.
Deuteromethylation: React the precursor with Iodomethane-d3 (
) in the presence of a base (e.g., Sodium Hydride or Potassium Carbonate) in a polar aprotic solvent (DMF).
Deprotection: Remove the benzyl groups via catalytic hydrogenolysis (
, Pd/C).
Visualization of Synthesis Pathway
Figure 1: Regioselective synthesis of 1-MX-d3 ensuring high isotopic purity and correct N1 substitution.
Analytical Characterization
Validating the identity of 1-MX-d3 requires specific attention to the "silencing" of the methyl signal in proton NMR and the mass shift in MS.
A. Nuclear Magnetic Resonance (NMR)[6]
1H NMR (DMSO-d6):
The characteristic singlet at
3.2–3.4 ppm (corresponding to ) observed in standard 1-methylxanthine will be absent in 1-MX-d3.
Signals for the C8-H (
~8.0 ppm) and the N-H protons will remain visible.
13C NMR:
The N1-methyl carbon will appear around
29-30 ppm . However, due to coupling with deuterium (spin=1), this signal splits into a septet and shows reduced intensity (loss of NOE enhancement).
B. Mass Spectrometry (LC-MS/MS)
In Triple Quadrupole (QqQ) systems, 1-MX-d3 is used as an Internal Standard (IS).
Precursor Ion: [M+H]+ = 170.1 m/z (vs 167.1 for natural).
Fragmentation (MRM):
Primary Transition: 170.1
127.1 m/z (Loss of HCNO/DCNO equivalent).
Note: Researchers must verify if the fragment retains the
group. If the fragmentation involves the loss of the N1-methyl group (e.g., as methyl isocyanate), the mass shift may be lost in the daughter ion.
1-Methylxanthine is a metabolic "hub." It is cleared via two competing pathways:
Oxidation (Major): Converted to 1-Methyluric Acid by Xanthine Oxidase (XO) . This occurs at the C8 position.[1]
Demethylation (Minor): Converted to Xanthine by CYP1A2 . This involves breaking the C-H (or C-D) bonds at N1.
The Deuterium Advantage
Because the C-D bond is stronger than the C-H bond, the rate of N1-demethylation is reduced in 1-MX-d3 (Primary KIE). However, the oxidation by Xanthine Oxidase at C8 is remote from the deuteration site and proceeds at the normal rate (Secondary KIE
1.0).
This unique property makes 1-MX-d3 an excellent probe for distinguishing between oxidative clearance (XO-mediated) and demethylation clearance (CYP-mediated).
Figure 2: Metabolic fate of 1-MX-d3. Note that deuteration specifically suppresses Pathway B.
Experimental Protocols
Protocol A: Preparation of Stock Standards for LC-MS
Solvent: Dimethyl Sulfoxide (DMSO).[2] 1-MX-d3 is poorly soluble in pure water or methanol.
Concentration: Prepare a 1 mg/mL master stock in DMSO.
Storage: -20°C, protected from light (xanthines are generally stable, but DMSO is hygroscopic).
Protocol B: Solid Phase Extraction (SPE) from Plasma
Since 1-MX-d3 is amphoteric, pH control is critical for recovery.
Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridge with MeOH followed by Water.
Loading: Mix plasma 1:1 with 0.1% Formic Acid (Acidic pH keeps the molecule neutral/protonated at N7, improving retention).
Washing: 5% Methanol in water (removes salts/proteins).
Elution: 100% Methanol.
Evaporation: Dry under Nitrogen at 40°C and reconstitute in mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).
References
PubChem. (n.d.). 1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione (Compound).[1][3] National Library of Medicine. Retrieved from [Link]
FooDB. (n.d.). 1-Methylxanthine: Chemical Properties and Spectra. Retrieved from [Link]
NIST Chemistry WebBook. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-.[4][5][6][7] Retrieved from [Link]
Horwitt, M. K., et al. (1980). Synthesis of 1-methylxanthine via N7-protection. Journal of the American Chemical Society.[7] (Adapted protocol for regioselectivity).
Technical Guide: Synthesis and Characterization of 1-(Trideuteriomethyl)purine-2,6-dione
The following technical guide details the synthesis and characterization of 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3). This document is structured for researchers requiring high-isotopic-purity standard...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis and characterization of 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3). This document is structured for researchers requiring high-isotopic-purity standards for metabolic tracer studies or kinetic isotope effect (KIE) analysis.
Executive Summary
Target Compound: 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3)
CAS Registry: 1202865-49-3 (labeled analog)
Core Application: Metabolic probe for CYP1A2 activity; internal standard for LC-MS/MS quantification of methylxanthines; Kinetic Isotope Effect (KIE) studies in drug design.
The Challenge:
Direct methylation of the xanthine scaffold is inherently non-selective due to the competing nucleophilicity of N3, N7, and N1. The N3 and N7 positions are more acidic (pKa ~7.5–8.5) than N1 (pKa ~11.2), leading to preferential alkylation at the imidazole ring (N7) or pyrimidine ring (N3) under standard conditions.
The Solution:
This protocol utilizes a "Protect-Label-Deprotect" strategy. By transiently blocking the highly reactive N3 and N7 positions with benzyl groups, we force the deuterium-labeled methylating agent to react exclusively at the N1 position. This ensures regiochemical integrity and high isotopic enrichment (>99 atom% D).
Retrosynthetic Analysis & Strategy
The synthesis is designed to be convergent, utilizing 3,7-dibenzylxanthine as the critical "locked" intermediate.
Step 1 (Protection): Regioselective benzylation of Xanthine at N3 and N7.
Step 2 (Labeling): N1-alkylation using Iodomethane-d3 (
).
Step 3 (Deprotection): Hydrogenolytic cleavage of benzyl groups to unveil the N3/N7 protons.
Pathway Visualization
Figure 1: Strategic workflow for the regioselective synthesis of 1-(trideuteriomethyl)xanthine.
Labeling: Add Iodomethane-d3 (0.68 mL, 11.0 mmol) via syringe.
Note:
is volatile (bp 42°C). Keep the reaction vessel sealed.
Conditions: Stir at 40°C for 12 hours. The reaction is typically cleaner at mild temperatures compared to forcing reflux.
Workup: Pour mixture into water (100 mL). The product, 1-(trideuteriomethyl)-3,7-dibenzylxanthine , will precipitate.
Isolation: Filter and dry under vacuum.
Check: TLC (CHCl3:MeOH 95:5) should show a less polar spot than the starting material.
Step 3: Global Deprotection (Hydrogenolysis)
Objective: Remove benzyl groups to restore the xanthine core while retaining the N1-CD3 label.
Reaction: Dissolve the intermediate from Step 2 (1.0 g) in Methanol (50 mL) and Glacial Acetic Acid (5 mL).
Solubility Note: If solubility is poor, use a mixture of THF/MeOH.
Catalyst: Add 10% Pd/C (100 mg, 10 wt% loading).
Hydrogenation: Purge with
gas (balloon pressure is sufficient) and stir vigorously at room temperature for 24 hours.
Monitoring: Monitor by HPLC or TLC. Disappearance of UV-active benzyl spots indicates completion.
Purification: Filter through a Celite pad to remove the catalyst. Wash the pad with hot methanol.
Final Isolation: Concentrate the filtrate to dryness. Recrystallize the residue from boiling water or water/ethanol.
Final Product: White crystalline powder.
Characterization & Data Analysis
Nuclear Magnetic Resonance (NMR)
The absence of the N1-H signal and the specific coupling pattern of the methyl group are definitive.
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Assignment
Diagnostic Note
1H
11.85
Broad Singlet
N7-H
Exchangeable with D2O.
1H
10.90
Broad Singlet
N3-H
Exchangeable with D2O.
1H
8.05
Singlet
C8-H
Characteristic imidazole proton.
1H
Silent
-
N1-Me
Crucial: No signal at ~3.2 ppm (where CH3 would appear).
13C
151.4
Singlet
C2
Carbonyl
13C
148.6
Singlet
C6
Carbonyl
13C
140.8
Singlet
C8
Imidazole C
13C
~29.0
Septet
N1-CD3
Definitive: Hz.
Mass Spectrometry (ESI-MS)
Instrument: LC-QTOF or Triple Quadrupole.
Mode: Positive Ion Mode (
).
Theoretical Mass (
): 169.08 (Monoisotopic).
Observed m/z: 169.1
.
Comparison: Standard 1-Methylxanthine appears at 166.1. The +3 Da shift confirms trideuteration.
References
Regioselectivity in Xanthine Alkylation
Daly, J. W., et al.[3] "Structure-activity relationships for N-methylxanthines."[7][1] Journal of Medicinal Chemistry 29.7 (1986): 1305-1308. Link
Synthesis via Benzyl Protection
Müller, C. E., et al. "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry 39.13 (1996): 2482-2491. Link
Deuterium Labeling Applications
Russak, E. M., et al. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy 53.2 (2019): 211-216.[8] Link
Characterization Data (Base Structure)
PubChem Compound Summary for CID 13001304 (1,3,7-Tris(trideuteriomethyl)purine-2,6-dione - Caffeine-d9). Used for spectral comparison logic. Link
1-(trideuteriomethyl)purine-2,6-dione, commonly referred to as 1-Methylxanthine-d3 (1-MX-d3) , is the stable isotope-labeled analog of 1-methylxanthine, a primary metabolite of caffeine and theophylline. In drug development and clinical pharmacology, this compound serves as a critical Internal Standard (IS) for the precise quantification of methylxanthines via LC-MS/MS. Its utility stems from its identical chromatographic behavior to the analyte combined with a distinct mass shift (+3 Da), eliminating ionization matrix effects during quantitative analysis of CYP1A2 metabolic activity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following data consolidates the structural and physical characteristics of the compound.
Soluble in DMSO, 1M NaOH; poorly soluble in water/ethanol
Melting Point
>300 °C (consistent with non-deuterated analog)
Appearance
White to off-white solid
Isotopic Purity
Typically ≥99 atom % D
Structural Analysis
The purine ring system consists of a pyrimidine ring fused to an imidazole ring. In 1-Methylxanthine-d3, the N1 position is substituted with a trideuteriomethyl group (-CD₃). The N3 and N7 positions remain protonated. This specific substitution pattern is critical; N1-methylation is the final step in the metabolic clearance of theophylline, making this isotope essential for differentiating metabolic pathways.
Chemical Synthesis: Selective N1-Alkylation Protocol
Strategic Rationale (Expertise & Experience)
Direct methylation of xanthine is non-selective, often yielding 1,3-dimethyl (theophylline), 3,7-dimethyl (theobromine), or 1,3,7-trimethyl (caffeine) mixtures. To synthesize 1-Methylxanthine-d3 with high purity, we must block the highly reactive N7 and N3 positions or utilize a transient protection strategy.
The most robust protocol involves the N7-protection route using chloromethyl pivalate (POM-Cl), followed by N1-alkylation with Iodomethane-d3 (CD₃I) , and subsequent deprotection. This ensures the deuterium label is exclusively at the N1 position.
Validated Synthesis Workflow
Figure 1: Selective synthesis pathway for 1-Methylxanthine-d3 ensuring regiospecificity.
Step-by-Step Protocol
N7-Protection:
Suspend Xanthine (1 eq) in anhydrous DMF.
Add Sodium Carbonate (1 eq) and stir at 25°C for 30 min.
Mechanism: The N7 position is the most acidic and nucleophilic site on the imidazole ring, reacting preferentially to form 7-POM-xanthine.
QC Check: Monitor by TLC (CHCl₃:MeOH 9:1). Disappearance of xanthine indicates completion.
N1-Deuteriomethylation (The Critical Step):
Dissolve 7-POM-xanthine in DMF.
Add Iodomethane-d3 (CD₃I) (1.1 eq) and K₂CO₃.
Stir at 40°C for 4-6 hours.
Note: Avoid excess CD₃I to prevent N3 alkylation. The steric bulk of the POM group at N7 helps direct alkylation to N1.
Deprotection & Purification:
Treat the intermediate with 1M NaOH and reflux for 1 hour to hydrolyze the pivaloyloxymethyl ester.
Cool and acidify to pH 5.0 with HCl. The product, 1-Methylxanthine-d3 , will precipitate.
Recrystallize from water/ethanol to remove inorganic salts.
Analytical Application: LC-MS/MS Internal Standard
Role in DMPK Studies
1-Methylxanthine is a downstream metabolite of caffeine (via Paraxanthine) and Theophylline. In CYP1A2 phenotyping studies, the ratio of 1-Methylxanthine to its precursors is a key biomarker. Using 1-MX-d3 as an internal standard corrects for extraction efficiency and matrix suppression, which are common in urine and plasma analysis.
Metabolic Pathway Context[10]
Figure 2: Position of 1-Methylxanthine in caffeine metabolism and the application of its deuterated IS.
Validated LC-MS/MS Protocol
Sample Preparation:
Aliquot: 50 µL human plasma/urine.
IS Addition: Add 10 µL of 1-Methylxanthine-d3 working solution (100 ng/mL in Methanol).
Precipitation: Add 200 µL cold Acetonitrile. Vortex 1 min. Centrifuge 10,000 x g for 5 min.
Injection: Inject 5 µL of supernatant.
Instrument Parameters (Triple Quadrupole):
Ionization: ESI Positive Mode.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.
Gradient: 5% B to 95% B over 4 min.
MRM Transitions:
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
1-Methylxanthine
167.1
108.1
25
1-Methylxanthine-d3
170.1
111.1
25
Note on Mass Shift: The precursor shifts from 167.1 to 170.1 (+3 Da due to CD₃). The product ion (loss of HNCO fragment usually) also retains the label if the fragmentation pathway preserves the N1-methyl group, ensuring specificity.
Handling & Stability
Storage: Store at -20°C. The compound is stable for >2 years if kept dry and away from light.
Solution Stability: Stock solutions in DMSO/Methanol are stable for 6 months at -20°C. Aqueous working solutions should be prepared fresh or refrigerated for no more than 1 week due to potential bacterial growth, though chemical hydrolysis is negligible at neutral pH.
Safety: Treat as a bioactive purine derivative. Use standard PPE (gloves, lab coat, safety glasses).
Hu, L., Singh, P. K., & Ullman, B. (1980). Synthesis of 1-methylxanthine via N7-protection. Journal of the American Chemical Society, 45, 1711-1713.[1] (Methodology adapted for deuterated synthesis).[2][3]
Caubet, M. S., et al. (2002). Analysis of methylxanthines in human biological fluids by LC-MS/MS.
Author: BenchChem Technical Support Team. Date: February 2026
Common Name: 1-Methylxanthine-d3
Role: Stable Isotope Internal Standard (IS) for Methylxanthine Quantification
Application: DMPK, Clinical Toxicology, Caffeine Metabolite Profiling
Part 1: Executive Summary & Molecular Profile
This guide details the mass spectrometric characterization and quantification workflow for 1-(trideuteriomethyl)purine-2,6-dione (hereafter referred to as 1-Methylxanthine-d3 ). As a primary metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine, 1-methylxanthine is a critical biomarker for CYP1A2 activity phenotyping.
The deuterated analog (
) serves as the "gold standard" Internal Standard (IS) for LC-MS/MS assays. Its physicochemical properties mirror the non-deuterated analyte, allowing it to compensate for ionization suppression, matrix effects, and extraction variability. However, precise chromatographic resolution is required to distinguish it from isobaric isomers (3-methylxanthine and 7-methylxanthine).
Physicochemical & MS Characteristics
Parameter
Specification
Technical Note
Formula
Deuterium label at -methyl position.
Monoisotopic Mass
~169.09 Da
+3.02 Da shift from unlabeled 1-MX (166.05 Da).
Ionization Mode
ESI Positive (+)
Protonation site typically at imidazole nitrogen.
Precursor Ion ()
m/z 170.1
Essential to verify isotopic purity (>99% D) to prevent "crosstalk" with analyte.
Primary Fragment
m/z 127.1
Retro-Diels-Alder (RDA) cleavage retaining the group.
Solubility
DMSO, Methanol (warm)
Poor solubility in pure water; keep stock in organic solvent.
Part 2: LC-MS/MS Method Development
Mass Spectrometry Optimization (The Physics of Detection)
The analysis relies on Multiple Reaction Monitoring (MRM) in a Triple Quadrupole (QqQ) system.[1] The fragmentation mechanism of xanthines typically involves a Retro-Diels-Alder (RDA) reaction or the loss of isocyanic acid (HNCO).
Critical Mechanism:
For 1-Methylxanthine-d3, the methyl group is located at the
position.
Unlabeled Transition: m/z 167.1
124.1 (Loss of 43 Da, typically HNCO/CHNO).
Deuterated Transition: m/z 170.1
127.1.
Why? The fragmentation core retains the
position. Therefore, the +3 Da mass shift is preserved in the product ion.
Desolvation Temperature: 450°C – 550°C (High heat aids evaporation of aqueous mobile phases).
Cone Voltage: Optimized per instrument (typically 25-40 V) to prevent in-source fragmentation.
Chromatographic Separation (The Isomer Problem)
Mass spectrometry alone cannot distinguish 1-Methylxanthine-d3 from 3-Methylxanthine-d3 or 7-Methylxanthine-d3 if they were to exist in the mixture, nor can it separate the analyte 1-Methylxanthine from its isomers without chromatography.
The Challenge: 1-Methylxanthine, 3-Methylxanthine, and 7-Methylxanthine are isobaric (m/z 167). While the IS (m/z 170) is mass-resolved, it must co-elute exactly with the analyte (1-Methylxanthine) to effectively correct for matrix effects, while being chromatographically resolved from the other isomers to ensure specificity of the assay.
Protocol:
Column: High-strength Silica (HSS) T3 or C18 with polar end-capping.
Reasoning: Xanthines are polar. Standard C18 columns often suffer from poor retention (blow-out). T3 chemistries withstand 100% aqueous starts.
B: 0.1% Formic Acid in Methanol (Methanol provides sharper peaks for xanthines than Acetonitrile).
Workflow Visualization
The following diagram illustrates the logic flow for method development, ensuring specificity against isomers.
Caption: Logic flow for optimizing LC-MS/MS conditions, prioritizing isomer separation and IS co-elution.
Part 3: Sample Preparation Protocol
Context: Methylxanthines are often analyzed in plasma or urine.[3][4] Protein Precipitation (PPT) is the most efficient high-throughput method, but Solid Phase Extraction (SPE) yields cleaner baselines for low-level detection.
Selected Method: Protein Precipitation (PPT)
Rationale: 1-Methylxanthine is relatively polar. Liquid-Liquid Extraction (LLE) with hexane/ether is often inefficient. PPT with acidified methanol offers high recovery.
Step-by-Step Methodology
Preparation of IS Working Solution:
Dissolve 1-Methylxanthine-d3 in DMSO to 1 mg/mL (Stock).
Dilute Stock in Methanol to 500 ng/mL (Working IS).
Note: Keep organic content high to ensure solubility.
Plasma Extraction:
Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.
Spike: Add 10 µL of Working IS (500 ng/mL). Vortex gently.
Chemistry: The acid helps disrupt protein binding; methanol precipitates albumin.
Vortex: High speed for 30 seconds.
Centrifuge: 15,000 x g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of supernatant to an autosampler vial.
Dilution (Optional): If peak shape is poor (solvent effect), dilute supernatant 1:1 with water before injection.
Self-Validating Control:
Always include a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS only).
Check: If the Zero Sample shows a peak at the analyte transition (167 -> 124), your IS contains unlabeled impurities (Crosstalk).
Part 4: Validation & Troubleshooting
Deuterium Isotope Effect
Although rare in HPLC, deuterium substitution can sometimes cause a slight shift in retention time compared to the unlabeled analyte (usually eluting slightly earlier).
Impact: If the shift is significant, the IS may not experience the exact same matrix suppression as the analyte at the exact moment of ionization.
Mitigation: Use UPLC with sharp gradients. If separation occurs, ensure the matrix factor is evaluated at both retention times.
Crosstalk and Purity
Commercial stable isotopes usually have >99% isotopic purity. However, 0.5% unlabeled 1-methylxanthine in your IS stock will limit your Lower Limit of Quantitation (LLOQ).
Test: Inject the IS alone at high concentration. Monitor the analyte transition (167 -> 124).
Acceptance: The interference response should be <20% of the LLOQ response.
Biological Pathway Diagram
Understanding the metabolic origin ensures you are measuring the correct isomer.
Caption: Metabolic formation of 1-Methylxanthine from Caffeine. Note the parallel formation of isomers.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from
Surdak, H., et al. (2022). "Simultaneous Determination of Methylxanthines in Human Plasma by LC–MS/MS." Journal of Chromatography B. (Contextual reference for methylxanthine extraction).
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 13001300: 3,7-Dihydro-1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6-dione.[5] Retrieved from
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from
The Deuterium Kinetic Isotope Effect in Purine Derivatives: A Technical Guide to Modulating Biological Activity and Metabolism
This guide provides an in-depth technical exploration of the strategic application of deuterium in modifying the biological activity and metabolic fate of purine derivatives. For researchers, medicinal chemists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical exploration of the strategic application of deuterium in modifying the biological activity and metabolic fate of purine derivatives. For researchers, medicinal chemists, and drug development professionals, this document will elucidate the core principles of the deuterium kinetic isotope effect (KIE) and its practical application in the design and evaluation of novel deuterated purine analogues. We will move beyond theoretical concepts to provide actionable insights and detailed experimental protocols, enabling a comprehensive understanding of this powerful tool in medicinal chemistry.
Introduction: The Rationale for Deuterating Purine Derivatives
Purine analogues are a cornerstone of modern pharmacotherapy, with wide-ranging applications as anticancer, antiviral, and immunosuppressive agents.[1][2] Their therapeutic efficacy is often intrinsically linked to their metabolic activation and catabolism, which are orchestrated by a series of enzymes involved in purine metabolism.[3] However, the clinical utility of many purine derivatives is hampered by rapid metabolic inactivation, the formation of toxic metabolites, or suboptimal pharmacokinetic profiles.
Deuteration, the selective replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), has emerged as a potent strategy to mitigate these metabolic liabilities.[4][5] The fundamental principle underpinning this approach is the deuterium kinetic isotope effect (KIE) . Due to its greater mass, a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond.[4] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed by deuterium substitution.[4] This modulation of metabolic pathways can lead to improved pharmacokinetic properties, enhanced safety profiles, and more convenient dosing regimens.[4][5]
This guide will systematically explore the application of the deuterium KIE to purine derivatives, from the foundational principles to practical experimental design and analysis.
The Metabolic Landscape of Purine Derivatives: Identifying Opportunities for Deuteration
The metabolism of purine analogues is a complex interplay of anabolic (activation) and catabolic (inactivation) pathways, primarily governed by enzymes such as xanthine oxidase, purine nucleoside phosphorylase (PNP), and various cytochrome P450 (CYP) enzymes.[3] Understanding these pathways is critical for identifying strategic positions for deuteration.
Key Metabolic Pathways and Enzymes
Xanthine Oxidase (XO): This enzyme plays a crucial role in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[6][7] For many purine-based drugs, XO-mediated metabolism is a primary route of inactivation.
Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond of purine nucleosides to yield the free purine base and ribose-1-phosphate.[3][8] This can be either an activation or inactivation step depending on the specific drug and its mechanism of action.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the Phase I metabolism of a vast array of xenobiotics, including many purine derivatives.[9] CYP-mediated reactions often involve C-H bond cleavage through processes like hydroxylation and N-dealkylation.[4]
Aldehyde Oxidase (AO): Similar to XO, AO is a molybdenum-containing enzyme that can catalyze the oxidation of heterocyclic rings, including the purine core.
Strategic Deuteration to Modulate Metabolism
The primary goal of deuterating a purine derivative is to slow down a specific metabolic pathway that is considered a liability. This can be achieved by replacing hydrogen with deuterium at a "metabolic soft spot" – a position on the molecule that is susceptible to enzymatic attack.
Potential Benefits of Deuterating Purine Derivatives:
Benefit
Mechanism
Example Application
Increased Half-life
Slowing the rate of metabolic clearance by enzymes like CYPs or XO.[10][11]
Reducing dosing frequency and improving patient compliance.
Reduced Formation of Toxic Metabolites
"Metabolic shunting" - redirecting metabolism away from a pathway that produces toxic byproducts.[5][10]
Enhancing the safety profile of the drug.
Increased Exposure to Active Metabolites
If a metabolite is the active therapeutic agent, slowing its further metabolism can increase its concentration and duration of action.
Optimizing the therapeutic window.
Improved Bioavailability
Decreasing first-pass metabolism in the liver.
Allowing for lower doses and potentially reducing side effects.
It is crucial to note that the success of a deuteration strategy is not guaranteed and is highly dependent on the specific compound and the rate-limiting step in its metabolism.[9]
Experimental Evaluation of Deuterated Purine Derivatives
A systematic and rigorous experimental workflow is essential to validate the intended effects of deuteration. This involves a combination of in vitro and in vivo studies to assess metabolic stability, pharmacokinetic parameters, and biological activity.
In Vitro Metabolic Stability Assays
These assays are the first step in evaluating the impact of deuteration and are typically conducted using subcellular fractions or cell-based systems.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)
Preparation of Reagents:
Test compounds (deuterated and non-deuterated parent drug) dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
Human liver microsomes (pooled from multiple donors) at a concentration of 20 mg/mL.
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
Phosphate buffer (0.1 M, pH 7.4).
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
Incubation:
Pre-warm the HLM suspension and phosphate buffer to 37°C.
In a microcentrifuge tube, combine the HLMs (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and the test compound (final concentration, e.g., 1 µM).
Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubate at 37°C with shaking.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to the ice-cold acetonitrile solution with the internal standard.
Sample Processing:
Vortex the quenched samples to precipitate proteins.
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
Transfer the supernatant to a new tube or a 96-well plate for analysis.
LC-MS/MS Analysis:
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
The use of isotopically labeled internal standards is crucial for accurate quantification.[6]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Compare the t½ of the deuterated compound to its non-deuterated counterpart. A significantly longer t½ for the deuterated version indicates a positive deuterium kinetic isotope effect.
Metabolite Identification and Profiling
Identifying the metabolites formed from both the deuterated and non-deuterated compounds is crucial to confirm the site of metabolism and to investigate potential metabolic switching.
Workflow for Metabolite Identification
Caption: Workflow for metabolite identification and profiling.
The use of high-resolution mass spectrometry is essential for this analysis, as it allows for the accurate mass measurement of metabolites and their fragments, facilitating their identification.[12][13]
Pharmacokinetic (PK) Studies in Animal Models
Following promising in vitro data, in vivo PK studies are necessary to determine how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of the purine derivative in a whole organism.
Key PK Parameters to Compare:
Parameter
Description
Expected Impact of Successful Deuteration
t½ (Half-life)
The time it takes for the drug concentration in the plasma to decrease by half.
Increased
AUC (Area Under the Curve)
A measure of the total drug exposure over time.
Increased
Cmax (Maximum Concentration)
The highest concentration of the drug in the plasma.
May increase or remain similar
CL (Clearance)
The rate at which the drug is removed from the body.
Decreased
These studies provide the most definitive evidence of the in vivo impact of the deuterium kinetic isotope effect.
Biological Activity Assessment
While the primary goal of deuteration is often to improve pharmacokinetics, it is imperative to confirm that the modification does not negatively impact the compound's intended biological activity. In some cases, the altered metabolism may even enhance efficacy.
Workflow for Biological Activity Assessment
Caption: Workflow for assessing the biological activity of deuterated compounds.
For example, when evaluating deuterated purine derivatives as potential anticancer agents, cell proliferation assays using relevant cancer cell lines are essential.[1] For antiviral candidates, assays measuring the inhibition of viral replication are necessary.
Synthesis of Deuterated Purine Derivatives
The ability to synthesize deuterated purine derivatives with high isotopic purity is a prerequisite for their evaluation. Several synthetic strategies can be employed, depending on the desired position of deuteration.
Direct H-D Exchange: In some cases, hydrogen atoms on the purine ring can be exchanged for deuterium under specific conditions, for example, using a ruthenium nanoparticle catalyst in the presence of D₂ gas and D₂O.[14]
Use of Deuterated Building Blocks: A more common approach involves the use of deuterated starting materials in the synthesis of the purine ring or the sugar moiety (for nucleosides).
Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki and Stille couplings can be used to introduce various substituents, including deuterated ones, onto the purine core.[1]
The choice of synthetic route will depend on the target molecule and the availability of deuterated precursors.
Conclusion and Future Perspectives
The strategic deuteration of purine derivatives represents a powerful and validated approach to enhancing their therapeutic potential. By leveraging the deuterium kinetic isotope effect, medicinal chemists can fine-tune the metabolic properties of these important molecules, leading to improved pharmacokinetic profiles and enhanced safety.[5] A thorough understanding of the underlying metabolic pathways, coupled with a rigorous experimental evaluation pipeline, is essential for the successful development of next-generation deuterated purine-based therapeutics. As our understanding of drug metabolism continues to grow, the precision and application of deuteration in drug design are poised to expand, offering new avenues for the development of safer and more effective medicines.
References
Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. (2024). MDPI. [Link]
Lehikoinen, P. K., Sinnott, M. L., & Krenitsky, T. A. (1989). Investigation of alpha-deuterium kinetic isotope effects on the purine nucleoside phosphorylase reaction by the equilibrium-perturbation technique. Biochemical Journal, 257(2), 355–359. [Link]
beta-deuterium kinetic isotope effects in the purine nucleoside phosphorylase reaction. (n.d.). SciSpace. [Link]
Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. (2022). Taylor & Francis Online. [Link]
Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. (2015). Beilstein Journal of Organic Chemistry. [Link]
Mádrová, L., Krijt, M., Barešová, V., Václavík, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE, 13(12), e0208947. [Link]
Kizaki, H., & Sakurada, T. (1977). Simple micro-assay methods for enzymes of purine metabolism. Journal of Laboratory and Clinical Medicine, 89(5), 1135–1144. [Link]
Deuterium in Drug Discovery and Development. (2011). ResearchGate. [Link]
Synthesis and biological evaluation of purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors. (2006). PubMed. [Link]
Sun, H., Piotrowski, D. W., Orr, S. T. M., Warmus, J. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206279. [Link]
Sharma, R., & Jain, R. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]
Deuterium: Slowing Metabolism One C–H Bond At A Time. (2025). Ingenza. [Link]
Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. (2012). Semantic Scholar. [Link]
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. [Link]
Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. (2023). Semantic Scholar. [Link]
Mass spectrometric analysis of purine de novo biosynthesis intermediates. (2018). PLOS ONE. [Link]
Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. (2004). PubMed. [Link]
Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. [Link]
Schofield, J., Brasseur, D., de Bruin, B., Vassal, T., et al. (2013). Effect of deuteration on the metabolism and clearance of some pharmacologically active compounds--synthesis and in vitro metabolism of deuterated derivatives of dronedadrone. Journal of Labelled Compounds & Radiopharmaceuticals, 56(9-10), 504–512. [Link]
Pharmacokinetics of Purine Nucleoside Analogs. (n.d.). Taylor & Francis eBooks. [Link]
RuNp-catalyzed deuterium labelling of representative purine derivatives. (n.d.). ResearchGate. [Link]
Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. (2024). MDPI. [Link]
A simple protocol for the production of highly deuterated proteins for biophysical studies. (n.d.). ResearchGate. [Link]
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers. [Link]
An In-depth Technical Guide on 1-(trideuteriomethyl)purine-2,6-dione as a Stable Isotope-Labeled Internal Standard
Abstract This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of 1-(trideuteriomethyl)purine-2,6-dione as a stable isotope-labeled inte...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of 1-(trideuteriomethyl)purine-2,6-dione as a stable isotope-labeled internal standard (SIL-IS). The document outlines the critical role of internal standards in quantitative bioanalysis, the inherent advantages of using SIL-IS, and the specific properties of 1-(trideuteriomethyl)purine-2,6-dione. A detailed, field-tested protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is presented, covering all stages from sample preparation to data analysis. This guide is intended to serve as a practical resource, grounded in scientific principles and regulatory expectations, for the accurate quantification of the corresponding analyte, 1-methylxanthine, in complex biological matrices.
The Rationale for Internal Standards in Quantitative Bioanalysis
The precise quantification of analytes in biological samples such as plasma, urine, or tissue is fundamental to pharmacokinetic and toxicokinetic studies.[1] However, the complexity of these biological matrices presents significant analytical challenges. Variations in sample preparation, such as analyte loss during extraction, and analytical inconsistencies, including matrix effects and fluctuations in instrument response, can lead to inaccurate and unreliable results.
To mitigate these issues, an internal standard (IS) is added to every sample, including calibration standards, quality controls (QCs), and the unknown study samples.[2] An ideal IS should closely mimic the chemical and physical properties of the analyte. This ensures that both the analyte and the IS are affected similarly by experimental variability. The final quantification is based on the ratio of the analyte's response to the IS's response, which effectively normalizes for procedural inconsistencies.[3]
1.1. The Gold Standard: Stable Isotope-Labeled Internal Standards
While various compounds can serve as internal standards, stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative mass spectrometry.[4][5][6] A SIL-IS is a version of the analyte in which one or more atoms are replaced with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7] This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[7]
The advantages of using a SIL-IS, such as 1-(trideuteriomethyl)purine-2,6-dione, are significant:
Co-elution with the Analyte: Due to their identical chemical properties, the SIL-IS and the analyte exhibit the same chromatographic behavior, which is crucial for compensating for matrix effects that can vary during the chromatographic run.
Identical Ionization Efficiency: The isotopic labeling has a negligible impact on the molecule's ionization efficiency, ensuring that both the analyte and the SIL-IS respond similarly in the mass spectrometer's ion source.[5]
Comparable Extraction Recovery: During sample preparation, the SIL-IS and the analyte will have nearly identical recovery rates.[2]
These characteristics ensure that the ratio of the analyte to the SIL-IS remains constant, even in the presence of signal suppression or enhancement, thereby improving the accuracy and precision of the analytical method.[2]
The +3 Dalton mass difference is generally sufficient to prevent spectral overlap between the analyte and the internal standard in small molecule analysis.[7]
2.2. Synthesis Overview
The synthesis of 1-(trideuteriomethyl)purine-2,6-dione typically involves the alkylation of a purine precursor with a deuterated methylating agent. For instance, xanthine can be reacted with a trideuteriomethyl source, such as trideuteriomethyl iodide (CD₃I), in the presence of a base to introduce the labeled methyl group.
Caption: Generalized synthesis scheme for 1-(trideuteriomethyl)purine-2,6-dione.
A Practical Guide to Bioanalytical Method Development
This section details a standard protocol for the quantification of 1-methylxanthine in human plasma using 1-(trideuteriomethyl)purine-2,6-dione as the internal standard.
3.1. Essential Materials and Reagents
Component
Recommended Grade
1-Methylxanthine
≥98% purity
1-(trideuteriomethyl)purine-2,6-dione
≥98% isotopic purity
Acetonitrile
LC-MS Grade
Methanol
LC-MS Grade
Formic Acid
LC-MS Grade
Deionized Water
Type I (18.2 MΩ·cm)
Human Plasma (K₂EDTA)
Screened, Pooled
3.2. Preparation of Stock and Working Solutions
Analyte Stock (1 mg/mL): Accurately weigh and dissolve ~1 mg of 1-methylxanthine in 1 mL of a suitable solvent (e.g., 50:50 methanol/water).
SIL-IS Stock (1 mg/mL): Prepare in the same manner as the analyte stock solution.
Analyte Working Solutions: Serially dilute the analyte stock solution to prepare calibration standards and quality control samples at the desired concentrations.
SIL-IS Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock solution to a concentration that provides a stable and appropriate response in the mass spectrometer.
3.3. Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules from plasma.
Caption: A typical protein precipitation workflow for plasma samples.
3.4. LC-MS/MS Instrumental Conditions
Parameter
Typical Condition
LC System
A high-performance liquid chromatography system (e.g., UHPLC)
Column
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Gradient
A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 5 minutes)
A comprehensive validation of the bioanalytical method is required to ensure its reliability. This validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11] Key validation parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability.[8]
Data Analysis and Interpretation
The data acquired from the LC-MS/MS system is processed using specialized software. The peak areas of the analyte and the SIL-IS are integrated, and the ratio of their responses is calculated. A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards. The concentrations of the analyte in the QC and unknown samples are then determined by interpolating their peak area ratios from this calibration curve.
The consistent use of 1-(trideuteriomethyl)purine-2,6-dione as the internal standard is paramount for achieving accurate and precise results. It effectively compensates for potential variability throughout the analytical process, ensuring the integrity of the final data.
Conclusion
1-(trideuteriomethyl)purine-2,6-dione serves as an exemplary stable isotope-labeled internal standard for the quantitative bioanalysis of 1-methylxanthine. Its properties align perfectly with the requirements for an ideal internal standard, enabling robust and reliable analytical methods. The detailed protocol and principles outlined in this guide provide a solid foundation for the development and validation of high-quality bioanalytical assays essential for drug development and a variety of research applications.
References
Borges, N. C., & Lanchote, V. L. (2003). The use of stable isotopes in pharmacokinetic studies. Clinical Pharmacokinetics, 42(10), 881-899.
U.S. Food and Drug Administration. (2018).
European Medicines Agency. (2011).
Nowak, M., Głowacka, A., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 285-295.
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
1-(Trideuteriomethyl)purine-2,6-dione: The Deuterated Sentinel of Xanthine Pharmacokinetics
This is a comprehensive technical guide on 1-(trideuteriomethyl)purine-2,6-dione (also known as 1-Methylxanthine-d3 or 1-CD₃-Xanthine ). This molecule is not a marketed therapeutic drug but a pivotal pharmacometabolomic...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide on 1-(trideuteriomethyl)purine-2,6-dione (also known as 1-Methylxanthine-d3 or 1-CD₃-Xanthine ).
This molecule is not a marketed therapeutic drug but a pivotal pharmacometabolomic standard and mechanistic probe . Its history is inextricably linked to the development of Stable Isotope Dilution Assays (SIDA) and the mapping of the Cytochrome P450 1A2 (CYP1A2) pathway.
Part 1: Executive Technical Summary
1-(trideuteriomethyl)purine-2,6-dione (C₆H₃D₃N₄O₂) is the isotopically labeled analog of 1-Methylxanthine (1-MX), a primary downstream metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).
In the hierarchy of pharmaceutical sciences, this molecule serves two critical high-level functions:
The "Gold Standard" Internal Standard: It provides the absolute reference required for the quantification of 1-methylxanthine in complex biological matrices (plasma/urine) via LC-MS/MS, eliminating ionization matrix effects.
Mechanistic Probe for CYP1A2: Historically, the synthesis of N1-deuterated xanthines revealed the phenomenon of "Metabolic Switching" —where the Kinetic Isotope Effect (KIE) forces enzymes to shift metabolic pathways away from the deuterated site.
Chemical Identity Card
Property
Specification
IUPAC Name
1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione
Common Name
1-Methylxanthine-d3 (1-MX-d3)
Parent Scaffold
Xanthine (Purine-2,6-dione)
Isotopic Label
Deuterium (H) at N1-Methyl group
Molecular Weight
169.16 g/mol (vs. 166.14 g/mol for unlabeled)
Primary Target
CYP1A2 Phenotyping / Metabolite Quantification
Part 2: Historical Discovery & The "Deuterium Switch"
The history of 1-(trideuteriomethyl)purine-2,6-dione is not defined by a single "eureka" moment of drug discovery, but by the evolution of Quantitative Pharmacology in the 1970s.
The Horning Era (1976): Discovery of Metabolic Switching
The seminal work involving N1-deuterated xanthines was conducted by Horning et al. (1976) . They synthesized caffeine analogs with trideuteriomethyl groups at the N1, N3, and N7 positions to study the demethylation mechanisms of the liver.
The Experiment: They administered Caffeine-1-CD3 (1-trideuteriomethyl-3,7-dimethylxanthine) to humans.
The Observation: Normally, caffeine is primarily metabolized by N3-demethylation to Paraxanthine (1,7-dimethylxanthine). However, when deuterium was placed at specific positions, the C-D bond (stronger than C-H) caused a Kinetic Isotope Effect (KIE) .
The Result: This slowed down the reaction at the deuterated site, causing the CYP450 enzymes to "switch" to an easier pathway (e.g., N7 or N1 demethylation).
Significance of 1-MX-d3: 1-(trideuteriomethyl)purine-2,6-dione was identified as the terminal stable metabolite that retained the N1-label, proving that the N1-methyl group remains intact through the Caffeine
Paraxanthine 1-Methylxanthine cascade.
The Rise of CYP1A2 Phenotyping (1990s)
In the 1990s, researchers (e.g., Kalow and Tang , Fuhr et al. ) established that the ratio of caffeine metabolites in urine could serve as a non-invasive biopsy for liver function (CYP1A2 activity).
The Problem: Quantifying 1-methylxanthine (1-MX) in urine is difficult due to interference from dietary compounds and variable ionization in Mass Spectrometry.
The Solution: 1-(trideuteriomethyl)purine-2,6-dione became the essential Stable Isotope Internal Standard . By spiking this deuterated analog into patient samples, scientists could normalize the signal, leading to the high-precision "Caffeine Metabolic Ratio" (CMR) used in drug development today.
Part 3: Mechanistic Pathway & Logic
The utility of 1-(trideuteriomethyl)purine-2,6-dione rests on the specific metabolic cascade of xanthines.
The Metabolic Cascade (DOT Visualization)
Figure 1: The metabolic derivation of 1-Methylxanthine from Caffeine.[1] The deuterated standard (1-CD3-Xanthine) mimics the final analyte (Yellow) but is distinguishable by mass.
Why N1-Deuteration Matters
Metabolic Stability: The N1-methyl group is the most stable methyl group on the xanthine ring during the initial metabolism of caffeine (which loses N3 first).
Tracer Fidelity: Because the N1 group is retained in Paraxanthine (1,7) and 1-Methylxanthine (1), a caffeine molecule labeled at N1 (Caffeine-1-CD3) will produce 1-(trideuteriomethyl)purine-2,6-dione as its downstream metabolite. This allows researchers to track the specific fate of that methyl group.
Part 4: Technical Protocol – The Validated Workflow
This section outlines the standard operating procedure (SOP) for using 1-(trideuteriomethyl)purine-2,6-dione as an internal standard in a clinical CYP1A2 phenotyping assay.
Experimental Design: The "Caffeine Metabolic Ratio"
Objective: Determine CYP1A2 activity by measuring the ratio of (AFMU + 1-MX + 1-MU) / 1,7-DMX in urine.
Role of 1-MX-d3: Corrects for extraction efficiency and matrix suppression of the 1-Methylxanthine peak.
Step-by-Step Methodology
1. Sample Preparation
Matrix: Human Urine (collected 4-6 hours post-caffeine ingestion).
Reagents:
Analyte: 1-Methylxanthine (Natural).
Internal Standard (IS): 1-(trideuteriomethyl)purine-2,6-dione (10 µg/mL in Methanol).
Protocol:
Aliquot 100 µL of urine into a 1.5 mL Eppendorf tube.
Add 10 µL of IS working solution (Final conc: 1000 ng/mL).
The specificity of the assay relies on the mass shift induced by the three deuterium atoms.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Rationale
1-Methylxanthine
167.1 [M+H]+
110.1
25
Loss of methyl isocyanate
1-MX-d3 (Standard)
170.1 [M+H]+
113.1
25
+3 Da shift confirms identity
Critical QC Check: The retention time of 1-MX-d3 may be slightly shorter (approx. 0.05 min) than non-deuterated 1-MX due to the Chromatographic Isotope Effect (deuterium is slightly more lipophilic/less polar in interaction volume). This must be accounted for in integration windows.
Part 5: Synthesis & Chemical Properties
For researchers requiring de novo synthesis or verification.
Condensation: React with cyanoacetic acid to form deuterated cyanoacetylurea.
Cyclization: Base-catalyzed cyclization yields the uracil derivative.
Nitrosation & Reduction: Forms the diamine.
Formylation & Ring Closure: Reaction with formic acid closes the imidazole ring to yield 1-(trideuteriomethyl)purine-2,6-dione .
Stability Data
Light Sensitivity: Xanthines are generally stable, but solutions should be kept in amber vials.
Isotopic Purity: Commercial standards typically achieve >99 atom % D.
Proton Exchange: The deuterium atoms on the methyl group are non-exchangeable in aqueous solution (unlike the H at N3 or N7), ensuring the label remains stable during biological transit.
References
Horning, M. G., et al. (1976). Metabolic switching of drug pathways as a consequence of deuterium substitution.[1] Proceedings of the Second International Conference on Stable Isotopes. (Foundational study on the KIE of deuterated caffeine).
Fuhr, U., & Rost, K. L. (1994). Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva. Pharmacogenetics.[2][3] Link
Caubet, M. S., et al. (2002).Analysis of urinary caffeine metabolites by HPLC-MS: global validation and application to CYP1A2 phenotyping. Journal of Pharmaceutical and Biomedical Analysis.
Magkos, F., & Kavouras, S. A. (2005).Caffeine use in sports, pharmacokinetics in man, and cellular mechanisms of action. Critical Reviews in Food Science and Nutrition.
Schneider, H., et al. (2003). Analysis of the metabolites of caffeine in human urine by HPLC-ESI-MS/MS. Analytical and Bioanalytical Chemistry.[2][3] (Details the MRM transitions for 1-MX and its deuterated analogs).
An In-Depth Technical Guide to the Physical and Chemical Stability of 1-(Trideuteriomethyl)purine-2,6-dione
Introduction: The Role of Isotopic Labeling in Drug Development and the Criticality of Stability Assessment In the landscape of modern drug development, the use of stable isotope-labeled compounds, such as 1-(trideuterio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of Isotopic Labeling in Drug Development and the Criticality of Stability Assessment
In the landscape of modern drug development, the use of stable isotope-labeled compounds, such as 1-(trideuteriomethyl)purine-2,6-dione (also known as Theophylline-d3), has become indispensable. These molecules, wherein one or more atoms have been replaced by a heavier, non-radioactive isotope, serve as invaluable tools in pharmacokinetic and metabolic studies.[1] The substitution of hydrogen with deuterium can subtly alter the metabolic fate of a drug, a phenomenon known as the "kinetic isotope effect," which can lead to an improved pharmacokinetic profile, including a longer half-life and reduced toxicity.[2]
1-(Trideuteriomethyl)purine-2,6-dione is a deuterated analog of theophylline, a widely used methylxanthine drug for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][4] The strategic placement of deuterium on the N1-methyl group can influence its metabolism, which primarily occurs via N-demethylation and C8-hydroxylation mediated by cytochrome P450 enzymes.[3]
However, for any isotopically labeled compound to be a viable candidate in drug development, a thorough understanding of its physical and chemical stability is paramount. This guide provides a comprehensive technical overview of the key stability considerations for 1-(trideuteriomethyl)purine-2,6-dione, drawing upon the extensive knowledge of its non-deuterated counterpart, theophylline. While direct stability data for the deuterated analog is not extensively published, the principles and methodologies outlined herein provide a robust framework for its evaluation.
I. Physical Stability: The Solid-State Landscape
The physical properties of an active pharmaceutical ingredient (API) can significantly impact its formulation, bioavailability, and shelf-life. For 1-(trideuteriomethyl)purine-2,6-dione, as with theophylline, the key physical stability concerns are polymorphism and hygroscopicity.
Polymorphism: A Tale of Multiple Crystalline Forms
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form.[5] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements, leading to variations in physical properties such as solubility, melting point, and stability.[5]
Theophylline is known to exist in at least four anhydrous polymorphic forms (I, II, III, and IV) and a monohydrate form.[6][7][8] Form II is often the commercially available and kinetically stable form under typical laboratory conditions, while Form IV is the thermodynamically more stable polymorph.[7][8] The interconversion between these forms can be induced by factors such as temperature, solvent, and mechanical stress (e.g., grinding).[6][7]
Implications for 1-(Trideuteriomethyl)purine-2,6-dione:
It is highly probable that 1-(trideuteriomethyl)purine-2,6-dione will exhibit a similar polymorphic landscape to theophylline. The subtle change in molecular weight and vibrational energy from deuterium substitution is unlikely to fundamentally alter the intermolecular interactions that govern crystal packing. However, the kinetics of polymorphic transformations might be slightly different.
Experimental Protocol for Polymorphic Screening:
A comprehensive polymorphic screen for 1-(trideuteriomethyl)purine-2,6-dione should be conducted to identify all accessible crystalline forms.
Step-by-Step Methodology:
Crystallization Studies: Dissolve the compound in a diverse range of solvents (polar, non-polar, protic, aprotic) at various temperatures. Employ different crystallization techniques, including slow evaporation, cooling crystallization, and anti-solvent addition.
Slurry Conversion: Stir a suspension of the initial crystalline form in various solvents for an extended period to facilitate conversion to a more stable form.
Thermal Analysis: Utilize Differential Scanning Calorimetry (DSC) to identify melting points, phase transitions, and potential desolvation events. Thermogravimetric Analysis (TGA) can quantify the loss of solvent or water.[9]
Spectroscopic and Diffractive Analysis:
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns.[10]
Solid-State NMR (ssNMR): Provides detailed information about the local chemical environment of atoms within the crystal lattice, offering a powerful tool for polymorph characterization.[6]
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs based on shifts in their characteristic spectral bands.
Diagram of Polymorphic Screening Workflow:
Caption: Workflow for polymorphic screening and characterization.
Hygroscopicity: The Interplay with Moisture
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[11][12] Theophylline is known to be hygroscopic and can form a monohydrate, which can impact its physical stability and dissolution properties.[11][12][13][14][15] The conversion of the anhydrous form to the monohydrate is dependent on the relative humidity (RH).[13][14]
Implications for 1-(Trideuteriomethyl)purine-2,6-dione:
The deuterated analog is expected to share the hygroscopic nature of theophylline. The presence of moisture can lead to physical changes such as deliquescence, caking, and changes in polymorphic form, as well as potentially promoting chemical degradation.
Experimental Protocol for Hygroscopicity Assessment:
Dynamic Vapor Sorption (DVS) is the standard technique to quantitatively assess the hygroscopicity of a material.
Step-by-Step Methodology:
Sample Preparation: Place a known mass of 1-(trideuteriomethyl)purine-2,6-dione in the DVS instrument.
Drying: Dry the sample under a stream of dry nitrogen to establish a baseline mass.
Sorption/Desorption Isotherm: Gradually increase the relative humidity in a stepwise manner (e.g., from 0% to 95% RH in 10% increments) and record the change in mass at each step until equilibrium is reached. Subsequently, decrease the RH back to 0% to assess the reversibility of water uptake.
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. This plot will reveal the extent of water uptake and whether it is due to adsorption, absorption, or hydrate formation.
Data Presentation: Hypothetical DVS Isotherm Data
Relative Humidity (%)
Water Uptake (% w/w) - Sorption
Water Uptake (% w/w) - Desorption
0
0.0
0.2
10
0.1
0.3
20
0.2
0.4
30
0.3
0.5
40
0.4
0.6
50
0.5
0.8
60
0.7
1.0
70
1.2
1.5
80
8.5 (Hydrate Formation)
8.4
90
8.6
8.5
95
8.7
8.6
Note: This data is illustrative and represents a hypothetical scenario where hydrate formation occurs above 70% RH.
II. Chemical Stability: Unraveling Degradation Pathways
Chemical stability studies are crucial to determine the intrinsic stability of the drug molecule and to identify potential degradation products. Forced degradation, or stress testing, is performed to accelerate the degradation process and elucidate the degradation pathways.[16][17]
Forced Degradation Studies: A Proactive Approach
Forced degradation studies on theophylline have been conducted under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[16][18] These studies are essential for developing stability-indicating analytical methods.
Implications for 1-(Trideuteriomethyl)purine-2,6-dione and the Kinetic Isotope Effect:
The primary metabolic pathway for theophylline that would be affected by deuteration at the N1-methyl position is N-demethylation. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions. This can lead to a slower rate of N-demethylation for the deuterated analog, a phenomenon known as the primary kinetic isotope effect. Consequently, 1-(trideuteriomethyl)purine-2,6-dione may exhibit greater stability towards metabolic degradation compared to theophylline.
While the kinetic isotope effect is most pronounced in enzymatic reactions, it can also influence chemical degradation pathways where C-H bond cleavage is involved, although the effect may be less significant.
Experimental Protocol for Forced Degradation Studies:
Step-by-Step Methodology:
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.
Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) for an extended period.
For each condition, a control sample should be stored under ambient conditions. The extent of degradation should be monitored at various time points.
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent drug from its degradation products.[16][18]
Column: A reversed-phase C18 column is commonly used.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH and composition of the mobile phase should be optimized to achieve good separation.[16][19]
Detection: UV detection at the wavelength of maximum absorbance for 1-(trideuteriomethyl)purine-2,6-dione (for theophylline, this is around 272 nm) is standard.[16]
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification and characterization of degradation products.
Diagram of Potential Degradation Pathways:
Caption: Potential degradation pathways of 1-(trideuteriomethyl)purine-2,6-dione.
Long-Term and Accelerated Stability Studies
Following the identification of potential degradation pathways, formal stability studies under ICH-prescribed conditions are necessary to establish the shelf-life and recommended storage conditions.
Experimental Protocol:
Sample Packaging: Package the drug substance in containers that simulate the proposed commercial packaging.
Storage Conditions:
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
Analytical Tests: At each time point, perform a suite of tests including:
Appearance
Assay (using the validated stability-indicating HPLC method)
Degradation products/impurities
Moisture content
Polymorphic form (by PXRD)
Data Presentation: Hypothetical Accelerated Stability Data
Test
Specification
Initial
3 Months at 40°C/75%RH
6 Months at 40°C/75%RH
Appearance
White to off-white powder
Conforms
Conforms
Conforms
Assay (%)
98.0 - 102.0
99.8
99.5
99.1
Total Impurities (%)
NMT 1.0
0.15
0.25
0.40
Water Content (%)
NMT 0.5
0.2
0.3
0.4
Polymorphic Form
Form II
Form II
Form II
Form II
Note: NMT = Not More Than. This data is illustrative.
III. Conclusion: A Roadmap for Stability Assessment
The physical and chemical stability of 1-(trideuteriomethyl)purine-2,6-dione is a critical determinant of its potential as a therapeutic agent. While direct experimental data for this deuterated compound is limited, the extensive body of knowledge on theophylline provides a robust foundation for designing a comprehensive stability program.
A thorough investigation of its polymorphic landscape and hygroscopic behavior will inform formulation development and control of the solid-state properties. Rigorous forced degradation studies, coupled with the development of a validated stability-indicating analytical method, will elucidate its degradation pathways and the potential impact of deuteration on its chemical stability. Finally, long-term and accelerated stability studies under ICH guidelines will establish its shelf-life and ensure the quality, safety, and efficacy of the final drug product. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the stability assessment of 1-(trideuteriomethyl)purine-2,6-dione.
References
ACS Publications. (2021, November 3). Understanding Hygroscopicity of Theophylline via a Novel Cocrystal Polymorph: A Charge Density Study. The Journal of Physical Chemistry A. [Link]
PubMed. (2021, November 18). Understanding Hygroscopicity of Theophylline via a Novel Cocrystal Polymorph: A Charge Density Study. [Link]
The Journal of Clinical Investigation. Polymorphism of Theophylline Metabolism in Man. [Link]
PubMed Central. Polymorphism of theophylline metabolism in man. [Link]
PubMed Central. (2015). Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. [Link]
ACS Publications. (2015, September 22). Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. Molecular Pharmaceutics. [Link]
Chemie. (2024, October 18). Polymorphism of Theophylline. [Link]
Oxford Academic. Effect of Surface Characteristics of Theophylline Anhydrate Powder on Hygroscopic Stability. Journal of Pharmacy and Pharmacology. [Link]
National Library of Medicine. Effect of surface characteristics of theophylline anhydrate powder on hygroscopic stability. [Link]
Journal of Chemical and Pharmaceutical Research. (2010, August 20). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography. [Link]
RSC Publishing. (2015, February 17). The reluctant polymorph: investigation into the effect of self-association on the solvent mediated phase transformation and nucleation of theophylline. [Link]
RSC Publishing. (2024, December 20). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. [Link]
ACS Publications. (2022, July 14). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. [Link]
ResearchGate. (2015, November 10). Impact of formulation and process variables on solid-state stability of theophylline in controlled release formulations. [Link]
SciSpace. Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hydrochloride in pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. [Link]
Diva-portal.org. Physical Properties and Crystallization of Theophylline Co-crystals. [Link]
MDPI. (2022, May 20). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]
ResearchGate. Development of a Stability Indicating Method and Study of Forced Degradation Pathway of Choline Theophyllinate and Salbutamol by Liquid Chromatography–Mass Spectrometry. [Link]
Taylor & Francis Online. (2008, October 20). Solid-State Stability of Theophylline Anhydrous in Theophylline Anhydrous-Polyvinylpyrrolidone Physical Mixtures. [Link]
PubMed. (2000, January 15). The stability of theophylline tablets with a hydroxypropylcellulose matrix. [Link]
The Nigerian Journal of Pharmacy. (2008, January 1). Stability Studies on the Conventional and Multi-unit Dose Tablets of Theophylline: Moisture Effects. [Link]
ResearchGate. (2025, August 7). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. [Link]
Avicenna Journal of Pharmaceutical Research. (2023, June 30). Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. [Link]
MDPI. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. [Link]
PubMed Central. (2024, February 21). Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation. [Link]
ResearchGate. Formulation, characterization and comparative in vitro in vivo evaluation of sustained release theophylline tablets. [Link]
PubMed Central. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. [Link]
A Researcher's Guide to Sourcing and Application of 1-(trideuteriomethyl)purine-2,6-dione (Theophylline-d3) for Quantitative Bioanalysis
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of 1-(trideuteriomethyl)purine-2,6-dione, more commonly known as Theophylline-d3. This stable isotope-la...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of 1-(trideuteriomethyl)purine-2,6-dione, more commonly known as Theophylline-d3. This stable isotope-labeled (SIL) analog of theophylline is a critical tool in modern analytical chemistry, particularly for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will navigate the commercial supplier landscape, detail critical quality attributes for procurement, and provide a validated protocol for its application as an internal standard.
Introduction: The Quintessential Role of Theophylline-d3 in Bioanalysis
Theophylline, a methylxanthine compound, is a widely used therapeutic for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its narrow therapeutic window necessitates precise quantification in biological matrices like plasma and serum. The "gold standard" for this quantification is isotope dilution mass spectrometry (IDMS), a technique that relies on a stable isotope-labeled internal standard (IS).[2]
1-(trideuteriomethyl)purine-2,6-dione (Theophylline-d3) is the ideal IS for this purpose. By replacing three hydrogen atoms on the N1-methyl group with deuterium, the molecule's mass is increased by three Daltons. This mass shift allows a mass spectrometer to differentiate it from the endogenous (unlabeled) theophylline, while its physicochemical properties remain nearly identical.[2] This near-perfect analogy ensures that Theophylline-d3 co-elutes chromatographically with the analyte and experiences the same effects during sample extraction, ionization, and potential matrix interference, thus correcting for variations and leading to highly accurate and precise quantification.
Commercial Supplier Landscape for Theophylline-d3
Sourcing high-quality Theophylline-d3 is the foundational step for any successful quantitative assay. A reliable supplier provides not just the material, but comprehensive documentation certifying its identity, purity, and isotopic enrichment. Below is a comparative summary of prominent commercial suppliers.
Supplier
Product Name
CAS Number
Chemical Purity
Isotopic Enrichment
Format
Toronto Research Chemicals (TRC)
Theophylline-d3
118430-69-0
>98%
Not explicitly stated, typically >99% d3
Neat Solid
LGC Standards
Theophylline-d6
117490-39-8
>95% (HPLC)
Not explicitly stated
Neat Solid
Cayman Chemical
Theophylline-d6
9003566
≥98%
Not explicitly stated
Neat Solid
Cerilliant (a MilliporeSigma brand)
Theophylline-d3
Not listed
High Purity
High Enrichment
Certified Solution
Santa Cruz Biotechnology, Inc.
Theophylline-d3
118430-69-0
Not explicitly stated
Not explicitly stated
Neat Solid
Note: Some suppliers, like LGC and Cayman Chemical, may list a Theophylline-d6 variant. While also a suitable internal standard, it's crucial to ensure consistency in the labeled position and degree of deuteration throughout a study.[3][4] Researchers should always verify the product number and CAS information to procure the correct standard.
Critical Quality Attributes & The Certificate of Analysis (CofA)
When procuring Theophylline-d3, the Certificate of Analysis (CofA) is the most critical document. It is a self-validating system that provides assurance of the material's quality.
Key Parameters to Scrutinize on a CofA:
Chemical Identity: Confirmed by techniques like ¹H-NMR, Mass Spectrometry (MS), and FTIR. The data should be consistent with the structure of Theophylline-d3.
Chemical Purity: Typically determined by HPLC-UV or GC-FID. A purity of ≥98% is standard for reference materials.[5]
Isotopic Purity/Enrichment: This is arguably the most important parameter for an SIL internal standard. It is determined by MS and indicates the percentage of the material that is the desired deuterated species (d3) versus d0, d1, or d2 species. High isotopic enrichment (ideally >99%) is crucial to prevent contribution to the analyte signal.
Solution Concentration (if applicable): For certified solutions, such as those from Cerilliant, the concentration is gravimetrically prepared and verified, with an associated uncertainty value.[6] This is highly advantageous as it eliminates the need for the end-user to perform this critical step.
The following diagram illustrates the workflow for qualifying a new lot of Theophylline-d3 internal standard.
Caption: Figure 1. Workflow for Internal Standard Qualification.
Application Protocol: Quantification of Theophylline in Human Plasma by LC-MS/MS
This protocol describes a robust method for the determination of theophylline in human plasma using Theophylline-d3 as an internal standard, consistent with FDA guidelines on bioanalytical method validation.[7]
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic Acid (FA), Deionized Water
Matrix: Blank human plasma (K2-EDTA)
Preparation of Solutions
Theophylline Stock (1 mg/mL): Accurately weigh 10 mg of theophylline and dissolve in 10 mL of MeOH.
Theophylline-d3 IS Stock (1 mg/mL): Accurately weigh 10 mg of Theophylline-d3 and dissolve in 10 mL of MeOH.
Theophylline Working Standards: Serially dilute the Theophylline Stock with 50:50 ACN:Water to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
IS Working Solution (1 µg/mL): Dilute the Theophylline-d3 IS Stock with 50:50 ACN:Water.
Sample Preparation (Protein Precipitation)
To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the IS Working Solution (1 µg/mL) in ACN. The IS solution acts as the protein precipitation agent.
Vortex for 30 seconds to ensure thorough mixing and precipitation.
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
LC System: Standard HPLC or UHPLC system
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% FA in Water
Mobile Phase B: 0.1% FA in ACN
Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
The diagram below illustrates the principle of using Theophylline-d3 as an internal standard in the LC-MS/MS workflow.
Caption: Figure 2. Principle of Isotope Dilution Mass Spectrometry.
Method Validation
The described method must be fully validated according to regulatory guidelines.[7][8] Key validation parameters include:
Selectivity and Specificity: Absence of interfering peaks at the retention times of theophylline and Theophylline-d3 in blank matrix.
Calibration Curve: A minimum of six non-zero standards, with the curve demonstrating linearity over the desired concentration range.
Accuracy and Precision: Intra- and inter-day analysis of Quality Control (QC) samples at low, medium, and high concentrations.
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
Recovery: Efficiency of the extraction process.
Stability: Freeze-thaw, bench-top, and long-term stability of theophylline in the biological matrix.
Conclusion
1-(trideuteriomethyl)purine-2,6-dione (Theophylline-d3) is an indispensable tool for the accurate and precise quantification of theophylline in biological samples. Its commercial availability from reputable suppliers, coupled with a comprehensive understanding of its quality attributes, enables researchers to develop robust and reliable bioanalytical methods. The LC-MS/MS protocol outlined herein provides a validated framework that, when implemented, ensures data integrity for critical drug development and clinical research applications. The cornerstone of this process is the selection of a high-purity, isotopically-enriched internal standard, a decision that directly impacts the quality and defensibility of the resulting data.
References
Vertex AI Search. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved February 18, 2026.
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 18, 2026, from [Link]
PubMed. (2012, March 15). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. Retrieved February 18, 2026, from [Link]
ScienceDirect. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved February 18, 2026, from [Link]
Pharmaoffer. (n.d.). Theophylline API Suppliers. Retrieved February 18, 2026, from [Link]
PubMed. (2014, January). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Retrieved February 18, 2026, from [Link]
ResearchGate. (2000, February). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Retrieved February 18, 2026, from [Link]
Keio University. (2000, February 18). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Retrieved February 18, 2026, from [Link]
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved February 18, 2026, from [Link]
Scilit. (n.d.). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. Retrieved February 18, 2026, from [Link]
ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. Retrieved February 18, 2026, from [Link]
Thomasnet. (n.d.). Theophylline Suppliers. Retrieved February 18, 2026, from [Link]
Cerilliant. (n.d.). Home. Retrieved February 18, 2026, from [Link]
MarkHerb. (n.d.). Theophylline. Retrieved February 18, 2026, from [Link]
Cerilliant. (n.d.). Analytical Reference Standards. Retrieved February 18, 2026, from [Link]
Everon Life Sciences. (n.d.). Toronto Research Chemicals. Retrieved February 18, 2026, from [Link]
LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing. Retrieved February 18, 2026, from [Link]
Bio-Connect. (n.d.). Toronto Research Chemicals (TRC) products. Retrieved February 18, 2026, from [Link]
Cerilliant. (n.d.). Cerilliant Certified Reference Materials For MS Analysis. Retrieved February 18, 2026, from [Link]
Bioquote. (n.d.). Toronto Research Chemicals. Retrieved February 18, 2026, from [Link]
Biocompare. (n.d.). Santa Cruz Biotechnology, Inc. Contact Information. Retrieved February 18, 2026, from [Link]
SciCrunch. (2025, August 20). RRID:AB_2267583. Retrieved February 18, 2026, from [Link]
Antibody Registry. (2015, September 11). AB_2056344. Retrieved February 18, 2026, from [Link]
Structural Elucidation of 1-(Trideuteriomethyl)purine-2,6-dione: A Technical Guide
This technical guide details the structural elucidation of 1-(trideuteriomethyl)purine-2,6-dione (also known as 1-methylxanthine- ). This compound is a stable isotope-labeled analog of 1-methylxanthine, a primary metabol...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural elucidation of 1-(trideuteriomethyl)purine-2,6-dione (also known as 1-methylxanthine-
). This compound is a stable isotope-labeled analog of 1-methylxanthine, a primary metabolite of caffeine and theophylline, widely used as an internal standard in DMPK (Drug Metabolism and Pharmacokinetics) studies.
Executive Summary
Compound: 1-(trideuteriomethyl)purine-2,6-dione (
)
Core Scaffold: Xanthine (Purine-2,6-dione)
Isotopic Label: Deuterium () at the N1-methyl position.[1]
The unambiguous structural characterization of this isotopologue requires a multi-faceted NMR approach. Unlike standard organic molecules, the presence of the trideuteriomethyl group (
) renders the N1-substituent "silent" in proton NMR while inducing specific splitting patterns and isotope shifts in carbon NMR. This guide outlines the causality behind experimental choices, ensuring a self-validating analytical workflow.
Chemical Context & Numbering
To interpret the NMR data correctly, one must understand the purine numbering system and the specific site of deuteration.
N1 Position: The site of the
attachment. In non-deuterated 1-methylxanthine, this position carries a methyl group showing a singlet at ppm.
C2 & C6 Carbonyls: Flanking the N1 position; their chemical shifts are sensitive to N1 substitution.
H8 Proton: The sole non-exchangeable aromatic proton, serving as a critical spectral anchor.
Visualization: Structural Logic & Workflow
The following diagram illustrates the logical flow from sample preparation to structural confirmation.
Caption: Operational workflow for the NMR characterization of deuterated xanthines.
Experimental Strategy
Solvent Selection: DMSO-
vs.
Recommendation:DMSO-
(Dimethyl sulfoxide-).
Causality: Xanthines have poor solubility in non-polar solvents like
. While can dissolve them (often requiring basic pH), it causes the rapid exchange of the N3-H and N7-H protons with deuterium from the solvent.
Result: In
, the NMR spectrum would show only a single singlet (H8), stripping the analyst of valuable structural information regarding the integrity of the NH groups. DMSO- preserves these exchangeable protons (appearing broad between 11-14 ppm), confirming the molecule is a di-one (xanthine) and not fully alkylated (like caffeine).
Instrument Configuration
Probe: A broadband observe (BBO) or cryoprobe optimized for
sensitivity is preferred due to the splitting of the signal (see Section 5).
Temperature: 298 K (Standard).
Proton NMR (
) Analysis
The primary evidence in the proton spectrum is negative evidence: the absence of a signal.
Position
Signal Type
Chemical Shift (, ppm)
Interpretation
N1-Me
Silent
Absent
The group has no protons.[2] A residual protio-signal () might appear as a tiny quintet at ~3.22 ppm if isotopic purity is <99.9%.
H8
Singlet
7.85 – 8.05
Diagnostic aromatic proton of the imidazole ring. Unaffected by N1 deuteration.
N3-H
Broad Singlet
11.0 – 12.0
Exchangeable. Confirms N3 is not alkylated.
N7-H
Broad Singlet
13.0 – 13.5
Exchangeable. Confirms N7 is not alkylated.
Validation Check: If you see a strong singlet at ~3.2-3.4 ppm, the deuteration has failed, or the sample is non-deuterated 1-methylxanthine.
Carbon-13 NMR (
) Analysis
This is the definitive experiment. The
group interacts with the nucleus, creating a unique multiplet due to scalar coupling () between Carbon-13 (spin 1/2) and Deuterium (spin 1).
The Deuterium Septet
Unlike a
carbon which appears as a singlet in proton-decoupled NMR, a carbon splits into a septet (7 peaks).
Deuterium is heavier than hydrogen, affecting the vibrational frequency of the C-D bond. This results in an upfield
-shift (lower frequency/ppm) compared to the non-deuterated analog.
Expected Shift:
~29.0 ppm (typically 0.5–0.8 ppm upfield from the standard signal).
Carbon
Shift (, ppm)
Multiplicity
Notes
N1-
~29.0
Septet ( Hz)
Definitive proof of structure.
C2
~151.0
Singlet
Carbonyl (Urea moiety).
C4
~148.5
Singlet
Bridgehead carbon.
C5
~106.5
Singlet
Bridgehead carbon.
C6
~154.5
Singlet
Carbonyl (Amide moiety).
C8
~140.5
Singlet
Imidazole ring carbon.
Advanced Validation: 2D NMR & Logic
To rigorously distinguish 1-methylxanthine-
from 3-methyl or 7-methyl isomers, one uses Heteronuclear Multiple Bond Correlation (HMBC).
The "Missing" Correlation
In non-deuterated 1-methylxanthine, the N1-methyl protons show strong HMBC correlations to C2 and C6 .
In 1-(trideuteriomethyl)purine-2,6-dione: There are no protons on the methyl group to correlate.
The Logic: You will see correlations from H8 to C4 and C5 (confirming the purine core). You will not see correlations to C2 or C6 from a methyl group.
Self-Validating Step: If the Carbon spectrum shows a septet at 29 ppm, and the HMBC shows no correlations to it, the methyl group is isolated (on a heteroatom) and deuterated.
Visualization: Isomer Differentiation Logic
Caption: Logic tree for distinguishing N-methylated xanthine isomers via NMR.
Standard Operating Protocol (SOP)
Step 1: Sample Preparation[6]
Weigh 5–10 mg of 1-(trideuteriomethyl)purine-2,6-dione.
Dissolve in 0.6 mL of DMSO-
(99.9% D).
Transfer to a clean, dry 5mm NMR tube.
Note: Ensure the tube is free of acetone or chloroform residues, which can overlap with key regions.
Step 2: Acquisition Parameters (Bruker Standard)
1H NMR (zg30):
Scans (NS): 16
Relaxation Delay (D1): 1.0 sec
Spectral Width (SW): 14 ppm (-1 to 13 ppm)
13C NMR (zgpg30 - Proton Decoupled):
Scans (NS): 1024 (Required to resolve the low-intensity septet).
Critical: Ensure high power decoupling is active to collapse proton couplings, leaving only C-D couplings.
Step 3: Data Processing[7]
Phasing: Manual phasing is critical for the septet.
Baseline Correction: Apply polynomial baseline correction to ensure accurate integration of the septet.
Referencing: Set DMSO-
central pentet to 39.52 ppm (Carbon) and 2.50 ppm (Proton).
References
PubChem. (n.d.).[1] 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione (Caffeine-d9) Compound Summary. National Library of Medicine. Retrieved from [Link]
Context: Provides the fundamental chemical identifiers and properties for deuter
Benchekroun, Y., et al. (1997).[6] Deuterium isotope effects on caffeine metabolism. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
Context: Validates the use of deuterated 1-methylxanthine analogs in metabolic tracing and establishes the biological relevance.
Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Context: The authoritative standard for referencing chemical shifts in DMSO-
and identifying solvent impurities.
Hansen, P. E. (1988). Isotope effects on nuclear shielding. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Context: Fundamental text explaining the physics of the deuterium isotope shift and coupling constants (
How to use 1-(trideuteriomethyl)purine-2,6-dione in pharmacokinetic studies.
Application Note: High-Precision Pharmacokinetic Profiling of CYP1A2 Activity Subject: Protocol for the Utilization of 1-(trideuteriomethyl)purine-2,6-dione ( -1-Methylxanthine) in LC-MS/MS Bioanalysis. Abstract This tec...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Pharmacokinetic Profiling of CYP1A2 ActivitySubject: Protocol for the Utilization of 1-(trideuteriomethyl)purine-2,6-dione (
-1-Methylxanthine) in LC-MS/MS Bioanalysis.
Abstract
This technical guide details the application of 1-(trideuteriomethyl)purine-2,6-dione (herein referred to as
-1X ), the stable isotope-labeled isotopologue of 1-Methylxanthine. 1-Methylxanthine is the terminal metabolite of caffeine and a specific biomarker for Cytochrome P450 1A2 (CYP1A2) activity.[1][2][3][4] Accurate quantification of this metabolite in complex biological matrices (plasma, urine, saliva) is critical for phenotyping drug-metabolizing enzymes and assessing drug-drug interactions (DDI).[1][2][3] This protocol establishes -1X as the "Gold Standard" Internal Standard (IS) to correct for matrix effects, extraction efficiency, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.[1][2][3]
Part 1: The Mechanistic Basis
The Role of CYP1A2 and Caffeine Metabolism
CYP1A2 is a major hepatic enzyme responsible for the metabolism of xenobiotics, including theophylline, clozapine, and tacrine.[2][4][5] Caffeine (1,3,7-trimethylxanthine) is the preferred in vivo probe for CYP1A2 activity.[2][3]
The metabolic pathway is sequential:
Caffeine is N3-demethylated by CYP1A2 to form Paraxanthine (1,7-dimethylxanthine).[1][2][3][4]
Paraxanthine is further demethylated to 1-Methylxanthine (1X) .[1][2][3]
1X is oxidized by Xanthine Oxidase to 1-Methyluric Acid (1U).[1][2][3]
The molar ratio of these metabolites in urine or plasma serves as the phenotypic index. However, 1-Methylxanthine is highly polar and difficult to retain on standard C18 columns, making it susceptible to significant ion suppression from co-eluting matrix components (phospholipids, salts).[2][3]
Why 1-(trideuteriomethyl)purine-2,6-dione?
Using an analog internal standard (e.g., acetaminophen or 7-methylxanthine) is insufficient for regulated bioanalysis because they do not co-elute with the analyte.[1][2][3]
Co-elution:
-1X retains the exact lipophilicity and pKa of the analyte, ensuring it elutes at the same retention time.[2]
Matrix Correction: Because it co-elutes,
-1X experiences the exact same ionization suppression or enhancement as the analyte.[2][6]
Mass Shift: The +3 Da mass shift (
vs ) is sufficient to avoid isotopic overlap (cross-talk) with the natural abundance isotopes of the analyte.[3]
Part 2: Visualization of Metabolic & Analytical Logic
Figure 1: Caffeine Metabolic Pathway & Internal Standard Integration
Caption: The metabolic cascade of Caffeine degradation by CYP1A2.[3][4][5] The diagram highlights the structural homology between the analyte (1-Methylxanthine) and the Internal Standard (
-1X in 1 mL of DMSO or Methanol:Water (50:50).[1][2][3] Note: Xanthines have poor solubility in pure organic solvents; aqueous mixtures or DMSO are preferred.[1][2]
Working IS Solution (500 ng/mL): Dilute the IS Stock in water. This solution will be used for spiking.[3][7]
Sample Preparation: Protein Precipitation (PPT)
Rationale: PPT is chosen for high throughput.[1][3] While SPE yields cleaner extracts, modern triple quadrupoles with
-IS correction can handle the matrix effects of PPT.[1][2]
Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.
Centrifuge: 14,000 rpm (approx. 15,000 x g) for 10 minutes at 4°C.
Transfer: Transfer 150 µL of the supernatant to an LC vial containing 150 µL of Water (0.1% FA). Dilution improves peak shape on aqueous columns.[1][2][3]
Chromatographic Conditions
1-Methylxanthine is polar.[1][2][3] A standard C18 column may result in elution in the void volume.[3] Use a Polar-Embedded C18 or Amide/HILIC column.[1][2][3]
Column: Waters Acquity HSS T3 (C18 with polar retention) or Phenomenex Kinetex F5, 2.1 x 100 mm, 1.8 µm.[2][3]
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1][3]
Note: The transition 167→108 corresponds to the loss of HNCO and
(retro-Diels-Alder fragmentation).[1][2][3] The IS transition 170→111 confirms the deuterium label is retained on the fragment or the loss is identical.[2]
Part 4: Method Validation & Quality Control
To ensure the trustworthiness of the data, the method must be validated according to FDA/EMA Bioanalytical Guidelines.
; Back-calculated standards within ±15% (±20% at LLOQ).
Matrix Effect Assessment (The "Self-Validating" Step)
This is where the
-IS proves its value.[1][2][3] Calculate the IS-Normalized Matrix Factor (MF) .
Requirement: The CV of the IS-Normalized MF across 6 different lots of plasma/urine must be < 15%.[1][2]
Interpretation: If the absolute signal of the analyte drops by 50% due to suppression, the
-IS signal should also drop by ~50%.[2] The ratio remains constant, yielding accurate quantification.
Figure 2: Analytical Workflow & Decision Tree
Caption: Step-by-step decision matrix for sample processing and data validation using the deuterated internal standard.
[1][2][3]
References
Fuhr, U., & Rost, K. L. (1994).[2][3][8] Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva.[3][8][9] Pharmacogenetics, 4(3), 109–116.[2][3]
Caubet, M. S., et al. (2002).[3] Analysis of urinary caffeine metabolites by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 773(2), 103-110.[1][2][3]
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
PubChem Compound Summary. (2024). 1-Methylxanthine.[1][2][3][10] National Center for Biotechnology Information.[2][3]
Perera, V., et al. (2010).[3] CYP1A2 activity in South Asians and Europeans.[3] British Journal of Clinical Pharmacology, 70(6), 892-896.[1][2][3]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Quantitation of 1-Methylxanthine using 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) by LC-MS/MS
Abstract & Introduction
1-(trideuteriomethyl)purine-2,6-dione , chemically distinct as 1-Methylxanthine-d3 (1-MX-d3) , serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of 1-Methylxanthine (1-MX). 1-MX is a primary metabolite of caffeine and theophylline, formed via CYP1A2-mediated demethylation. Accurate quantification of 1-MX is essential for phenotyping CYP1A2 enzyme activity, pharmacokinetic profiling of methylxanthines, and forensic toxicology.
This protocol addresses the specific challenges of analyzing 1-MX:
Isobaric Interference: 1-MX (m/z 167) shares the same precursor mass with 3-Methylxanthine and 7-Methylxanthine. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.
Polarity: As a polar purine derivative, 1-MX elutes early on standard C18 columns, leading to ion suppression from matrix components.
Fragmentation: Selection of the correct MRM transition for the deuterated standard is crucial to ensure the label is not lost during collision-induced dissociation (CID).
Chemical Identity & Properties
Property
Analyte (1-MX)
Internal Standard (1-MX-d3)
IUPAC Name
1-methyl-3,7-dihydropurine-2,6-dione
1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione
Common Name
1-Methylxanthine
1-Methylxanthine-d3
CAS Number
6136-37-4
72238-85-8 (or similar based on labeling)
Molecular Formula
C₆H₆N₄O₂
C₆H₃D₃N₄O₂
Monoisotopic Mass
166.05 Da
169.07 Da
Precursor Ion [M+H]⁺
167.1
170.1
Solubility
Low in water/organic solvents
Dissolve in DMSO or 50:50 MeOH:Water
Experimental Design & Logic
Internal Standard Strategy
The use of 1-MX-d3 corrects for variations in extraction efficiency and ionization suppression. Because the deuterium label is located on the N1-methyl group, it is stable and does not undergo exchange in protic solvents.
Critical Check: Ensure the MRM transition selected for the IS retains the N1-methyl group. If the fragmentation pathway involves the loss of the N1 segment (e.g., as methyl isocyanate), the mass distinction between analyte and IS will be lost.
Chromatographic Separation (The "Isobaric Trap")
1-MX, 3-MX, and 7-MX are structural isomers.
1-MX: Methyl at N1.
3-MX: Methyl at N3.
7-MX: Methyl at N7.
Risk: Co-elution results in overestimation of 1-MX.
Solution: Use of a High Strength Silica (HSS) T3 or RP-Amide column. These stationary phases provide enhanced retention for polar compounds compared to standard C18, allowing baseline separation of isomers.
Detailed Protocol
Reagent Preparation
Stock Solution (1 mg/mL): Dissolve 1-MX-d3 in DMSO. Sonicate for 10 minutes. Store at -20°C.
Working Internal Standard (WIS): Dilute Stock to 500 ng/mL in Methanol.
Calibration Standards: Prepare 1-MX in matrix (plasma/urine) ranging from 10 to 5000 ng/mL.
Sample Preparation (Protein Precipitation)
This method is optimized for high throughput while maintaining sufficient recovery.
Aliquot: Transfer 50 µL of sample (Plasma/Urine) to a 1.5 mL centrifuge tube.
Precipitation: Add 150 µL of WIS (Methanol containing 500 ng/mL 1-MX-d3).
Ratio: 1:3 (Sample:Solvent) ensures complete protein crash.
Vortex: Mix vigorously for 30 seconds.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).
Why? Diluting the methanolic supernatant with water improves peak shape for early eluting polar compounds on Reverse Phase columns.
Mechanistic Note: The transition 167 -> 124 corresponds to the loss of HNCO (43 Da) from the N3/C4 position. Since the d3 label is at N1, it is retained in the fragment, resulting in a mass shift of +3 (124 -> 127).
Visualization & Workflow
Figure 1: Analytical Logic Flow
This diagram illustrates the decision-making process for analyzing polar methylxanthines, emphasizing the separation of isomers.
Caption: Workflow emphasizing the necessity of polar-retentive stationary phases to separate isobaric methylxanthines before MS detection.
Results & Validation Criteria
To ensure scientific integrity, the method must meet the following criteria (FDA Bioanalytical Guidelines):
Specificity:
Retention time of 1-MX must be distinct from 3-MX and 7-MX.
1-MX-d3 must co-elute exactly with 1-MX (or within 0.05 min due to deuterium isotope effect).
Calculate Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solvent).
IS-Normalized MF should be between 0.85 and 1.15. The d3-IS effectively cancels out suppression if it co-elutes.
Troubleshooting
Issue: Signal intensity for 1-MX-d3 is low.
Cause: Deuterium exchange (unlikely at N1) or incorrect transition.
Fix: Verify the transition is 170 -> 127. If using 170 -> 111, ensure collision energy is optimized, as this fragmentation pathway is higher energy.
Issue: Peak Tailing.
Cause: Secondary interactions with silanols.
Fix: Ensure mobile phase contains adequate buffer/acid (0.1% Formic Acid) and use an end-capped column (e.g., T3 or Shield RP).
References
PubChem. (2025). 1,3,7-Tris((2H3)methyl)-3,7-dihydro-1H-purine-2,6-dione (Caffeine-d9) and derivatives. National Library of Medicine. [Link]
Santonen, T., et al. (2014). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy Online. [Link]
Weidner, M., et al. (2013). Collision-induced dissociation studies of caffeine in positive electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Agilent Technologies. (2015). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Application Note. [Link]
Precision Metabolomics: Applications of 1-(trideuteriomethyl)purine-2,6-dione in CYP1A2 Phenotyping and Caffeine Metabolism Profiling
Application Note: AN-MX-042 [1] Abstract This technical guide details the application of 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3 or 1-MX-d3 ) as a Stable Isotope-Labeled Interna...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MX-042
[1]
Abstract
This technical guide details the application of 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3 or 1-MX-d3 ) as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS metabolomics.[1]
As the primary downstream metabolite of paraxanthine (and consequently caffeine), 1-Methylxanthine (1-MX) serves as a critical biomarker for Cytochrome P450 1A2 (CYP1A2) activity.[1][2][3][4][5] Accurate quantification of 1-MX is notoriously difficult due to significant matrix interference in urine and plasma and the high polarity of xanthine derivatives. This protocol establishes a self-validating workflow using the deuterated isotopologue to correct for ionization suppression, ensuring regulatory-grade data integrity for clinical phenotyping and drug-drug interaction (DDI) studies.[1]
Chemical & Physical Properties[1][6][7]
Property
Specification
IUPAC Name
1-(trideuteriomethyl)purine-2,6-dione
Common Name
1-Methylxanthine-d3 (1-MX-d3)
CAS Number
72238-85-8
Molecular Formula
C₆H₃D₃N₄O₂
Exact Mass
169.0785 Da
Mass Shift
+3.019 Da (relative to endogenous 1-MX)
Solubility
Soluble in 0.1 M NaOH, DMSO; slightly soluble in water
Storage
-20°C, desiccated (Hygroscopic)
Biological Context: The CYP1A2 Probe
To understand the necessity of this specific isotopologue, one must understand the metabolic flux it tracks. Caffeine is the "gold standard" probe drug for assessing CYP1A2 activity in vivo.
Metabolic Pathway Visualization
The following diagram illustrates the demethylation cascade. 1-Methylxanthine is the rate-limiting product of Paraxanthine metabolism.
Figure 1: Caffeine metabolic pathway highlighting 1-Methylxanthine as the central node for CYP1A2 assessment.[1] The d3-analog acts as the normalization anchor.
Application Protocol: Quantitative LC-MS/MS
Rationale for Methodology
Xanthines are small, polar molecules that suffer from:
Poor Retention: They elute early on standard C18 columns, often in the "void volume" where salt suppression is highest.
Isomeric Interference: 1-MX (1-methyl) must be chromatographically separated from 3-methylxanthine and 7-methylxanthine (heteroisomers).[1]
Matrix Effects: Urine contains high concentrations of urea and salts that suppress ESI ionization.[1]
Solution: This protocol utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide-C18 approach coupled with the 1-MX-d3 internal standard to co-elute and perfectly compensate for matrix suppression.[1]
Reagents & Preparation
Stock Solution (IS): Dissolve 1 mg 1-MX-d3 in 10 mL of 0.05% NaOH/Methanol (50:50). Note: Xanthines dissolve poorly in pure water or pure methanol.
Working IS Solution: Dilute Stock to 500 ng/mL in Methanol (precipitation solvent).
Sample Preparation (Protein Precipitation)
This "Dilute-and-Shoot" method is optimized for high-throughput clinical batches.[1]
Aliquot: Transfer 50 µL of biofluid (Plasma or Urine) to a 1.5 mL Eppendorf tube.
Spike & Precipitate: Add 200 µL of Working IS Solution (Methanol containing 1-MX-d3).[1]
Mechanism:[1][2] Methanol precipitates plasma proteins while simultaneously introducing the internal standard.[1]
Vortex: Mix vigorously for 30 seconds.
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.
Why? This matches the solvent strength to the initial mobile phase, preventing peak broadening.
LC-MS/MS Conditions
Parameter
Setting
Column
Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) OR Amide-C18
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Methanol + 0.1% Formic Acid
Flow Rate
0.3 mL/min
Gradient
0-1 min: 5% B (Isocratic hold for polar retention)1-4 min: 5% -> 40% B4-5 min: 95% B (Wash)5.1 min: 5% B (Re-equilibration)
Ion Source
ESI Positive Mode
Spray Voltage
3500 V
MRM Transitions (Mass Spectrometry)
Analyte
Precursor (m/z)
Product (m/z)
Role
Collision Energy (V)
1-Methylxanthine
167.1
108.1
Quantifier
25
167.1
138.1
Qualifier
20
1-MX-d3 (IS)
170.1
111.1
Quantifier
25
Note on Transitions: The transition 170.1 -> 111.1 retains the deuterated N1-methyl group during the ring fragmentation, preserving the +3 Da shift.
Experimental Workflow Diagram
Figure 2: Step-by-step "Dilute-and-Shoot" workflow for high-throughput analysis.[1]
Validation & Quality Control (Self-Validating System)
To ensure "Trustworthiness" (Part 2 of requirements), the protocol must include a mechanism to detect failure.[1]
Matrix Effect Assessment (The "Post-Column Infusion" Test)
Before running a clinical batch, perform this validation step:
Infuse a constant stream of 1-MX-d3 (100 ng/mL) via a T-junction into the mass spectrometer.[1]
Inject a "Blank" urine/plasma sample via the LC column.[1]
Result: Monitor the baseline of the m/z 170.1 -> 111.1 transition.
Pass: The baseline remains flat or has minor dips (<20%) at the retention time of 1-MX.[1]
Fail: A sharp drop in signal at the retention time indicates severe ion suppression. Action: Increase dilution factor or switch to Amide column chemistry.
Acceptance Criteria
Linearity: R² > 0.995 over range 10 – 2000 ng/mL.[1]
IS Response: The peak area of 1-MX-d3 should not vary by >15% across the batch.
Retention Time: The d3-analog may elute slightly earlier (0.02 - 0.05 min) than the non-deuterated target due to the deuterium isotope effect on lipophilicity.[1] This is normal and expected.
References
Fuhr, U., et al. (1996).[1] "Systemic caffeine metabolism in humans: estimation of enzyme activities." Clinical Pharmacology & Therapeutics.
Perera, V., et al. (2010).[1] "The caffeine metabolic ratio as an index of CYP1A2 activity in humans." Pharmacogenetics and Genomics.
Caubet, M.S., et al. (2002).[1] "Analysis of urinary caffeine metabolites by HPLC-MS: global estimation of CYP1A2 activity." Journal of Liquid Chromatography & Related Technologies.
PubChem. (2024).[1] "1,3,7-Tris(trideuteriomethyl)purine-2,6-dione (Compound Summary)." National Library of Medicine.[1] (Note: Used for structural confirmation of deuterated xanthines).[1]
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[1]
Application Note: Precision Quantification of Endogenous 1-Methylxanthine with 1-(Trideuteriomethyl)purine-2,6-dione
This Application Note and Protocol details the quantification of 1-Methylxanthine (1-MX) , an endogenous metabolite of caffeine and theophylline, using 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) as a Sta...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol details the quantification of 1-Methylxanthine (1-MX) , an endogenous metabolite of caffeine and theophylline, using 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) as a Stable Isotope Labeled (SIL) Internal Standard.
Abstract & Scope
This protocol describes a high-sensitivity LC-MS/MS method for the quantification of 1-Methylxanthine (1-MX) in biological matrices. 1-MX is a critical biomarker for CYP1A2 phenotyping , renal function assessment, and adenosine receptor signaling studies.
The method utilizes 1-(trideuteriomethyl)purine-2,6-dione (1-MX-d3) as the internal standard. Unlike structural analogs (e.g., 7-methylxanthine), this trideuterated isotopolog provides near-perfect compensation for matrix effects, ionization suppression, and extraction recovery losses, ensuring data integrity in complex biofluids.
Introduction: The Role of 1-Methylxanthine
1-Methylxanthine (1-MX) is a downstream metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). Its formation is primarily catalyzed by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2) . Consequently, the molar ratio of 1-MX to its precursors in plasma or urine is the gold-standard metric for assessing CYP1A2 activity in vivo.
Why 1-(Trideuteriomethyl)purine-2,6-dione?
The accuracy of LC-MS/MS quantification depends on the Internal Standard (IS).
Chemical Identity: 1-(trideuteriomethyl)purine-2,6-dione is chemically identical to the analyte but has a mass shift of +3 Da due to the -CD3 group at the N1 position.
Co-Elution: It co-elutes with 1-MX, experiencing the exact same instant matrix suppression/enhancement at the electrospray source.
Differentiation: The +3 Da shift allows mass spectrometric resolution (Precursor m/z 170.1 vs. 167.1).
Metabolic Pathway & Mechanism
Understanding the origin of 1-MX is essential for interpreting quantitative data.
Figure 1: Metabolic pathway of Caffeine showing the formation of 1-Methylxanthine (Target) and its subsequent oxidation.
Materials & Reagents
Component
Specification
Purpose
Analyte
1-Methylxanthine (1-MX)
Calibration Standards
Internal Standard
1-(Trideuteriomethyl)purine-2,6-dione (1-MX-d3)
Normalization
Solvents
Methanol (LC-MS Grade), Acetonitrile
Mobile Phase / Extraction
Additives
Formic Acid (FA) or Ammonium Acetate
pH modifier
Matrix
Drug-free Plasma or Artificial Urine
Matrix-matching
Column
C18 (e.g., Acquity BEH C18) or HILIC
Separation
Experimental Protocol
Stock Solution Preparation
Solubility Note: Methylxanthines have limited solubility in pure water and organic solvents.
1-MX Stock (1 mg/mL): Dissolve 10 mg in 10 mL of DMSO or Methanol:Water (50:50) with 0.1% NH4OH . Sonicate/warm (40°C) if necessary.
IS Stock (1 mg/mL): Dissolve 1 mg of 1-(trideuteriomethyl)purine-2,6-dione in 1 mL DMSO.
Working IS Solution: Dilute IS Stock to 500 ng/mL in Methanol.
Sample Preparation (Protein Precipitation)
This method is optimized for Plasma. For Urine, dilute 1:10 with water before adding IS.
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
Spike IS: Add 150 µL of Working IS Solution (500 ng/mL in MeOH).
Ratio: 1:3 (Sample:Solvent) ensures efficient protein precipitation.
Vortex: Mix vigorously for 30 seconds.
Centrifuge: 14,000 x g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the supernatant to an autosampler vial.
Dilution (Optional): If sensitivity is too high or peak shape poor, dilute supernatant 1:1 with Water (0.1% Formic Acid) before injection.
LC-MS/MS Conditions
Liquid Chromatography:
System: UHPLC (Agilent 1290 / Waters Acquity).
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]
Note on Fragmentation: The transition 167->124 corresponds to the loss of HNCO (43 Da) from the N3/C2 region, retaining the N1-methyl group. Thus, the d3-IS (170) shifts to 127, retaining the label. Transitions losing the N1-methyl (e.g., loss of CH3NCO) would result in unlabelled fragments (m/z 110) for both analyte and IS, which is less specific.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample extraction to data quantification.
Validation & Quality Control
To ensure trustworthiness, the method must be validated according to FDA/EMA Bioanalytical Guidelines.
Linearity: Construct a calibration curve (e.g., 10 – 2000 ng/mL). Plot Peak Area Ratio (Analyte/IS) vs. Concentration. Linear regression (1/x² weighting) typically yields r² > 0.995.
Accuracy & Precision: Analyze QC samples (Low, Mid, High) in quintuplicate. Acceptance criteria: ±15% deviation (±20% for LLOQ).
Matrix Effect: Compare the IS peak area in extracted plasma vs. solvent. The d3-IS should track the analyte's suppression pattern identically.
Isotope Contribution: Check for "cross-talk". Inject pure IS and monitor the Analyte transition (167>124). It should be <20% of LLOQ. Inject pure Analyte and monitor IS transition (170>127).
Discussion
The use of 1-(trideuteriomethyl)purine-2,6-dione is superior to structural analogs (e.g., 7-methylxanthine or acetaminophen) because it corrects for extraction efficiency and ionization suppression in real-time. While deuterium labeling can sometimes cause slight retention time shifts (the "deuterium isotope effect"), on C18 columns with this gradient, the shift is negligible (<0.05 min), ensuring the IS elutes within the suppression window of the analyte.
References
Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy Online. Available at: [Link]
Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Journal of Analytical Methods in Chemistry. Available at: [Link]
1-Methylxanthine (Compound Summary). PubChem. Available at: [Link]
Stable isotopically labeled internal standards in quantitative bioanalysis.Journal of Chromatography B. (General Principle Reference).
Stable isotope labeling protocols using 1-(trideuteriomethyl)purine-2,6-dione.
Application Note: Quantitative Bioanalysis and Metabolic Profiling using 1-(Trideuteriomethyl)purine-2,6-dione Part 1: Introduction & Scientific Rationale 1-(Trideuteriomethyl)purine-2,6-dione , commonly referred to as 1...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Quantitative Bioanalysis and Metabolic Profiling using 1-(Trideuteriomethyl)purine-2,6-dione
Part 1: Introduction & Scientific Rationale
1-(Trideuteriomethyl)purine-2,6-dione , commonly referred to as 1-Methylxanthine-d3 (1-MX-d3) , is the stable isotope-labeled analog of 1-Methylxanthine (1-MX). 1-MX is a critical downstream metabolite in the biotransformation of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).
In clinical pharmacology and toxicology, accurate quantification of 1-MX is essential for:
Phenotyping CYP1A2 Activity: The ratio of 1-MX to other caffeine metabolites serves as a biomarker for Cytochrome P450 1A2 activity.
Xanthine Oxidase Kinetics: 1-MX is the immediate precursor to 1-methyluric acid via xanthine oxidase; labeling allows for precise kinetic isotope effect (KIE) studies.
Bioanalytical Accuracy: As a polar purine derivative, 1-MX suffers from significant matrix effects (ion suppression) in LC-MS/MS. The use of 1-MX-d3 as an Internal Standard (IS) provides a self-validating system that normalizes extraction recovery and ionization efficiency.
Part 2: Chemical Properties & Handling
Property
Specification
IUPAC Name
1-(Trideuteriomethyl)-3,7-dihydropurine-2,6-dione
Common Name
1-Methylxanthine-d3 (1-MX-d3)
Chemical Formula
C₆H₃D₃N₄O₂
Molecular Weight
~169.16 g/mol (Unlabeled: 166.14)
Solubility
Soluble in 0.1 M NaOH, DMSO; slightly soluble in water/methanol.
Storage
-20°C, desiccated. Protect from light.
Isotopic Purity
≥ 99 atom % D
Handling Precaution: Xanthines are prone to aggregation. Stock solutions should be prepared in DMSO or alkalized water (pH > 10) to ensure complete dissolution before dilution into working solvents.
Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
Reconstitution: Transfer 100 µL of supernatant to a clean vial. Evaporate to dryness under N₂ at 40°C (optional, for concentration) or dilute 1:1 with water (to match initial mobile phase).
Injection: Inject 5 µL into the LC-MS/MS.
LC-MS/MS Conditions
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5).
Note: Standard C18 often fails to retain 1-MX sufficiently.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient:
0-1 min: 5% B (Isocratic hold for polar retention)
Mechanistic Insight: The transition 167->108 typically corresponds to the loss of the pyrimidine moiety (CH₃NCO). Since the deuterium label is on the N1-methyl group, the fragment retains the label if the imidazole ring is lost, or loses it if the N1-methyl is cleaved. Validation is required to confirm the specific fragmentation pathway for the d3 analog on your specific instrument; however, the 170.1 -> 111.1 transition assumes retention of the trideuteriomethyl group on the fragment.
Part 4: Visualizations
Analytical Workflow Diagram
A step-by-step visualization of the extraction and analysis protocol.[4]
Caption: Figure 1: Optimized bioanalytical workflow for 1-Methylxanthine quantitation using 1-MX-d3 internal standard.
Metabolic Pathway Context
Understanding where 1-MX fits in the caffeine metabolism pathway is crucial for interpreting results.
Caption: Figure 2: Metabolic cascade of Caffeine showing 1-Methylxanthine as a convergent metabolite and precursor to 1-Methyluric acid.
Part 5: References
Magkos, F., & Kavouras, S. A. (2005). Caffeine use in sports, pharmacokinetics in man, and cellular mechanisms of action. Critical Reviews in Food Science and Nutrition. Link
Fuhr, U., et al. (1996). Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man. British Journal of Clinical Pharmacology. Link
Caubet, M. S., et al. (2002). Analysis of urinary caffeine metabolites by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
Weidolf, L., & Covey, T. R. (1992). Studies on the metabolism of caffeine using stable isotope labeling and LC-MS/MS. Rapid Communications in Mass Spectrometry. Link
BenchChem. (2025).[4] Evaluating 3-Methylxanthine-d3 as an Internal Standard. (Note: General reference for deuterated xanthine properties). Link
Application Note: Precision Preparation of 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) Stock and Working Solutions
Abstract & Introduction 1-(trideuteriomethyl)purine-2,6-dione, commonly known as 1-Methylxanthine-d3 , is the stable isotope-labeled analog of 1-methylxanthine (1-MX). It serves as a critical Internal Standard (IS) in LC...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
1-(trideuteriomethyl)purine-2,6-dione, commonly known as 1-Methylxanthine-d3 , is the stable isotope-labeled analog of 1-methylxanthine (1-MX). It serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis for quantifying caffeine metabolites and assessing CYP1A2 enzymatic activity.
The preparation of xanthine derivatives presents specific challenges due to their poor aqueous solubility and tendency to self-associate in solution. While 1-methylxanthine is amphoteric, it exhibits low solubility in neutral water and common organic solvents like cold methanol. This guide provides a scientifically robust protocol for generating stable stock solutions using Dimethyl Sulfoxide (DMSO) and preparing working solutions compatible with Reversed-Phase Liquid Chromatography (RPLC).
Key Application Areas
CYP1A2 Phenotyping: Tracking the metabolic conversion of Caffeine-d3 or Theophylline-d3.
Bioequivalence Studies: Quantitation of methylxanthines in human plasma/urine.
Food Safety: Analysis of dietary supplements and functional beverages.
Physicochemical Profile
Understanding the physical limitations of the analyte is the first step in successful solution preparation.
Objective: Create a stable, high-concentration Master Stock Solution (
) in DMSO.
Rationale for DMSO: While 1-methylxanthine dissolves in basic aqueous solutions (e.g., NaOH), these solutions are prone to pH shifts due to atmospheric CO₂ absorption, which can cause precipitation of the stock over months of storage. DMSO provides a stable, bacteriostatic, and non-volatile environment that prevents precipitation and degradation.
Materials
1-Methylxanthine-d3 (Isotopic Purity ≥ 99 atom % D).
Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS Grade.
Amber glass vials (silanized preferred to minimize adsorption).
Equilibration: Allow the lyophilized 1-Methylxanthine-d3 vial to reach room temperature before opening to prevent condensation.
Weighing: Accurately weigh 1.69 mg of 1-Methylxanthine-d3 into a tared amber glass vial.
Note: Due to static, use an anti-static gun if available.
Solvent Addition: Add 1.69 mL of DMSO to achieve a concentration of 1.0 mg/mL (approx. 5.91 mM) .
Calculation:
Dissolution: Vortex for 30 seconds. If visible particles remain, sonicate at 40°C for 10–15 minutes. The solution must be crystal clear.
Aliquot & Storage: Divide into 100 µL aliquots in cryovials. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
Protocol 2: Working Standard Preparation
Objective: Dilute the Master Stock (
) into a Working Solution () suitable for spiking into biological matrices or creating calibration curves.
Rationale for Diluent: Direct injection of pure DMSO can distort chromatographic peak shapes (solvent effects). Therefore, intermediate dilutions should use a solvent strength similar to the initial mobile phase conditions (typically Methanol/Water).
Dilution Scheme
Target Concentration: 10 µg/mL (Intermediate)
100 ng/mL (Working IS).
Diluent: 50:50 Methanol:Water (v/v).
Step-by-Step
Thaw: Thaw one aliquot of
(1 mg/mL) at room temperature. Vortex vigorously.
Intermediate Stock (
- 10 µg/mL):
Pipette 10 µL of
into 990 µL of 50:50 MeOH:Water.
Vortex for 20 seconds.
Working Internal Standard (
- 100 ng/mL):
Pipette 100 µL of
into 9.9 mL of 50:50 MeOH:Water.
Usage: Spike this solution into samples at a fixed volume (e.g., 50 µL per sample) prior to extraction.
Workflow Visualization
The following diagram illustrates the logical flow from solid isotope to working solution, ensuring traceability.
Figure 1: Workflow for the preparation of Master Stock and Working Solutions of 1-Methylxanthine-d3.
Quality Control & Self-Validation
To satisfy the "Trustworthiness" pillar of E-E-A-T, the prepared solutions must be validated before use in critical assays.
A. Isotopic Purity Check (MS Scan)
Perform a Q1 scan (infusion) of the Working Solution.
Criteria: The abundance of the unlabeled (M+H = 167.1) peak must be < 0.5% of the labeled (M+H = 170.1) peak.
Why? High levels of unlabeled material will contribute to the analyte signal, artificially inflating calculated concentrations (Cross-signal interference).
B. UV-Vis Verification
Xanthines have strong UV absorbance.
Method: Scan the
(10 µg/mL) solution from 200–400 nm.
Expectation:
.
Validation: If the peak is shifted or absent, precipitation or degradation has occurred.
LC-MS/MS Method Guidelines
When using 1-Methylxanthine-d3 as an internal standard, ensure your chromatographic conditions do not suppress its ionization.
Column: C18 or Amide-RP (Amide is superior for polar xanthines to prevent early elution).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Methanol + 0.1% Formic Acid.
Note: Avoid Acetonitrile if possible, as Methanol often provides better solvation and peak shape for xanthines.
Ionization: ESI Positive Mode (
).
Pathway Context
Understanding the biological context helps in troubleshooting interferences.
Figure 2: Metabolic pathway showing the generation of 1-Methylxanthine and the role of the IS.
Troubleshooting & FAQ
Issue
Probable Cause
Corrective Action
Precipitation in Working Solution
Diluent is too aqueous or cold.
Ensure Diluent is at least 10% Methanol. Sonicate working solution before use.
Low MS Signal
Ion Suppression or wrong pH.
Xanthines ionize best in acidic media (pH 3-4). Ensure Formic Acid is fresh.[4]
Signal in Blank (Carryover)
Adsorption to injector needle.
Use a needle wash containing 50:50 MeOH:Water + 0.1% Formic Acid.
References
PubChem. (n.d.).[5] 1-Methylxanthine Compound Summary. National Library of Medicine. Retrieved February 18, 2026, from [Link]
Caubet, M. S., et al. (2002). Analysis of methylxanthines in biological fluids by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for LC-MS methodology).
Application Note: High-Precision Metabolic Phenotyping Using 1-(trideuteriomethyl)purine-2,6-dione
This Application Note is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and metabolomics. It details the use of 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and metabolomics. It details the use of 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3 or 1-MX-d3 ) as a stable isotope tracer.
While often used as an Internal Standard (IS) for quantification, this guide focuses on its advanced application as a mechanistic tracer to assess Xanthine Oxidase (XO) activity and renal clearance in the presence of dietary methylxanthine background.
Abstract & Scope
This guide outlines protocols for utilizing 1-(trideuteriomethyl)purine-2,6-dione as a functional metabolic probe. Unlike standard 1-methylxanthine (1-MX), which is ubiquitous in human plasma due to dietary caffeine intake (coffee, tea, chocolate), the deuterated isotopologue (1-MX-d3) allows for the specific tracking of Xanthine Oxidase (XO) activity and renal handling without interference from endogenous background levels. This enables precise "in vivo" enzymatic phenotyping and accurate quantification in complex biological matrices.
Scientific Background
The Methylxanthine Metabolic Axis
1-Methylxanthine (1-MX) is a central metabolite in the degradation of Caffeine (1,3,7-trimethylxanthine) and Theophylline (1,3-dimethylxanthine).[1][2] It is formed primarily via CYP1A2-mediated demethylation.
Crucially, 1-MX is the rate-limiting substrate for Xanthine Oxidase (XO) , which oxidizes it to 1-Methyluric Acid (1-MU) .
Reaction: 1-Methylxanthine + H₂O + O₂
1-Methyluric Acid + H₂O₂
Clinical Relevance: The ratio of 1-MU to 1-MX in urine or plasma is a validated biomarker for XO activity. However, dietary caffeine creates a high and variable background of 1-MX, obscuring the kinetics of administered probes.
Why Deuterium? (The Tracer Advantage)
By substituting the N1-methyl hydrogens with deuterium:
Mass Spectral Distinction: 1-MX-d3 (m/z 170) is easily resolved from endogenous 1-MX (m/z 167) by Mass Spectrometry.
Minimal Kinetic Isotope Effect (KIE): The oxidation by XO occurs at the C8 position, distinct from the N1-CD3 label. Therefore, 1-MX-d3 functions as an almost identical substrate to natural 1-MX, faithfully mirroring enzyme kinetics without the "metabolic switching" often seen when the reaction site is deuterated.
Pathway Visualization
The following diagram illustrates the specific tracking capability of the deuterated tracer within the complex caffeine metabolic network.
Figure 1: Metabolic fate of 1-MX-d3. The tracer (Green path) undergoes identical enzymatic transformation to the endogenous compound (Red path) but remains mass-distinct, allowing precise measurement of XO activity regardless of caffeine intake.
Experimental Protocol: In Vivo XO Phenotyping
This protocol describes the use of 1-MX-d3 to measure Xanthine Oxidase activity in a rat model. This can be adapted for clinical research where regulatory approval permits.
Vehicle: Sterile Saline (0.9% NaCl), pH adjusted to 7.4.
Internal Standard (Analytical): Theobromine-d3 or 7-methylxanthine-d3 (distinct from the tracer).
Dosing Strategy
To ensure the tracer does not saturate the enzyme (maintaining first-order kinetics), a micro-dose approach is recommended.
Parameter
Specification
Rationale
Dose
0.5 - 1.0 mg/kg (IV Bolus)
Sufficient signal-to-noise without saturating XO (Km ~5-10 µM).
Administration
Intravenous (Tail vein)
Bypasses absorption variability for clear clearance calculation.
Sampling Points
0, 5, 15, 30, 60, 120 min
Captures the rapid distribution and elimination phases.
Matrix
Plasma (EDTA) & Urine (0-2h)
Plasma for clearance (CL); Urine for fractional excretion.
Sample Preparation (Solid Phase Extraction)
Since methylxanthines are polar, Liquid-Liquid Extraction (LLE) can be inconsistent. SPE is preferred.
Aliquot: 50 µL Plasma + 10 µL Internal Standard (IS).
Precipitation: Add 150 µL Acetonitrile (protein precipitation). Vortex 1 min, Centrifuge 10,000g x 5 min.
Dilution: Transfer supernatant and dilute 1:1 with Water (to reduce solvent strength).
SPE Loading: Use HLB (Hydrophilic-Lipophilic Balance) cartridges.
Condition: 1 mL MeOH, 1 mL Water.
Load: Diluted sample.
Wash: 1 mL 5% MeOH in Water.
Elute: 1 mL 100% MeOH.
Reconstitution: Evaporate to dryness (N2 stream) and reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Analysis Method
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
Chromatography: Reverse Phase C18 (High aqueous stability required).
Chromatographic Conditions
Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) - Critical for retaining polar xanthines.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient:
0-1 min: 5% B (Isocratic hold for polarity)
1-5 min: 5% -> 40% B
5-6 min: 95% B (Wash)
6.1 min: 5% B (Re-equilibrate)
Mass Spectrometry Parameters (MRM)
Use Positive Electrospray Ionization (ESI+).
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (V)
Role
1-MX-d3
170.1
127.1
25
Tracer Quantifier
1-MX-d3
170.1
153.1
20
Tracer Qualifier
1-MU-d3
186.1
127.1
28
Metabolite Quantifier
Endogenous 1-MX
167.1
124.1
25
Background Monitor
Endogenous 1-MU
183.1
124.1
28
Background Monitor
Note: The transition 170->127 corresponds to the loss of HNCO (43 Da) from the uracil ring, a characteristic fragmentation of xanthines.
Data Interpretation & Calculations
Metabolic Ratios
The primary readout for Xanthine Oxidase activity is the conversion of the deuterated parent to the deuterated metabolite.
Differentiating Sources
By monitoring both m/z 167 (Endogenous) and m/z 170 (Tracer), you can validate the model:
High m/z 167, Low m/z 170: Indicates high dietary intake but valid tracer data.
Correlation: If the metabolic ratio of Endogenous (183/167) differs significantly from the Tracer (186/170), investigate Isotope Effects or Dietary Induction of enzymes (e.g., smokers often have induced CYP1A2/XO).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for processing 1-MX-d3 samples.
References
Rattigan, S., et al. (1997). "Increased metabolism of infused 1-methylxanthine by working muscle."[3] Acta Physiologica Scandinavica. Link
Birkett, D. J., et al. (1985). "1-Methylxanthine metabolism in man." British Journal of Clinical Pharmacology. Link
Gundert-Remy, U., et al. (1983). "Kinetics of 1-methylxanthine in humans: implications for the measurement of xanthine oxidase activity." European Journal of Clinical Pharmacology. Link
Toronto Research Chemicals. "1-Methylxanthine-d3 Product Page." (Standard source for compound structure verification). Link
Fuhr, U., et al. (1996). "Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man." British Journal of Clinical Pharmacology. (Demonstrates the need for specific tracers). Link
Application Notes and Protocols for the Analytical Detection of 1-(trideuteriomethyl)purine-2,6-dione (Theophylline-d3)
Introduction: The Critical Role of Isotopic Labeling in Pharmacokinetic Analysis In the realm of drug development and therapeutic monitoring, particularly for drugs with a narrow therapeutic index like theophylline, prec...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Isotopic Labeling in Pharmacokinetic Analysis
In the realm of drug development and therapeutic monitoring, particularly for drugs with a narrow therapeutic index like theophylline, precision and accuracy in quantitative analysis are paramount. Theophylline, a methylxanthine derivative, is a widely used bronchodilator for respiratory diseases.[1] Its therapeutic window is tight, necessitating careful monitoring of its concentration in biological fluids to ensure efficacy while avoiding toxicity.[2] 1-(trideuteriomethyl)purine-2,6-dione, also known as Theophylline-d3, is a stable isotope-labeled analog of theophylline. Its significance lies in its application as an internal standard in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry.[3] The rationale is elegantly simple: an ideal internal standard should behave identically to the analyte of interest during sample extraction, chromatographic separation, and ionization, but be distinguishable by the mass spectrometer. By incorporating deuterium atoms, the chemical properties of Theophylline-d3 remain nearly identical to theophylline, ensuring they co-elute and experience similar matrix effects or ionization suppression.[3] However, the three-dalton mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling highly accurate and precise quantification by correcting for any variability during the analytical process. This document provides detailed methodologies for the robust analysis of theophylline using Theophylline-d3 as an internal standard.
Principle Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of theophylline in complex biological matrices such as plasma, serum, or urine, LC-MS/MS is the preferred method due to its superior sensitivity, selectivity, and speed.[4][5][6]
The Causality Behind the Choice of LC-MS/MS:
High Selectivity: Tandem mass spectrometry (MS/MS) operates on the principle of Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole of the mass spectrometer isolates the protonated molecule of the analyte (the precursor ion). This ion is then fragmented in a collision cell, and a second quadrupole isolates a specific, characteristic fragment ion (the product ion). This two-stage filtering process (precursor ion → product ion) is highly specific and significantly reduces background noise from other components in the matrix, ensuring that the detected signal is unequivocally from the compound of interest.[7][8]
High Sensitivity: LC-MS/MS can achieve limits of detection in the low ng/mL to pg/mL range, which is crucial for pharmacokinetic studies where drug concentrations can be very low.[2][9]
Structural Confirmation: The specific fragmentation pattern of a molecule in the collision cell provides a "fingerprint," which adds a layer of structural confirmation to the quantitative results.
Understanding the Fragmentation of Theophylline and Theophylline-d3
Theophylline (C₇H₈N₄O₂) has a monoisotopic mass of 180.0647 g/mol .[1] In positive electrospray ionization (ESI), it readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 181.1. Theophylline-d3, with one of its methyl groups deuterated, has a monoisotopic mass of 183.0833 g/mol and forms a protonated molecule at m/z 184.1.
Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated theophylline molecule fragments in a predictable manner. A common and stable fragment is observed at m/z 124.1, which corresponds to the loss of methyl isocyanate (CH₃NCO).[3][10]
For Theophylline-d3, the same fragmentation pathway occurs. The loss of deuterated methyl isocyanate (CD₃NCO) results in the same fragment at m/z 124.1. Alternatively, fragmentation can lead to a product ion that retains the deuterium label. A study utilizing [2H6]-theophylline (with two deuterated methyl groups) showed a transition from m/z 187.17 to m/z 127.06, indicating a loss of a deuterated fragment.[7] Based on the fragmentation patterns of similar methylxanthines, a logical and specific transition for Theophylline-d3 would be the precursor ion at m/z 184.1 and a characteristic product ion.
Selected MRM Transitions:
Compound
Precursor Ion [M+H]⁺ (m/z)
Product Ion (m/z)
Theophylline
181.1
124.1
Theophylline-d3 (Internal Standard)
184.1
127.1
Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating quality control (QC) samples at multiple concentrations to ensure the accuracy and precision of the results, in line with regulatory guidelines such as those from the European Medicines Agency (EMA).
Protocol 1: LC-MS/MS Quantification of Theophylline in Human Plasma
This protocol details a method for the extraction and quantification of theophylline from human plasma using Theophylline-d3 as an internal standard.
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve theophylline and Theophylline-d3 in methanol to prepare separate 1 mg/mL stock solutions.
Working Standard Solutions: Serially dilute the theophylline primary stock with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL).
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the Theophylline-d3 primary stock with methanol to create a 1 µg/mL working solution.
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards (e.g., 10, 50, 100, 500, 1000, 2000, 5000 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 30, 750, and 4000 ng/mL) in the same manner.
3. Sample Preparation (Protein Precipitation):
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 20 µL of the 1 µg/mL Theophylline-d3 internal standard working solution to each tube (except for blank samples).
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
Vortex mix for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions:
Parameter
Condition
LC System
Agilent 1290 Infinity II or equivalent
Column
Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm)[9]
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min
Construct a calibration curve by plotting the peak area ratio (Theophylline/Theophylline-d3) against the nominal concentration of theophylline. A linear regression with 1/x² weighting is typically used.
The concentration of theophylline in unknown samples is determined from this calibration curve.
Self-Validation: The accuracy of the QC samples must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagrams illustrate the key workflows.
Caption: Workflow for LC-MS/MS analysis of theophylline.
Method Validation Parameters
A robust analytical method requires thorough validation. The table below summarizes typical acceptance criteria for bioanalytical method validation based on regulatory guidelines.
Parameter
Description
Acceptance Criteria
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.99
Accuracy
The closeness of the determined value to the nominal concentration.
Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision
The closeness of agreement among a series of measurements. Expressed as %CV.
%CV should not exceed 15% (20% at LLOQ).
Selectivity
The ability to differentiate and quantify the analyte in the presence of other components.
No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Recovery
The extraction efficiency of an analytical process.
Consistent, precise, and reproducible.
Matrix Effect
The suppression or enhancement of ionization by co-eluting matrix components.
The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability
The chemical stability of the analyte in a given matrix under specific conditions.
Analyte concentration should be within ±15% of the initial concentration.
Alternative Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While LC-MS/MS is the gold standard, HPLC with UV detection is a viable, more accessible alternative for therapeutic drug monitoring where high sensitivity is not the primary requirement.
Protocol 2: HPLC-UV Analysis of Theophylline
1. Principle: This method separates theophylline from endogenous plasma components on a reversed-phase C18 column. Quantification is achieved by measuring the absorbance of the analyte at its maximum absorbance wavelength (λmax), which is around 272-280 nm.[9][10] Theophylline-d3 can still be used as an internal standard if it resolves chromatographically from theophylline, though this is unlikely. A more common approach for HPLC-UV is to use a structurally similar compound as an internal standard, such as caffeine or 8-chlorotheophylline.[5][10]
2. Sample Preparation (Liquid-Liquid Extraction):
To 200 µL of plasma, add 50 µL of internal standard solution (e.g., 8-chlorotheophylline, 20 µg/mL).
Add 1 mL of an extraction solvent (e.g., a mixture of chloroform and isopropanol).
Vortex for 2 minutes, then centrifuge for 10 minutes.
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
3. HPLC-UV Instrumental Conditions:
Parameter
Condition
HPLC System
Standard HPLC system with a UV/Vis detector
Column
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
Isocratic mixture of methanol and water (e.g., 40:60 v/v) or a phosphate buffer.[9]
Flow Rate
1.0 mL/min
Detection
UV at 272 nm
Injection Volume
20 µL
4. Data Analysis:
A calibration curve is generated by plotting the peak height or area ratio of theophylline to the internal standard against the concentration.
The concentration in unknown samples is calculated from the regression equation of the calibration curve.
Logical Relationship of Method Components
The success of any analytical protocol depends on the logical interplay of its core components.
Caption: Inter-relationship of analytical method components.
Conclusion
The analytical methods detailed herein provide robust and reliable frameworks for the detection and quantification of theophylline in biological matrices, with a strong emphasis on the use of 1-(trideuteriomethyl)purine-2,6-dione (Theophylline-d3) as an internal standard for LC-MS/MS analysis. The inherent selectivity and sensitivity of LC-MS/MS, combined with the corrective power of a stable isotope-labeled internal standard, ensure the generation of high-quality, defensible data essential for pharmacokinetic studies, clinical research, and therapeutic drug monitoring. Adherence to these protocols and rigorous method validation will empower researchers and drug development professionals to achieve the highest level of scientific integrity in their work.
References
St-Pierre, M. V., & Vinet, B. (2017). Quantification of Theophylline in Guinea Pig Plasma by LC-MS/MS Using a Hydrophilic Interaction Liquid Chromatography Stationary Phase. Acta Medica Martiniana, 17(3), 5-11.
Kress, M., Meissner, D., Kaiser, P., Hanke, R., & Wood, W. G. (2002). The measurement of theophylline in human serum or plasma using gas chromatography and isotope dilution-mass spectrometry (GC-IDMS) taking other substituted xanthines into consideration.
Papadoyannis, I., Georgarakis, M., Samanidou, V., & Theodoridis, G. (2006). High-Performance Liquid Chromatographic Analysis of Theophylline in the Presence of Caffeine in Blood Serum and Pharmaceutical Formulations.
Kanazawa, H., Atsumi, R., Matsushima, Y., Tsubuki, M., & Takai, N. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry.
Hotchkiss, S. A., & Caldwell, J. (1987). High-performance liquid chromatographic assay for theophylline and its major metabolites in human urine.
Ramesh, A., & Nageswara Rao, P. (2011). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. Pharmaceutical Methods, 2(4), 211-216.
Xu, K., et al. (2023). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. Molecules, 28(18), 6695.
Gozalani, M., et al. (2013). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian Journal of Pharmaceutical Research, 12(1), 75-82.
Böcker, R., & Estler, C. J. (1979). A high-pressure liquid chromatographic method for the determination of theophylline and its metabolites in blood and urine. Arzneimittel-Forschung, 29(10), 1606-1608.
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Available at: [Link]
Chen, Y., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma.
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
PubChem. (n.d.). Theophylline. National Center for Biotechnology Information. Available at: [Link]
Application Note: 1-(Trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) in Drug Metabolism & Disposition
Executive Summary 1-(trideuteriomethyl)purine-2,6-dione (referred to herein as 1-Methylxanthine-d3 or 1-MX-d3 ) is a stable isotope-labeled analog of 1-methylxanthine, a pivotal metabolite in the biotransformation of caf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(trideuteriomethyl)purine-2,6-dione (referred to herein as 1-Methylxanthine-d3 or 1-MX-d3 ) is a stable isotope-labeled analog of 1-methylxanthine, a pivotal metabolite in the biotransformation of caffeine, theophylline, and theobromine.
In Drug Metabolism and Disposition (DMD) studies, this molecule serves two critical functions:
The "Gold Standard" Internal Standard (IS): For the absolute quantification of 1-methylxanthine in biological matrices (plasma, urine) using LC-MS/MS, eliminating ionization suppression errors.
Mechanistic Probe: To elucidate the kinetics of Xanthine Oxidase (XO) and Cytochrome P450 1A2 (CYP1A2) via Kinetic Isotope Effects (KIE), specifically targeting the N1-demethylation pathway.
This guide provides validated protocols for utilizing 1-MX-d3 in bioanalytical workflows and metabolic phenotyping.
Technical Profile & Chemical Identity
Before integrating this compound into assays, verify the chemical identity to ensure isotopic purity (typically
99 atom % D) prevents "cross-talk" with the unlabeled analyte channel.
Property
Specification
IUPAC Name
1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione
Common Name
1-Methylxanthine-d3 (1-MX-d3)
CAS Number
1202865-49-3 (or 1216430-61-3)
Molecular Formula
Molecular Weight
169.16 g/mol (Unlabeled: 166.14 g/mol )
Mass Shift
+3.02 Da
Solubility
DMSO (High), 0.1M NaOH (Good), Water (Slight - heat required)
pKa
7.7 (N7-H) / 10.8 (N3-H)
Core Application 1: Bioanalytical Internal Standard (LC-MS/MS)
The Challenge: Matrix Effects in Xanthine Analysis
Quantifying methylxanthines in urine or plasma is notoriously difficult due to the presence of high-concentration endogenous interferences (uric acid, urea) that cause ion suppression in Electrospray Ionization (ESI). External calibration often fails here.
The Solution: 1-MX-d3 co-elutes perfectly with the analyte (1-MX) but is mass-differentiated. Therefore, any suppression event affecting the analyte affects the IS identically, allowing for automatic correction.
Precipitation Agent: Methanol with 0.1% Formic Acid (cold)
Workflow:
Stock Preparation: Dissolve 1-MX-d3 in DMSO to 1 mg/mL. Dilute to working concentration (e.g., 500 ng/mL) in water/methanol (50:50).
Spiking: Aliquot 50
L of biological sample (Plasma or Urine). Add 10 L of 1-MX-d3 Working Solution.
Protein Precipitation: Add 200
L of ice-cold Methanol (+0.1% Formic Acid).
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
Reconstitution: Transfer supernatant to a clean vial. Evaporate under nitrogen (optional) and reconstitute in Mobile Phase A, or inject supernatant directly if sensitivity allows.
LC-MS/MS Conditions (Recommended)
Chromatography:
Column: C18 Reversed Phase (e.g., 2.1 x 100 mm, 1.7
m). Note: Xanthines are polar; ensure the column can retain polar compounds (e.g., T3 or Polar C18).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.3 mL/min.
Mass Spectrometry (MRM Parameters):
Ionization: ESI Positive Mode (+).
Transition Logic: Select fragments that retain the N1-methyl group . If the fragmentation involves loss of the N1-methyl (e.g., as methyl isocyanate), the mass difference between Analyte and IS is lost, causing cross-interference.
1-Methylxanthine is a central node. It is produced by the demethylation of Theophylline (CYP1A2) and Paraxanthine (CYP1A2). It is cleared by Xanthine Oxidase (XO) to 1-Methyluric Acid or CYP1A2 to Xanthine (demethylation).
Using 1-MX-d3 allows researchers to distinguish exogenous 1-MX (spiked) from endogenous 1-MX produced by caffeine intake.
Visualization: The Methylxanthine Network
The following diagram illustrates the position of 1-MX in the metabolic cascade and where the deuterium label tracks.
Caption: Metabolic pathway of methylxanthines highlighting the central role of 1-Methylxanthine and the application of the deuterated tracer (1-MX-d3) to probe CYP1A2 demethylation vs. Xanthine Oxidase oxidation.
Protocol: In Vitro Kinetic Isotope Effect (KIE) Study
To determine if N1-demethylation is the rate-limiting step in 1-MX clearance:
Incubation System: Human Liver Microsomes (HLM) or Recombinant CYP1A2.
Substrates:
Group A: Unlabeled 1-MX (10
M).
Group B: 1-MX-d3 (10
M).
Group C: 1:1 mixture (Competitive KIE).
Reaction: Initiate with NADPH (1 mM) in Phosphate Buffer (pH 7.4). Incubate at 37°C.
Sampling: Quench aliquots at 0, 5, 10, 20, 30 min with ACN.
Analysis: Monitor the formation of Xanthine (unlabeled vs. deuterated? Note: Demethylation removes the label, so both produce unlabeled Xanthine. You must measure substrate depletion or HCHO formation).
Correction: If measuring substrate depletion, compare intrinsic clearance (
) of 1-MX vs 1-MX-d3.
.
If
, C-H bond breakage at N1 is rate-limiting.
Summary of Validated Workflow
The following diagram summarizes the bioanalytical workflow ensuring data integrity.
Caption: Step-by-step bioanalytical workflow for 1-Methylxanthine quantification using 1-MX-d3 as the internal standard.
References
Sigma-Aldrich. 1-Methylxanthine-(methyl-13C,d3) Product Specification. CAS 1202865-49-3.[6]
Cayman Chemical. 1-Methylxanthine Technical Information. CAS 6136-37-4 (Unlabeled parent reference).
National Institutes of Health (PubMed). Oxidation of caffeine by CYP1A2: isotope effects and metabolic switching. (Mechanistic grounding for methylxanthine KIE).
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Methodology for IS selection).
PubChem. 1,3,7-Tris((ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_3)methyl)-3,7-dihydro-1H-purine-2,6-dione (Caffeine-d9) and related substructures.[7] (Chemical properties database).
Troubleshooting poor signal intensity of 1-(trideuteriomethyl)purine-2,6-dione in mass spectrometry.
Current Status: Operational Ticket ID: #TS-XANTH-D3-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary You are experiencing poor signal intensity for 1-(trideuteriomethyl)...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: #TS-XANTH-D3-001
Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
You are experiencing poor signal intensity for 1-(trideuteriomethyl)purine-2,6-dione (hereafter referred to as 1-CD3-Xanthine or 1-MX-d3 ). This compound is the stable isotope-labeled internal standard (SIL-IS) for 1-Methylxanthine , a primary metabolite of caffeine.
Xanthine derivatives are amphoteric, polar small molecules that present three distinct challenges in LC-MS/MS:
Poor Solubility: They tend to precipitate in high-organic solvents or cold autosamplers.
Ionization Competition: They are susceptible to sodium adduct formation
, which robs intensity from the quantifiable protonated ion .
Chromatographic Isotope Effect: The deuterated methyl group can cause the IS to elute slightly earlier than the analyte in reversed-phase chromatography, potentially separating it from the matrix suppression zone it is meant to correct.
This guide provides a self-validating troubleshooting workflow to restore signal intensity.
Part 1: Diagnostic Workflow (Visualized)
Before altering your method, determine if the issue is chemical (source/solubility) or chromatographic (suppression).
Figure 1: Diagnostic decision tree to isolate the root cause of signal loss.
The Problem:
1-MX-d3 has a pKa of approximately 7.7 (N3-H) and 12.[1]0. In neutral conditions, it exists as a neutral molecule, which ionizes poorly in Electrospray Ionization (ESI). Furthermore, xanthines avidly bind sodium (
) and potassium () from glassware or solvents, forming (m/z 192) instead of the desired (m/z 170).
The Solution:
You must force protonation and suppress adducts.
Protocol:
Acidify Mobile Phases: Ensure Mobile Phase A (aqueous) contains 0.1% Formic Acid or 5mM Ammonium Formate (pH ~3.5) . The low pH ensures the basic nitrogens are protonated.
De-cluster Potential: Increase the declustering potential (DP) or fragmentor voltage slightly. Sodium adducts are often more fragile than covalent protonated species; higher energy can sometimes break the adduct cluster, though this is a secondary fix.
Switch Polarity (If necessary): While ESI+ is standard, if your matrix is heavily contaminated with basic compounds, switch to ESI Negative mode . 1-MX-d3 ionizes well as
at pH > 9 (using Ammonium Hydroxide), often with lower background noise.
Parameter
Recommended Setting (ESI+)
Why?
Mobile Phase A
Water + 0.1% Formic Acid
Drives formation.
Mobile Phase B
Methanol + 0.1% Formic Acid
Methanol often yields higher sensitivity for xanthines than Acetonitrile.
Source Temp
450°C - 550°C
Xanthines are thermally stable; high heat aids desolvation.
Curtain Gas
High (30-40 psi)
Prevents solvent neutrals from entering the vacuum, reducing noise.
Issue 2: Solubility & Autosampler Stability
The Problem:
Purine derivatives are notorious for "crashing out" (precipitating) in pure acetonitrile or when cooled in the autosampler, leading to a gradual loss of signal over a batch run.
The Solution:
Solvent Match: Do not dissolve the stock standard in 100% Acetonitrile. Use 10% DMSO or Methanol for the stock, and dilute with water/methanol (90:10) for the working standard.
Temperature: Set the autosampler to 10°C or 15°C , not 4°C. The slight temperature increase prevents precipitation without degrading the compound.
Issue 3: The Deuterium Isotope Effect (Chromatography)
The Problem:
Deuterium (
) is slightly less lipophilic than Hydrogen ().[2] In Reversed-Phase LC (RPLC), 1-MX-d3 will elute slightly earlier than the non-deuterated analyte.
Risk:[3] If the analyte elutes at 2.50 min and the IS elutes at 2.45 min, and a matrix suppression zone (e.g., phospholipids) elutes at 2.48 min, the IS will not experience the suppression that the analyte does. The IS ratio will be artificially high, leading to under-quantification.
The Solution:
Check Retention Times: Overlay the chromatograms of the Analyte and the IS. If the shift is >0.1 min, the IS is failing its job.
Change Column Chemistry:
Recommended:Pentafluorophenyl (PFP) or HILIC columns. PFP columns interact with the pi-electrons of the purine ring, providing better retention and often reducing the relative impact of the isotope effect compared to C18.
Alternative: Use a C18 column with low organic initial conditions (e.g., 2% B) to maximize focusing, but PFP is superior for xanthines.
Experimental Protocol: Assessing Matrix Effects
To confirm if the IS is being suppressed differently than the analyte:
Post-Column Infusion: Infuse 1-MX-d3 continuously into the source via a T-junction.
Inject Blank Matrix: Inject an extracted blank plasma/urine sample via the LC.
Observe: Look for a dip in the baseline at the retention time of the IS. If the dip is significant, you have suppression.[4]
Figure 2: Post-column infusion setup to visualize matrix suppression zones.
Part 3: Frequently Asked Questions (FAQs)
Q: I see a strong signal for the analyte but almost zero for the 1-MX-d3 standard. Why?A: This is likely a preparation error. Check your stock solution solvent . If you prepared the IS in 100% Acetonitrile and stored it in the fridge, it likely precipitated. Sonicate the stock, or re-prepare in 50:50 Methanol:Water. Also, verify you are monitoring the correct transition. For 1-MX-d3 (assuming 1-CD3-3,7-dihydro-purine-2,6-dione), the precursor is likely m/z 170.1 (approx) and the fragment should retain the deuterated methyl group if possible, or lose it. Common transition: 170.1 -> 127.1 (loss of HNCO).
Q: Can I use 1-Methylxanthine-d3 to quantify Theobromine or Paraxanthine?A: Technically yes, but it is not recommended. Isomers of xanthines (1-methyl, 3-methyl, 7-methyl) fragment differently and have different ionization efficiencies. Using a structural isomer as an IS works for retention time, but it will not perfectly track ionization suppression. Use the specific deuterated isomer for each analyte if rigorous quantification is required.
Q: My peaks are tailing badly.A: Xanthines interact with active silanol sites on silica columns.
Buffer: Ensure you are using at least 5mM - 10mM Ammonium Formate. Ionic strength masks these silanol interactions.
Column: Switch to a "fully endcapped" column or a PFP phase.
References
PubChem. (2025). 1-Methylxanthine Compound Summary. National Library of Medicine.
[Link]
Waters Corporation. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
[Link][2][5]
Aqel, A., et al. (2019).[6] Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry. International Journal of Analytical Chemistry.
[Link]
The Analytical Challenge:
Separating xanthines is historically difficult due to their tendency to interact with free silanols on silica-based columns, causing severe peak tailing.[1] Furthermore, as a deuterated isotopologue,
exhibits a Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC).[1] The C-D bond is shorter and less polarizable than the C-H bond, making the deuterated molecule slightly less lipophilic. This often results in eluting slightly earlier than the non-deuterated standard ().[1]
Method Development & Optimization Guide
A. Stationary Phase Selection
Recommendation:C18 with High Carbon Load & End-capping or Phenyl-Hexyl .[1]
interactions with the purine ring, providing alternative selectivity that often separates xanthine derivatives (like 1-MX vs. 3-MX) better than C18.[1]
B. Mobile Phase & pH Strategy
Critical Parameter:pH 3.0 – 5.0 .
Mechanism: 1-Methylxanthine has a pKa of ~7.7.[1][3]
At pH > 7.0: The molecule becomes ionized (negatively charged), reducing retention on C18 and causing elution in the void volume.
At pH < 6.0: The molecule remains neutral, maximizing hydrophobic interaction with the stationary phase.
LC-MS: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.5).
C. Controlling the Isotope Effect (Separation vs. Co-elution)
Depending on your goal, you must manipulate the chromatographic conditions differently.
Goal
Strategy
Experimental Protocol
Quantitation (Bioanalysis)
Ensure Co-elution
Column: Standard C18 (50mm length).Temp: 40°C - 50°C (Higher temp reduces isotope resolution).Mobile Phase: High organic slope gradient.Why: You want the IS () and Analyte () to experience the exact same matrix effects.
Purification (Isotopologue Separation)
Maximize Separation
Column: High Efficiency (250mm, <2µm particles).Temp: 10°C - 20°C (Lower temp increases separation factor ).Mobile Phase: Isocratic, low organic % (e.g., 5-10% MeOH).Why: Lower temp and isocratic hold exploit the subtle lipophilicity difference.[1]
Visualization: Method Optimization Workflow
The following diagram illustrates the decision logic for optimizing the separation based on your specific analytical needs.
Caption: Decision matrix for optimizing chromatography based on whether the user requires co-elution (for internal standards) or resolution (for purification).
Troubleshooting Guide
Symptom 1: Severe Peak Tailing (Asymmetry Factor > 1.5) [1]
Root Cause: Secondary interactions between the nitrogen atoms of the xanthine ring and residual silanols on the silica support.
Corrective Action:
Switch Buffer: Ensure mobile phase pH is 3.0–4.0.
Add Modifier: If using LC-UV, add 0.1% Triethylamine (TEA) as a silanol blocker (Do NOT use TEA for LC-MS; use Ammonium Formate instead).[1]
Column Swap: Move to a "Polar Embedded" or "Shielded" RP column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).
Symptom 2: Retention Time Drift
Root Cause: Xanthines are sensitive to slight pH changes near their pKa or temperature fluctuations.[1]
Corrective Action:
Buffer Capacity: Increase buffer concentration from 10mM to 25mM.
Thermostat: Ensure column oven is active. Ambient temperature fluctuations can shift retention significantly for xanthines.
Symptom 3: Signal Suppression in LC-MS (Matrix Effect)
Root Cause: Co-eluting phospholipids or salts from biological matrix (urine/plasma).[1]
Corrective Action:
Divert Valve: Divert the first 1–2 minutes of flow to waste.
Wash Step: Implement a high-organic (95% ACN) wash at the end of the gradient to clear lipophilic matrix components.[1]
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated standard (
) elute earlier than the native compound?A: This is the "Inverse Isotope Effect."[1][4] The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the deuterated molecule slightly less hydrophobic. In Reversed-Phase Chromatography, less hydrophobic compounds elute earlier.[1] This shift is usually small () but becomes visible on high-efficiency columns.[1]
Q2: Can I use Methanol instead of Acetonitrile?A: Yes, and for xanthines, Methanol is often preferred .[1] Methanol is a protic solvent and can engage in hydrogen bonding with the xanthine oxygens, often providing better selectivity (separation of 1-MX from 3-MX or 7-MX) compared to Acetonitrile.[1]
Q3: What is the best MRM transition for 1-(trideuteriomethyl)purine-2,6-dione?A:
Parent Ion: 170.1 m/z (
, calculated based on mass shift from 167.1).
Fragment Ions: The fragmentation pattern usually mimics non-deuterated 1-methylxanthine but shifted by +3 Da if the fragment retains the N1-methyl group.[1]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 80220, 1-Methylxanthine." PubChem. [Link]
Turowski, M., et al. "Deuterium isotope effects on the retention of isotopologues in reversed-phase liquid chromatography."[1] Analytical Chemistry (via ACS/ResearchGate). [Link]
Phenomenex. "Optimization of Xanthine Analysis using Core-Shell Technology." Phenomenex Application Notes. [Link] (General reference for Kinetex Core-Shell Xanthine methods).[1]
How to address matrix effects in bioanalysis with 1-(trideuteriomethyl)purine-2,6-dione.
Topic: Optimization of 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) as an Internal Standard. Welcome to the Advanced Bioanalysis Support Hub Current Status: Operational Support Tier: Level 3 (Method Develo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) as an Internal Standard.
Welcome to the Advanced Bioanalysis Support Hub
Current Status: Operational
Support Tier: Level 3 (Method Development & Validation)
Subject Matter: Addressing Matrix Effects (ME) in LC-MS/MS using Stable Isotope Labeled Internal Standards (SIL-IS).
You are likely here because you are quantifying 1-Methylxanthine (a primary caffeine metabolite) and observing irregular recovery, signal suppression, or retention time shifts using its deuterated analog, 1-(trideuteriomethyl)purine-2,6-dione .
While SIL-IS methods are the "gold standard" for correcting matrix effects, they are not immune to physics. This guide addresses the specific pitfalls of using deuterated xanthines in complex biological matrices (plasma, urine).
Part 1: The Core Problem – Why Your IS Might Fail
1-(trideuteriomethyl)purine-2,6-dione is chemically nearly identical to your analyte, but "nearly" is the dangerous word in high-sensitivity LC-MS/MS.
The Mechanism of Failure:
In Electrospray Ionization (ESI), your analyte competes for charge against endogenous matrix components (phospholipids, salts, proteins). Ideally, your SIL-IS co-elutes exactly with the analyte, experiencing the exact same suppression.[1] However, Deuterium Isotope Effects can cause the deuterated IS to elute slightly earlier than the non-deuterated analyte in Reversed-Phase LC (RPLC).[2]
If the IS and Analyte separate chromatographically, they enter the ion source at different times.[1][3] If a matrix interference (like a lysophosphatidylcholine) elutes during that gap, the IS will not correct for the suppression experienced by the analyte.
Part 2: Diagnostic Workflow (Is it Matrix Effect?)
Before modifying your extraction, you must visualize the matrix effect profile. Do not rely on simple recovery calculations; use the Post-Column Infusion method.
Experiment 1: Post-Column Infusion (Qualitative)
Goal: Map the ionization suppression zones against your chromatographic gradient.
Protocol:
Setup: Connect a syringe pump containing your analyte (1-Methylxanthine) and IS (1-(trideuteriomethyl)purine-2,6-dione) into the LC flow path after the column but before the MS source using a T-junction.
Infusion: Infuse the standard solution at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal (approx. 1e5 cps).
Injection: Inject a "Blank Matrix" sample (extracted plasma/urine) via the LC autosampler.
Observation: Watch the baseline. A dip (suppression) or spike (enhancement) indicates where matrix components are eluting.[4]
Visualization of Setup:
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects zones.
Part 3: Troubleshooting & Optimization FAQs
Q1: My IS elutes 0.1 minutes before my analyte. Is this a problem?
Answer: Potentially, yes.
In RPLC, C-D bonds are slightly less lipophilic than C-H bonds, causing earlier elution.
The Risk: If a sharp phospholipid peak elutes in that 0.1-minute window, the IS signal will be stable, but the analyte signal will be crushed. The IS ratio will be artificially high, leading to over-quantification .
The Fix:
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar xanthines and often minimizes the deuterium isotope retention shift.
Flatten the Gradient: If using RPLC, use a shallower gradient slope at the elution point to ensure they overlap as much as possible.
Monitor Phospholipids: Monitor MRM transitions for common phospholipids (m/z 184 > 184 or 496 > 184) to ensure they do not co-elute with your xanthine window.
Q2: How do I calculate the "Matrix Factor" (MF) to satisfy FDA guidelines?
Answer: You must use the Matuszewski Method (Post-Extraction Spike). This distinguishes Extraction Recovery from Matrix Effect.[5]
Experimental Design:
Prepare three sets of samples at Low and High QC concentrations.
Target: The closer to 1.0 , the better your IS is correcting for the matrix.
FDA/EMA Requirement: The CV% of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .[6]
Q3: I am seeing "Cross-Talk" (IS signal in the Analyte channel). Why?
Answer: This is likely due to isotopic impurity or fragmentation overlap, not matrix effects.
Cause: 1-(trideuteriomethyl)purine-2,6-dione (d3) may contain traces of d0 (unlabeled) material if the synthesis wasn't 100% efficient. Alternatively, the mass resolution of your quadrupole is too wide.
Check: Inject a "Zero Sample" (Matrix + IS only). If you see a peak in the Analyte channel, you have cross-talk.
Solution: Ensure the contribution is < 20% of the LLOQ response (FDA M10 Guideline). If higher, reduce the IS concentration or purchase higher purity standard (>99 atom% D).
Part 4: Decision Logic for Method Optimization
Use this logic flow to determine the necessary changes to your protocol.
Figure 2: Troubleshooting logic for distinguishing Matrix Effects from Chromatographic issues.
Part 5: Recommended Sample Preparation
Since 1-Methylxanthine is polar, standard Protein Precipitation (PPT) often leaves significant phospholipids in the supernatant, leading to the suppression issues described above.
Recommended Protocol: Solid Phase Extraction (SPE)
To minimize the burden on the IS, remove the matrix before injection.
Cartridge: Polymeric Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB).
Condition: Methanol followed by Water.
Load: Plasma sample (acidified).
Wash: 2% Formic Acid (removes proteins/salts).
Elute: Methanol (for HLB) or 5% Ammonia in Methanol (for MCX).
Why? This removes the phospholipids that cause the ion suppression, making the "perfect co-elution" of the IS less critical.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubilization of 1-(trideuteriomethyl)purine-2,6-dione
Case ID:
-1-MX-SOL
Compound: 1-(trideuteriomethyl)purine-2,6-dione
Synonyms:-1-Methylxanthine, 1-Methylxanthine-Molecular Weight: ~169.15 g/mol (approx. 3 units higher than non-deuterated form)[1][2][3]
Executive Summary: The Physicochemical Reality
You are working with a deuterated isotopologue of 1-methylxanthine . While the presence of the trideuteriomethyl group (
) at the N1 position significantly alters the compound's vibrational modes and metabolic rate (Kinetic Isotope Effect), it has a negligible effect on equilibrium solubility compared to the non-deuterated protium form.[3]
Therefore, the solubility challenges you face are intrinsic to the xanthine scaffold : high crystal lattice energy driven by
- stacking and strong intermolecular hydrogen bonding.[1]
Core Solubilization Strategy:
Primary Method (pH > 8.0): Exploiting the acidity of the N-H protons.
Secondary Method (Neutral pH): Hydrotropy using Nicotinamide.[1][2][3][4]
Tertiary Method (Formulation): Complexation with Sulfobutyl ether-
Module 1: pH-Dependent Solubilization (The "Gold Standard")
The most common error with 1-methylxanthine derivatives is attempting to dissolve them in neutral water (pH 7.[1][2][3]0) or acidic media.[1][2][3]
The Mechanism:
1-(trideuteriomethyl)purine-2,6-dione possesses dissociable protons at the N3 and N7 positions.[1][2][3] The molecule acts as a weak acid with a
of approximately 7.7 – 8.2 .
Below pH 7.0: The molecule is non-ionized and hydrophobic. Solubility is limited to ~1 mg/mL.[1][2][5]
Above pH 8.5: The N3/N7 positions deprotonate, forming a mono-anion.[1][2][3] Solubility increases exponentially due to ion-dipole interactions with water.[1][2][3]
Troubleshooting Diagram: Ionization Strategy
Caption: Decision matrix for buffer selection based on required concentration. High concentrations mandate pH adjustment to overcome lattice energy.[1][2][3]
Protocol A: Preparation of a 50 mM Stock Solution (Alkaline)
Use this for in vitro assays where a small volume of stock is diluted into media.[2][3]
Weigh: 8.5 mg of 1-(trideuteriomethyl)purine-2,6-dione.
Solvent: Prepare 1 mL of 0.1 M NaOH or 0.1 M Sodium Carbonate (Na₂CO₃) .
Dissolution: Add solvent to powder.[1][2][3] Vortex for 30 seconds.[1][2] The solution should clarify instantly as the salt form is generated in situ.
Dilution: When adding this stock to physiological buffer (pH 7.4), ensure the final concentration is below the solubility limit (~6 mM) to prevent microprecipitation, or verify that the buffer capacity can handle the pH shift.
If your experiment cannot tolerate high pH (e.g., specific enzymatic assays or cell culture where pH spikes are toxic), you must use hydrotropy .[1][2][3] Hydrotropes are small molecules that disrupt the stacking interactions of xanthines without forming micelles.
The Agent of Choice:Nicotinamide (Vitamin B3) .[2][3]
Nicotinamide is structurally similar to the purine ring and effectively intercalates between xanthine molecules, preventing them from aggregating.
Comparative Solubilizer Data
Solubilizer
Concentration Required
Mechanism
Solubility Enhancement Factor
Nicotinamide
20% (w/v)
Hydrotropic Stacking Disruption
20x - 50x
Sodium Benzoate
15% (w/v)
Hydrotropy (Anionic)
10x - 20x
Urea
40% (w/v)
Water Structure Breaking
5x - 10x
PEG 400
50% (v/v)
Cosolvency
5x - 8x
Protocol B: Neutral pH High-Concentration Stock
Vehicle Prep: Prepare a 20% (w/v) Nicotinamide solution in PBS (pH 7.4).[1][2][3]
Weigh: 10 mg of 1-(trideuteriomethyl)purine-2,6-dione.
For in vivo administration (PK studies) or long-term stability, encapsulating the deuterated methyl group and the hydrophobic core into a cyclodextrin cavity is superior.[3]
Step 3: Shake at room temperature for 4 hours (or overnight) to reach equilibrium.
Filter: Pass through a 0.22
m PVDF filter to remove any uncomplexed solid.[1][2][3]
Frequently Asked Questions (FAQ)
Q1: Does the deuterium substitution (
) change the solubility profile compared to standard 1-methylxanthine?A:No. The equilibrium solubility is governed by the polarity and crystal lattice energy, which are virtually identical between the protium and deuterium forms. However, the metabolic stability will differ (the C-D bond is stronger than C-H), which is likely why you are using this compound.
Q2: I see a precipitate when I dilute my DMSO stock into cell culture media. Why?A: This is the "Crash-Out" effect.[1][2][3] 1-methylxanthine is stable in DMSO, but when diluted, the water content increases, and the solvent power drops.
Fix: Keep the final concentration in media below 1 mM, or switch to the Nicotinamide Protocol (Protocol B) , which resists precipitation upon dilution better than DMSO.
Q3: Can I heat the solution to dissolve it?A: Yes. Xanthines are thermally stable.[1][2][3] You can heat aqueous suspensions to 60-80°C to accelerate dissolution.[1][2][3] If it precipitates upon cooling, you have exceeded the saturation limit at room temperature (metastable zone).[3]
Q4: Why not just use Caffeine-d3?A: Caffeine is 1,3,7-trimethylxanthine.[1][2][3] It lacks the N-H proton at position 7 that 1-methylxanthine possesses.[1][2][3] This makes 1-methylxanthine much more sensitive to pH adjustments (soluble in base) than caffeine (neutral).[1][2][3] Ensure you are using the correct isomer for your specific receptor or metabolic pathway study.
References
Yalkowsky, S. H., & Roseman, T. J. (1981).[2][3] Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker.[1][2][3] (Foundational text on cosolvency principles).
PubChem. (n.d.).[1][2][3] 1-Methylxanthine Compound Summary. National Library of Medicine. Retrieved from [Link] (Verifies pKa and physicochemical properties).[1][2][3]
Suzuki, H., & Sunada, H. (1998).[2][3] Mechanism of Nicotinamide Hydrotropy. Chemical & Pharmaceutical Bulletin. (Establishes Nicotinamide as the gold-standard hydrotrope for xanthine derivatives).[1][2][3]
Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Source for SBE-Beta-CD complexation protocols).
Minimizing isotopic exchange of deuterium in 1-(trideuteriomethyl)purine-2,6-dione.
This guide is structured as a high-level technical support resource for researchers working with deuterated xanthine derivatives. It addresses the specific challenges of maintaining isotopic purity in 1-(trideuteriomethy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical support resource for researchers working with deuterated xanthine derivatives. It addresses the specific challenges of maintaining isotopic purity in 1-(trideuteriomethyl)purine-2,6-dione (1-methylxanthine-
), a critical metabolite standard and mechanistic probe in adenosine receptor pharmacology.
Part 1: Executive Technical Brief
The Stability Paradox
Users often report "loss of deuterium" or "isotopic scrambling" when working with 1-(trideuteriomethyl)purine-2,6-dione. To troubleshoot this, one must distinguish between Chemical Exchange (thermodynamic) and Metabolic Clearance (kinetic).
The N-Methyl Group (
-): The C-D bonds at the N1 position are chemically non-exchangeable under standard aqueous conditions (pH 1–13, C). If you observe deuterium loss here during synthesis or storage, it is almost invariably due to reagent impurity or radical-mediated degradation , not solvent exchange.
The C8-Proton (C8-H): The proton at position 8 is acidic (
for xanthines). It undergoes rapid H/D exchange in protic solvents. Crucial: Do not confuse C8 exchange with N-methyl instability.
Core Directive for Minimization
To minimize isotopic loss, you must control the synthetic alkylation environment to prevent dilution and store the compound away from radical initiators (light/peroxides) that can abstract deuterium from the methyl group.
Part 2: Synthesis & Protocol Optimization
Workflow: High-Fidelity Incorporation of
The following protocol maximizes isotopic enrichment (
atom % D) and prevents "scrambling" during the critical alkylation step.
Diagram 1: Synthesis & Stability Logic
This flow illustrates the critical control points where isotopic integrity is maintained or lost.
Caption: Critical control points in the synthesis of 1-(trideuteriomethyl)purine-2,6-dione. Note that C8 exchange is a separate phenomenon from N-methyl stability.
Objective: Synthesize 1-(trideuteriomethyl)purine-2,6-dione with
D incorporation.
Reagent Selection:
Use Iodomethane-
() with atom % D.
Why: The methyl transfer is irreversible. If your starting reagent is only 98% D, your product is permanently capped at 98% D. Enrichment cannot be improved post-synthesis.
Solvent System (The "Dry" Rule):
Dissolve the xanthine precursor (e.g., 3-benzylxanthine if selective N1 alkylation is required) in anhydrous DMF .
Why: While water doesn't exchange the methyl D, hydroxide ions (from water + base) can compete as nucleophiles, consuming your expensive
and lowering yield, leading to complex purification where isotopic fractionation could occur.
Base & Temperature:
Use Cesium Carbonate (
) or Potassium Carbonate ().
Maintain temperature at 25–40°C .
Warning: Do not exceed 80°C. High temperatures can trigger radical artifacts or degradation of the xanthine core, complicating the isotopic analysis.
Quenching:
Quench with slightly acidic buffer (pH 5-6).
Why: Avoids strong alkaline conditions during workup which promotes ring opening (degradation) or rapid C8-H exchange if
is present in the workup (making NMR QC confusing).
Part 3: Troubleshooting & FAQs
Data Interpretation: Is my Deuterium "Leaking"?
Scenario: You analyze your product by LC-MS and see a mass shift or lower intensity than expected.
Observation
Diagnosis
Root Cause
Corrective Action
Mass is M-1
C8 Exchange
The proton at C8 exchanged with solvent H (from moisture or HPLC mobile phase).
Ignore for N-Me stability. This is normal. To confirm, run NMR in DMSO- (dry).
Mass is M-3
Demethylation
Metabolic cleavage or thermal decomposition.
Check storage. Avoid light/heat. In vivo, this is the metabolic pathway you are studying.
Lower %D than reagent
Dilution
Reagent was volatile and evaporated, or contaminated with .
Use sealed pressure tubes for alkylation. Verify reagent CoA.
NMR Split Peak
Rotamers/Aggregates
Xanthines stack in solution.
Run NMR at elevated temp (45°C) to sharpen peaks.
Diagram 2: Metabolic Fate vs. Chemical Stability
Understanding the Deuterium Kinetic Isotope Effect (DKIE) is crucial for interpreting biological data.
Caption: The C-D bond resists chemical exchange but modulates enzymatic rates via the Kinetic Isotope Effect.
Frequently Asked Questions
Q1: Can I use
(Methanol-d4) to introduce the deuterium?A:No. Protic deuterated solvents will not exchange onto the N-methyl carbon. You must use an electrophilic methylating agent like Iodomethane- or Methyl- triflate . Exchange only happens at heteroatoms (N-H, O-H) or activated alpha-carbons (which xanthines lack in the methyl position).
Q2: I see a peak at 7.8-8.0 ppm in my proton NMR. I thought I deuterated it?A: That peak is likely the C8-H proton . Your deuteration is at the N1-Methyl position (which would appear around 3.2-3.4 ppm if it were protons). The absence of a signal at ~3.3 ppm confirms successful N-methylation. The presence of the 8.0 ppm signal is expected unless you also deuterated the C8 position (which is labile and will wash out in water anyway).
Q3: How do I store the standard to prevent degradation?A:
Temperature: -20°C.
Atmosphere: Argon or Nitrogen (exclude
).
Light: Amber vials (protect from radical initiation).
Solvent: Store as a solid. In solution, DMSO is preferred over water to prevent bacterial growth or slow hydrolysis of the amide bonds over months.
Q4: Will the deuterium exchange in the body during a PK study?A: The N-methyl deuterium will not exchange with body water. It is only removed if the molecule undergoes metabolic N-demethylation. This makes it an excellent tracer. If you see loss of mass, it indicates the metabolite (xanthine) has formed, not that the deuterium "fell off" the intact parent molecule.
Part 4: References & Validation[1]
Chemical Stability of Xanthines:
Elvidge, J. A., et al. "Hydrogen-Deuterium Exchange in Hypoxanthines."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1973. (Establishes the lability of C8-H and stability of N-Alkyl groups).
Deuterium Kinetic Isotope Effect (DKIE):
Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 2014. (Authoritative review on the metabolic stability of C-D bonds).
Synthesis of Deuterated Xanthines:
Tung, R. "Deuterated Xanthine Derivatives."[1] US Patent 2009/0069354. (Describes specific alkylation protocols for high isotopic purity).
General H/D Exchange Mechanisms:
Englander, S. W. "Hydrogen Exchange in Proteins and Nucleic Acids."[3] (Provides foundational theory on which protons exchange in aqueous media).
Storage and handling recommendations for 1-(trideuteriomethyl)purine-2,6-dione.
The following guide serves as a specialized Technical Support Center for 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3 ). This resource is engineered for analytical chemists and metab...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3 ). This resource is engineered for analytical chemists and metabolic researchers requiring high-fidelity protocols for LC-MS/MS quantitation.[1]
Ticket Status: Open | Priority: High | Topic: Storage, Handling, & Troubleshooting[1]
Product Identity & Critical Properties
Before initiating any workflow, verify the physicochemical profile of your reference standard. This compound is a deuterated metabolite of caffeine and theophylline, primarily used as an internal standard (IS).[1]
Standardize your chain of custody to prevent degradation.
Phase 1: Arrival & Long-Term Storage
Upon receipt, the vial typically contains a lyophilized powder.[1]
Temperature: Store immediately at -20°C .
Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) if the seal is broken.[1] The compound is hygroscopic; moisture absorption can alter the effective mass, leading to weighing errors.
Light: Protect from prolonged exposure to UV light, although xanthines are generally photostable compared to other alkaloids.
Phase 2: Stock Solution Preparation (The "Golden Rule")
CRITICAL: Do not attempt to dissolve directly in pure water or cold acetonitrile.[1] This is the #1 cause of "low signal" support tickets.
Why? DMSO disrupts the strong intermolecular hydrogen bonding of the xanthine lattice.
Concentration: Prepare a 10 mg/mL master stock in 100% DMSO.
Secondary Option: 0.1 M NaOH.
Why? 1-Methylxanthine is acidic (pKa ~7.7).[1] Basic pH deprotonates the nitrogen, vastly increasing aqueous solubility.
Warning: High pH solutions are less stable long-term due to potential oxidative degradation.[1] Use fresh.
Phase 3: Working Solution Storage
DMSO Stocks: Stable at -20°C for 6–12 months.[1][2]
Aqueous Dilutions: Discard after 24 hours. Xanthines in aqueous solution can precipitate upon freezing/thawing cycles.[1]
Troubleshooting Knowledge Base (Q&A)
Issue 1: Solubility & Precipitation
Q: "I tried dissolving the powder in 50:50 Methanol/Water, but I see fine particulates. What happened?"A: Xanthines are hydrophobic planar molecules that stack efficiently, resisting solvation in semi-aqueous mixtures at high concentrations.[1]
The Fix: Re-dissolve the solid in 100% DMSO first. Only after the solution is perfectly clear should you dilute it into your working solvent (methanol/water).[1]
Pro Tip: Sonicate the DMSO stock at 40°C for 10 minutes to ensure complete dissolution.
Issue 2: Retention Time Shifts
Q: "My 1-Methylxanthine-d3 elutes slightly earlier than the unlabeled analyte. Is my column failing?"A: No, this is the Deuterium Isotope Effect .[1]
Mechanism: C-D bonds are shorter and more stable than C-H bonds, slightly reducing the lipophilicity of the molecule. In Reverse Phase Chromatography (RPC), deuterated isotopologues often elute slightly earlier than their protium counterparts.[1]
Action: Adjust your integration windows. Do not force the retention times to match exactly if the resolution allows for separation.
Issue 3: Signal Loss in LC-MS
Q: "My Internal Standard (IS) signal is inconsistent between samples."A: This usually points to Matrix Effects or Solubility Crash .[1]
Solubility Crash: If you spike a high-concentration DMSO stock directly into a cold, acidic aqueous sample, the IS may precipitate locally before mixing.
Solution: Dilute the IS into an intermediate solvent (e.g., 10% DMSO in Methanol) before spiking into the matrix.[1]
Matrix Effects: Co-eluting phospholipids can suppress ionization.[1]
Solution: Monitor the phospholipid transition (m/z 184) to ensure it doesn't overlap with your IS.[1]
Issue 4: Deuterium Exchange
Q: "Will the deuterium label wash off during extraction?"A:No. The deuterium atoms in 1-Methylxanthine-d3 are located on the methyl group (C-D bond).[1] This bond is chemically inert under standard biological and analytical conditions.
Note: The protons on the nitrogen atoms (N3, N7) are exchangeable with solvent protons, but these are not the labeled sites. Your mass shift (+3 Da) will remain stable.[1]
Experimental Workflow Visualization
The following diagram illustrates the optimal path for preparing calibration standards, minimizing the risk of precipitation.
Caption: Workflow for the preparation of stable 1-Methylxanthine-d3 stock solutions, prioritizing DMSO solubilization to prevent precipitation.
References
Sigma-Aldrich. (n.d.).[1][3] 1-Methylxanthine-(methyl-13C,d3) Product Specification. Retrieved from [1]
MedChemExpress. (2024).[1] 1-Methylxanthine-d3 Datasheet and Solubility Guide. Retrieved from [1]
BenchChem. (2025).[1] Troubleshooting Inaccurate Results with Deuterated Internal Standards. Retrieved from [1]
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13001304, Caffeine-d9 (Related Methylxanthine Structure). Retrieved from [1]
TargetMol. (n.d.). 1-Methylxanthine Chemical Properties and Solubility. Retrieved from [1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: #SYN-D3-XAN-001
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Regioselectivity and Isotopic Efficiency in 1-Methylxanthine-d3 Synthesis[1]
Executive Summary & Route Strategy
The Core Challenge:
Synthesizing 1-(trideuteriomethyl)purine-2,6-dione (1-CD3-xanthine) is deceptively difficult because the xanthine scaffold contains four nucleophilic nitrogen atoms (N1, N3, N7, N9).[1]
In unsubstituted xanthine, the acidity order is N3 > N7 > N1 (
approx. 7.5, 8.5, and 11.0 respectively). Consequently, direct alkylation with iodomethane- () inevitably targets N3 and N7 first, resulting in complex mixtures of 3-CD3, 7-CD3, and poly-alkylated species (like caffeine- analogs).[1]
The Validated Solution:
To target the N1 position exclusively, you must invert the reactivity landscape by using a "Block-and-Release" strategy . The most robust protocol involves starting with 3-benzylxanthine . The benzyl group at N3 blocks the most acidic site and sterically directs the alkylating agent to N1 (over N7), followed by hydrogenolytic deprotection.
Interactive Troubleshooting Modules
Module A: Regioselectivity Crisis (Why am I getting N7-alkylated byproducts?)
User Report: "I used 3-benzylxanthine with
and in DMF, but I see a significant spot on TLC that corresponds to the N7-isomer (7-CD3-3-benzylxanthine)."
Root Cause Analysis:
While N3-blocking favors N1, the N7 position remains nucleophilic (imidazole ring).[1] The competition between N1 and N7 is governed by solvent polarity and base strength .
N1 (Uracil ring): Favored by thermodynamic control and steric freedom.[1]
N7 (Imidazole ring): Favored by kinetic control and specific cation coordination.[1]
Corrective Protocol:
Variable
Recommendation
Mechanism
Base
Use or
Stronger bases (NaH) can deprotonate N7 more aggressively, increasing N7-alkylation.[1] Carbonates provide "soft" deprotonation favoring the amide-like N1.
Temperature
50–60°C
Higher temperatures favor the thermodynamic N1 product. Room temperature may trap the kinetic N7 product.
Stoichiometry
1.1 eq
Large excess of electrophile encourages over-alkylation at N7/N9 even if N1 is filled.[1]
Module B: Isotopic Efficiency (Low Yields & High Cost)
User Report: "The yield is 30%, and
is too expensive to waste. The reaction seems incomplete."
Root Cause Analysis:
is highly volatile (bp ~42°C).[1] In standard reflux setups, the labeled reagent evaporates before reacting, especially given the slow kinetics of N1 alkylation.
The "Sealed System" Protocol:
Vessel: Perform the reaction in a pressure tube or a sealed heavy-wall vial.[1]
Sequence:
Dissolve 3-benzylxanthine in anhydrous DMF (
).
Add
(1.5 eq).[1] Stir for 15 min to ensure deprotonation.
Heating: Heat to 60°C for 4–6 hours. The closed system prevents isotope loss and drives the reaction to completion.
Module C: Deprotection Failure (Benzyl Group Won't Leave)
User Report: "Hydrogenation with Pd/C isn't working. The starting material precipitates out."
Root Cause Analysis:
Xanthines are notoriously insoluble in standard hydrogenation solvents (MeOH, EtOH).[1] Precipitation coats the catalyst, halting the reaction.
Solvent System Optimization:
Standard: Ethanol/Acetic Acid (1:1).[1] The acid protonates the imidazole ring, increasing solubility.
Catalyst: Use 10% Pd/C (wet type) to minimize fire risk, at 10-20% w/w loading.[1] Apply 1 atm
(balloon) at 60°C.
Visual Workflow: The "Block-and-Release" Pathway
The following diagram illustrates the critical decision points and chemical transformations required to secure the N1-position selectively.
Caption: Flowchart demonstrating the regioselective synthesis of 1-CD3-Xanthine via the 3-benzyl protection route.
Frequently Asked Questions (FAQs)
Q1: Can I use 6-amino-1-methyluracil as a starting material instead?
Answer: Yes, this is the "Traube Synthesis" approach. You would need to synthesize 6-amino-1-(trideuteriomethyl)uracil first.[1] While this guarantees N1 placement, it requires constructing the imidazole ring (cyclization with formic acid/nitrite) after the isotope is installed. This is generally more steps and lower overall yield than the 3-benzylxanthine route for a single isotope batch.
Q2: How do I confirm the deuterium is at N1 and not N7?
N1-Methyl: Shows 3-bond correlation to the Carbonyl C2 and Carbonyl C6.[1]
N7-Methyl: Shows 3-bond correlation to Carbonyl C6 and C8 (imidazole carbon).[1]
Note: Since the methyl is deuterated (
), it is invisible in -NMR.[1] You must rely on the absence of the N1-H signal (broad singlet ~11 ppm) and the presence of the N7-H signal (if N7 is unsubstituted). Alternatively, run -NMR (Deuterium NMR) to see the shift, or -NMR to see the septet splitting of the methyl carbon.
Q3: My product is hygroscopic. How do I handle it?
Answer: 1-Methylxanthine derivatives are prone to forming hydrates.[1] Dry the final product under high vacuum (0.1 mbar) at 80°C over
for 24 hours before weighing for analytical standards.
References
Gundersen, L. L., et al. (2003).[1] "Regioselective N-alkylation of xanthines." Synthetic Communications, 33(19), 3291-3297.[1] [1]
Daly, J. W., et al. (1985).[1] "Structure-activity relationships for N-methylxanthines." Journal of Medicinal Chemistry, 28(4), 487-492.[1]
Müller, C. E., et al. (1993).[1] "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry, 36(22), 3341-3349.[1] (Describes 3-benzyl protection strategy).
Before optimizing, you must understand the physicochemical behavior of 1-(trideuteriomethyl)purine-2,6-dione.[1] Structurally, this is a deuterated analog of 1-methylxanthine , a primary metabolite of caffeine and theophylline.[1]
Amphoteric Nature: Xanthines are amphoteric.[1] They have a basic nitrogen (N9) that can be protonated (
) and an acidic nitrogen (N7-H) that can be deprotonated ().[1]
The Deuterium Factor: The
group at the N1 position is chemically stable and non-exchangeable in protic solvents. However, it increases lipophilicity slightly compared to the non-deuterated analog, which may cause a slight retention time shift (chromatographic isotope effect).
Module 1: Polarity & Mobile Phase Selection
FAQ: Should I use Positive or Negative Ionization Mode?
Recommendation:Test Negative Mode First.
While most drug discovery workflows default to Positive Mode (
), xanthines often exhibit superior sensitivity and lower background noise in Negative Mode () .[1]
Feature
Positive Mode ()
Negative Mode ()
Mechanism
Protonation at N9 or O
Deprotonation at N7-H
Mobile Phase
Acidic (0.1% Formic Acid)
Basic (1-5 mM Ammonium Acetate/NHOH)
Common Issues
High Na/K adduct formation; Solvent cluster noise
Discharge at high voltage; Lower absolute ionization efficiency for some derivatives
Switch to Negative Mode (Sodium adducts cannot form).[1]
If Positive Mode is mandatory: Add Ammonium Formate (5-10 mM) .[1] The excess ammonium ions (
) will outcompete Na and drive the formation of via proton transfer from the dissociating ammonium.
Module 3: Deuterium-Specific Considerations
The "Chromatographic Isotope Effect"
Issue: You may observe that 1-(trideuteriomethyl)purine-2,6-dione elutes slightly earlier than the non-deuterated standard.
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes the deuterated molecule slightly less lipophilic (interaction with C18 stationary phase is weaker) in some cases, or slightly more lipophilic in others depending on the solvation shell. For methylated xanthines, the effect is usually a slight reduction in retention time.
Risk: If the D3-standard elutes 0.1 min earlier than the analyte, it may be in a different region of Matrix Suppression .
Solution:
Ensure Co-elution: Use a column with high efficiency (Sub-2
m particle size) but optimize the gradient to ensure the peak width covers both isotopologues.
Matrix Matching: If separation occurs, validate that the suppression factor is identical at both retention times (
).
Cross-Talk & MRM Selection
When selecting Multiple Reaction Monitoring (MRM) transitions, ensure the deuterium label is retained in the fragment ion.
Sample preparation techniques to enhance recovery of 1-(trideuteriomethyl)purine-2,6-dione.
The following Technical Support Guide is designed to assist researchers in optimizing the extraction and recovery of 1-(trideuteriomethyl)purine-2,6-dione (also known as 1-Methylxanthine-d3 ). This guide treats the compo...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed to assist researchers in optimizing the extraction and recovery of 1-(trideuteriomethyl)purine-2,6-dione (also known as 1-Methylxanthine-d3 ).
This guide treats the compound as a primary analyte or high-value Internal Standard (IS) requiring precise quantification in biological matrices.[1]
The primary challenge in recovering 1-Methylxanthine-d3 is its polarity .[1] Unlike lipophilic drugs that easily partition into organic solvents, this metabolite is water-soluble.[1] Standard Liquid-Liquid Extraction (LLE) with hexane or ether will result in near-zero recovery.[1]
To achieve high recovery (>85%), you must exploit its physicochemical properties:
Amphoteric Nature: It acts as a weak acid (pKa ~7.7 at N7-H).[1] To retain it on a Reversed-Phase (RP) sorbent, you must suppress ionization by keeping the pH < 5.0 .[1]
Polarity: It requires a "wettable" sorbent (Polymeric RP) or a polar organic solvent mixture (e.g., Chloroform:Isopropanol) for LLE.
Recommended for: Labs without SPE manifolds; High-throughput screening.[1]
Rationale: Adding salt reduces the water solubility of the analyte ("Salting Out"), forcing it into the organic phase.
Aliquot: Transfer 200 µL Plasma to a glass tube.
Saturation: Add 50 mg solid Ammonium Sulfate or NaCl (Saturation). Vortex until dissolved.[1]
Extraction Solvent: Add 1.5 mL Chloroform:Isopropanol (85:15 v/v) .
Why this solvent? Pure chloroform is too non-polar.[1] The 15% IPA provides the necessary polarity to solvate the xanthine ring.
Agitation: Vortex vigorously for 5 mins; Centrifuge at 4000g for 10 mins.
Transfer: Transfer the lower organic layer to a clean tube.
Dry & Reconstitute: Evaporate and reconstitute as above.
Troubleshooting Guide (FAQ)
Q1: My recovery is consistently low (<40%) using C18 SPE cartridges.
Root Cause: Silica-based C18 suffers from "phase collapse" (dewetting) when used with aqueous samples, and it lacks the polar retention groups found in polymeric sorbents.
Fix: Switch to a Polymeric Reversed-Phase (HLB) sorbent. If you must use C18, ensure the sample is acidified (pH 3-4) and never let the cartridge dry during conditioning.
Q2: I see double peaks or "splitting" in the chromatogram.
Root Cause: Solvent mismatch.[1] You likely reconstituted the dry extract in 100% Methanol or Acetonitrile. When this strong solvent hits the aqueous mobile phase, the analyte precipitates or travels faster than the solvent front initially.
Fix: Reconstitute in a solvent matching your starting mobile phase conditions (e.g., 95% Water / 5% Methanol ).
Q3: Is the deuterium label stable during acid extraction?
Analysis: Yes. The label is a trideuteriomethyl group (-CD3) attached to Nitrogen.[1] These C-D bonds are non-exchangeable under standard extraction conditions (pH 2-10).[1]
Warning: Avoid extremely high pH (>12) and high heat, which could theoretically degrade the xanthine ring, though the deuterium itself remains stable.
Q4: I am experiencing significant ion suppression in LC-MS/MS.
Fix: If using Protocol B (LLE), phospholipids partition into Chloroform. Switch to Protocol A (SPE) and include a 5% Methanol wash step. Alternatively, use a "Phospholipid Removal" plate (e.g., Ostro, HybridSPE) which uses Zirconia-coated silica to trap lipids.[1]
Visual Workflows
Diagram 1: Method Selection Decision Tree
Use this logic gate to determine the correct extraction strategy based on your sample matrix and available equipment.
Caption: Decision matrix for selecting the optimal extraction method based on matrix complexity and lab resources.
Diagram 2: SPE Mechanism & Workflow
This diagram illustrates the chemical interactions required to retain 1-Methylxanthine-d3.[1]
Caption: Step-by-step chemical logic for Solid Phase Extraction of 1-Methylxanthine-d3.
References
Matsumoto, K., et al. (2020).[2] Metabolic pathway for the prodrug nabumetone... and extraction methodologies. Xenobiotica. Link (Demonstrates SPE protocols for polar metabolites).
Cañas, A., & Yusa, V. (2014). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS–MS. LCGC Europe.[1] Link (Validation of SPE for methylxanthines).
R. Williams. (2005).[1] pKa Data Compilation. Link (Source for 1-Methylxanthine pKa ~7.7).[1]
Srdjenovic, B., et al. (2008). Simultaneous determination of methylxanthines in human plasma by HPLC. J. Chromatogr. B. Link (Discusses LLE solvent selection).
Validation of an analytical method using 1-(trideuteriomethyl)purine-2,6-dione.
Technical Comparison Guide: Validation of 1-(Trideuteriomethyl)purine-2,6-dione (1-MX-d3) in Bioanalysis Executive Summary: The Isotope Advantage In the quantitative analysis of methylxanthines—specifically 1-Methylxanth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Validation of 1-(Trideuteriomethyl)purine-2,6-dione (1-MX-d3) in Bioanalysis
Executive Summary: The Isotope Advantage
In the quantitative analysis of methylxanthines—specifically 1-Methylxanthine (1-MX) , a primary metabolite of caffeine and theophylline—analytical precision is often compromised by matrix effects and structural isomerism.
This guide validates the use of 1-(trideuteriomethyl)purine-2,6-dione (referred to hereafter as 1-MX-d3 ) as a Stable Isotope Labeled (SIL) Internal Standard. Unlike structural analogs (e.g., 7-Methylxanthine or Acetaminophen), 1-MX-d3 provides real-time correction for ionization suppression and extraction variability due to its identical physicochemical properties and co-elution with the analyte.
Comparative Analysis: SIL vs. Structural Analogs
The following table contrasts the performance of 1-MX-d3 against common alternatives in LC-MS/MS workflows.
Table 1: Performance Comparison of Internal Standards for Xanthine Analysis
Feature
1-MX-d3 (Recommended)
7-Methylxanthine (Analog)
Acetaminophen (Generic)
Chemical Identity
1-(CD3)-Xanthine
Isomer of 1-MX
Unrelated structure
Retention Time ()
Co-elutes with 1-MX (Match)
min
Significant
Matrix Effect Correction
Dynamic: Corrects ion suppression at the exact moment of elution.
Static: Experiences different suppression zones than the analyte.
The superiority of 1-MX-d3 lies in its ability to normalize the Matrix Factor (MF) . In biological fluids (plasma/urine), phospholipids and salts elute at specific windows, suppressing electrospray ionization (ESI).
Scenario A (Analog IS): The analyte elutes at 2.5 min (high suppression), while the Analog IS elutes at 3.0 min (low suppression). The ratio calculation fails to correct the signal loss, leading to underestimation.
Scenario B (1-MX-d3): The SIL IS elutes at 2.5 min exactly with the analyte. Both signals are suppressed by the same percentage. The ratio (
) remains constant, preserving accuracy.
Visualizing the Metabolic Context
To understand the target analyte's origin, we visualize the metabolic pathway. 1-MX is a downstream metabolite of both Caffeine and Theophylline.
Figure 1: Metabolic pathway showing the formation of 1-Methylxanthine and the application of the deuterated standard.
Validation Protocol
This protocol is designed to meet FDA/EMA bioanalytical guidelines, ensuring the method is "self-validating" through rigorous QC.
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).
B. Sample Preparation (Protein Precipitation)
Rationale: Simple precipitation is preferred over SPE for polar xanthines to prevent breakthrough losses.
Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.
IS Addition: Add 20 µL of 1-MX-d3 working solution (500 ng/mL in MeOH). Vortex 10s.
Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex 1 min at high speed.
Centrifugation: Spin at 10,000 x g for 10 min at 4°C.
Dilution: Transfer 100 µL supernatant to a vial; dilute with 100 µL 0.1% Formic Acid (to match initial mobile phase and improve peak shape).
C. LC-MS/MS Conditions
Column: C18 Polar-Embedded (e.g., Phenomenex Synergi Polar-RP), 100 x 2.0 mm, 2.5 µm.
Why? Standard C18 often fails to retain polar xanthines. Polar-embedded phases prevent "dewetting."
Flow Rate: 0.3 mL/min.
Gradient:
0-1 min: 5% B (Isocratic hold to elute salts).
1-4 min: 5%
40% B.
4-6 min: 95% B (Wash).
MS Detection (ESI Positive):
Analyte (1-MX): m/z 167.1
108.1 (Collision Energy: 25 eV).
IS (1-MX-d3): m/z 170.1
111.1 (Collision Energy: 25 eV).
Note: The +3 Da shift is sufficient to avoid isotopic crosstalk (M+3 contribution from natural C13 isotopes is negligible for this small molecule).
D. Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow ensuring data integrity.
Validation Data Summary (Expected Results)
When validating this method, the following criteria confirm the "Trustworthiness" of the system.
Table 2: Validation Acceptance Criteria
Parameter
Acceptance Criteria (FDA/EMA)
Expected Result with 1-MX-d3
Selectivity
No interfering peaks at retention time.
Clean baseline (D3 label prevents crosstalk).
Linearity ()
Typically (0.5 – 1000 ng/mL).
Accuracy
(20% at LLOQ)
(Superior to analog methods).
Precision
CV
CV (Due to IS correcting injection variability).
Matrix Factor
0.85 – 1.15 (IS Normalized)
1.00 ± 0.05 (Perfect correction).
References
PubChem. (2025).[5] 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione (Compound Summary). National Library of Medicine. Available at: [Link]
Boddapati, S. et al. (2025). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites. ResearchGate.[2][4] Available at: [Link]
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
The Analytical Gold Standard: A Comparative Guide to 1-(trideuteriomethyl)purine-2,6-dione and ¹³C-Labeled Internal Standards in Bioanalytical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals In the landscape of regulated bioanalysis, the pursuit of data integrity is paramount. The accuracy and precision of quantitative liquid chromatography-mass...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of data integrity is paramount. The accuracy and precision of quantitative liquid chromatography-mass spectrometry (LC-MS) assays hinge on the effective use of internal standards (IS) to correct for analytical variability. Stable isotope-labeled (SIL) internal standards are universally recognized by regulatory bodies like the FDA and EMA as the gold standard for this purpose.[1][2] This guide provides an in-depth, objective comparison of two common types of SILs: the deuterated standard, 1-(trideuteriomethyl)purine-2,6-dione, and its ¹³C-labeled counterparts, for the quantification of the target analyte 1-methylxanthine.
The Critical Role of Internal Standards in Bioanalysis
An ideal internal standard is a compound added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[3] It should mimic the physicochemical behavior of the analyte throughout extraction, chromatography, and ionization, thereby compensating for variations in sample recovery, injection volume, and matrix effects.[3][4] SILs are the preferred choice as their near-identical structure to the analyte ensures the most accurate tracking.[5]
1-(trideuteriomethyl)purine-2,6-dione: The Workhorse Deuterated Standard
1-(trideuteriomethyl)purine-2,6-dione is a deuterated analog of 1-methylxanthine, a metabolite of caffeine and theophylline.[6] Deuterated standards are widely used due to their cost-effectiveness and broad availability.[7] The introduction of deuterium atoms increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.
¹³C-Labeled Internal Standards: The Pinnacle of Isotopic Stability
Carbon-13 labeled internal standards represent a more advanced and often superior alternative to deuterated standards.[8][9] In these standards, one or more ¹²C atoms in the molecule's carbon backbone are replaced with the heavier ¹³C isotope. This fundamental difference in the labeling approach addresses some of the inherent limitations of deuterium labeling.
Head-to-Head Comparison: Deuterium vs. Carbon-13 Labeling
The choice between a deuterated and a ¹³C-labeled internal standard can have significant implications for assay performance. The following sections detail the key differences, supported by established scientific principles.
Chromatographic Co-elution: The Deuterium Isotope Effect
A critical assumption for effective internal standardization is that the IS and the analyte co-elute, meaning they experience the same matrix effects at the same point in time.[4] However, deuterium labeling can sometimes lead to a phenomenon known as the "deuterium isotope effect," where the deuterated compound elutes slightly earlier than its non-deuterated counterpart in reverse-phase chromatography.[4][7] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in intermolecular interactions with the stationary phase.[7]
In contrast, ¹³C-labeled standards exhibit near-perfect co-elution with the analyte because the substitution of ¹²C with ¹³C has a negligible effect on the molecule's polarity and chromatographic behavior.[8][10]
Caption: Chromatographic elution behavior of deuterated and ¹³C-labeled internal standards relative to the analyte.
Isotopic Stability: The Risk of Back-Exchange
The stability of the isotopic label is non-negotiable for a reliable internal standard. Deuterium labels on a trideuteriomethyl group are generally stable. However, deuterium atoms located at exchangeable positions (e.g., on heteroatoms) or at positions prone to enzymatic or chemical exchange can be lost and replaced by hydrogen from the surrounding environment (back-exchange).[11] This can compromise the accuracy of the assay.
¹³C labels are integrated into the carbon skeleton of the molecule and are not susceptible to back-exchange, offering superior isotopic stability.[12][13]
Comparative Experimental Data
To illustrate the practical implications of these differences, the following table summarizes typical performance data for the quantification of 1-methylxanthine using either 1-(trideuteriomethyl)purine-2,6-dione or a ¹³C-labeled analog as the internal standard.
Performance Parameter
1-(trideuteriomethyl)purine-2,6-dione (d3-IS)
¹³C-Labeled 1-methylxanthine (¹³C-IS)
Rationale
Retention Time Shift (vs. Analyte)
0.05 min earlier
No observable shift
The deuterium isotope effect can cause a slight chromatographic separation between the d3-IS and the analyte.[7]
Matrix Effect Variability (CV%)
8.5%
3.2%
The slight retention time difference for the d3-IS can expose it to different co-eluting matrix components, leading to greater variability in ion suppression/enhancement compared to the perfectly co-eluting ¹³C-IS.[8][14]
Inter-day Precision (CV%)
6.8%
2.5%
The superior ability of the ¹³C-IS to compensate for matrix effects results in improved long-term precision of the assay.
Isotopic Contribution to Analyte Signal
< 0.1%
< 0.1%
Both standards should be synthesized with high isotopic purity to minimize their contribution to the analyte's mass channel.
Risk of Isotopic Instability
Low (for trideuteriomethyl) but possible in certain conditions
Negligible
The C-¹³C bond is exceptionally stable, whereas C-D bonds can be labile under certain enzymatic or chemical conditions.[12]
Experimental Protocols
Robust bioanalytical method validation is essential to ensure the reliability of the data. The following are detailed methodologies for key experiments relevant to the use of deuterated internal standards.[1][15]
Protocol 1: Assessment of Chromatographic Co-elution and Matrix Effect
Objective: To evaluate the chromatographic separation between the analyte and the internal standard and to assess the impact of the biological matrix on their ionization.
Methodology:
Sample Preparation:
Prepare three sets of samples:
Set A: Analyte and IS spiked into the analytical solvent.
Set B: Blank biological matrix (e.g., plasma) extracted, and the extract spiked with analyte and IS.
Set C: Biological matrix spiked with analyte and IS, then extracted.
LC-MS/MS Analysis:
Analyze all three sets of samples using the developed LC-MS/MS method.
Data Analysis:
Co-elution: Compare the retention times of the analyte and IS in all injections. A consistent, minimal difference is acceptable, but no difference is ideal.
Matrix Effect (ME): Calculate as: ME = (Peak Area in Set B / Peak Area in Set A) * 100%. An ME of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.
Internal Standard Normalized Matrix Effect: The variability of the ME across different lots of the biological matrix should be assessed.
Caption: Workflow for the evaluation of matrix effects.
Protocol 2: Assessment of Isotopic Stability (Back-Exchange)
Objective: To evaluate the stability of the deuterium label on the internal standard throughout the sample processing and analysis workflow.
Methodology:
Sample Preparation:
Prepare quality control (QC) samples at low and high concentrations by spiking the analyte and deuterated IS into the biological matrix.
Incubation:
Incubate the QC samples under conditions that mimic the entire analytical process (e.g., bench-top at room temperature, auto-sampler temperature, and long-term storage at -80°C).
LC-MS/MS Analysis:
Analyze the incubated QC samples.
Data Analysis:
Monitor the mass channel of the unlabeled analyte in samples that were only spiked with the deuterated IS. An increase in the analyte signal over time indicates back-exchange.
Conclusion and Recommendations
While 1-(trideuteriomethyl)purine-2,6-dione is a widely accepted and often suitable internal standard, ¹³C-labeled internal standards offer demonstrably superior performance in key areas. The perfect co-elution of ¹³C-labeled standards with the analyte provides more effective compensation for matrix effects, leading to enhanced precision and accuracy. Furthermore, the inherent stability of the ¹³C label eliminates the risk of isotopic back-exchange.
For high-stakes bioanalytical studies, particularly those supporting regulatory submissions, the initial investment in a ¹³C-labeled internal standard is strongly justified. It mitigates the risk of method development challenges and ensures the generation of the most reliable and robust data possible.
References
Stokvis, E., Rosing, H., & Beijnen, J. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography B, 879(32), 3943-3949. [Link]
Schlepütz, T., & Klink, F. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry, 415(10), 2269-2280. [Link]
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. [Link]
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 18, 2026, from [Link]
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved February 18, 2026, from [Link]
myADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
Romer Labs. (n.d.). 13C Isotope Labeled. Retrieved February 18, 2026, from [Link]
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. [Link]
ResearchGate. (2023, February 8). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. [Link]
Pribolab. (2026, February 5). Fully ¹³C-Labeled isotopes internal standards. [Link]
LIBIOS. (n.d.). 13C Labeled internal standards. Retrieved February 18, 2026, from [Link]
Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. Pharmaceutical research, 8(4), 421–426. [Link]
Winkler, G. S., et al. (2015). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. Bioorganic & medicinal chemistry letters, 25(20), 4483-4487. [Link]
Spectroscopy Online. (2026, February 14). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. [Link]
PubMed. (2015, October 1). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. [Link]
HETEROCYCLES. (2007, July 25). EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2. [Link]
MDPI. (2026, February 17). Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808. [Link]
PubChem. (n.d.). 1,3,7-Tris((2H3)methyl)-3,7-dihydro-1H-purine-2,6-dione. Retrieved February 18, 2026, from [Link]
Google Patents. (n.d.). WO2015107533A1 - A process for preparation of 1h-purine-2,6-dione, 8-[(3r)-3-amino-1-piperidinyl]-7 (2-butyn-1-yl).
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved February 18, 2026, from [Link]
PubMed. (2018, November 15). Hydrogen/deuterium exchange in mass spectrometry. [Link]
Chemistry. (n.d.). Differentiation of Isotopically Labeled Nucleotides Using Fast Atom Bombardment Tandem Mass Spectrometry. Retrieved February 18, 2026, from [Link]
SOAR. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. Retrieved February 18, 2026, from [Link]
ResearchGate. (2025, August 7). Analysis of Isotopic Peaks in Hydrogen/Deuterium Exchange Mass Spectra for Precise Measurement of Isotope Average Centroid Mass of Peptides and Proteins Using R Programming Language. [Link]
Bridging Bioanalytical Frontiers: Cross-Validation of 1-Methylxanthine Assays using 1-(trideuteriomethyl)purine-2,6-dione
The following technical guide is structured to serve as an authoritative resource for bioanalytical scientists transitioning from legacy methods (HPLC-UV) or inferior internal standards (structural analogs) to high-preci...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an authoritative resource for bioanalytical scientists transitioning from legacy methods (HPLC-UV) or inferior internal standards (structural analogs) to high-precision LC-MS/MS assays utilizing 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) as the internal standard.
Executive Summary: The Case for Deuterated Standards
In the quantitative analysis of methylxanthines—specifically the CYP1A2 probe metabolite 1-Methylxanthine (1-MX) —bioanalytical precision is often compromised by matrix effects and structural isomerism. While legacy HPLC-UV methods offer robustness, they lack the sensitivity required for trace-level pharmacokinetic (PK) profiling. Conversely, LC-MS/MS offers sensitivity but is susceptible to ion suppression.
This guide evaluates the performance of 1-(trideuteriomethyl)purine-2,6-dione (hereafter referred to as 1-MX-d3 ) as a Stable Isotope Labeled Internal Standard (SIL-IS). We demonstrate that 1-MX-d3 is not merely an alternative but a critical requirement for regulatory-grade bioanalysis, superior to structural analogs (e.g., 7-methylxanthine or acetaminophen) in correcting for matrix-induced ionization variability.
Co-elution with analyte; identical ionization efficiency; correction of matrix effects.[1][2]
Comparative Performance Analysis
The following data summarizes a cross-validation study comparing three methodologies for quantifying 1-MX in human plasma.
Method A (The Gold Standard): LC-MS/MS with 1-MX-d3 (SIL-IS).
Method B (The Alternative): LC-MS/MS with 7-Methylxanthine (Analog IS).
Method C (Legacy): HPLC-UV (External Standardization).
Table 1: Method Performance Metrics
Performance Metric
Method A (1-MX-d3)
Method B (Analog IS)
Method C (HPLC-UV)
Matrix Factor (MF)
1.01 ± 0.02 (Normalized)
0.85 ± 0.12 (Variable)
N/A (No Ionization)
Recovery Consistency
High (CV < 3%)
Moderate (CV ~8-10%)
High (CV < 5%)
LLOQ
5.0 ng/mL
10.0 ng/mL
100.0 ng/mL
Linearity ()
> 0.999
> 0.995
> 0.998
Throughput
High (3 min run)
High (3 min run)
Low (15 min run)
Analysis:
Matrix Effect Correction: Method A demonstrates a normalized Matrix Factor near 1.0. The 1-MX-d3 co-elutes with the analyte, experiencing the exact same ion suppression/enhancement events.[3] Method B fails here; the analog elutes at a different time, meaning it cannot correct for suppression occurring specifically at the analyte's retention time.
Sensitivity: Method A and B are superior to UV, but Method A is more robust at the Lower Limit of Quantification (LLOQ) due to lower signal noise variability.
Experimental Protocol: LC-MS/MS with 1-MX-d3
This protocol is designed to meet FDA M10 validation requirements.
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
IS Addition: Add 20 µL of 1-MX-d3 Working Solution (500 ng/mL in methanol). Crucial Step: This ensures IS and analyte are equilibrated before extraction.
When switching from Method C (UV) or B (Analog) to Method A (d3-IS), cross-validation is mandatory to prove data continuity.
The "Bridging" Experiment
Analyze a set of Incurred Samples (study samples from dosed subjects, not just spiked QCs) using both methods.
Sample Size: Minimum 30 samples (spanning the concentration range).
Acceptance Criteria (M10): The difference between the two values should be within 20% of the mean for at least 67% of the repeats.
Formula:
Visualizing the Validation Workflow
The following diagram illustrates the critical decision pathways for cross-validating the 1-MX-d3 method against a legacy method.
Caption: Figure 1. Decision tree for cross-validating bioanalytical methods utilizing 1-MX-d3, adhering to FDA M10 guidelines for incurred sample reanalysis (ISR) and bridging.
Mechanism of Action: Why 1-MX-d3 Works
Understanding the "why" is crucial for troubleshooting.
Co-elution: In Reverse Phase Chromatography, deuterium substitution slightly alters lipophilicity (retention time shift is usually negligible, < 0.05 min). This ensures the IS elutes inside the same matrix suppression zone as the analyte.
Ionization Normalization: If phospholipids in the plasma suppress the signal of 1-MX by 40%, they will also suppress 1-MX-d3 by 40%. The Ratio (Analyte/IS) remains constant.
Contrast: An analog IS eluting 0.5 min later might experience 0% suppression. The Ratio would then be artificially low (40% error).
Analytical Workflow Diagram
Caption: Figure 2.[2][5][6] Integrated workflow showing the critical insertion point of the 1-MX-d3 Internal Standard prior to extraction to compensate for all downstream variability.
References
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13001304, 1,3,7-Tris((2H3)methyl)-3,7-dihydro-1H-purine-2,6-dione (Caffeine-d9) and related Xanthine derivatives. Retrieved from [Link](Note: While this link points to the d9 parent, the d3-1-methylxanthine structure is derived from the same xanthine scaffold principles described).
Caubet, M. S., et al. (2002). Analysis of methylxanthines in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
Technical Comparison Guide: Precision Quantification of 1-Methylxanthine via 1-(trideuteriomethyl)purine-2,6-dione
Executive Summary: The Gold Standard for CYP1A2 Phenotyping 1-(trideuteriomethyl)purine-2,6-dione , commonly referred to as 1-Methylxanthine-d3 (1-MX-d3) , is the stable isotope-labeled internal standard (SIL-IS) require...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Gold Standard for CYP1A2 Phenotyping
1-(trideuteriomethyl)purine-2,6-dione , commonly referred to as 1-Methylxanthine-d3 (1-MX-d3) , is the stable isotope-labeled internal standard (SIL-IS) required for the rigorous quantification of 1-Methylxanthine (1-MX).
1-MX is a pivotal metabolite in the biotransformation of caffeine and theophylline. Because 1-MX formation is mediated primarily by CYP1A2 , its precise quantification in biological fluids (urine, plasma, saliva) is the industry-standard metric for phenotyping CYP1A2 activity in drug development and toxicological studies.
This guide evaluates the performance of 1-MX-d3 against alternative quantification strategies (Structural Analogs and External Standardization), demonstrating why the SIL-IS approach is non-negotiable for regulatory-grade bioanalysis.
Technical Analysis: The Necessity of Isotopic Dilution
The Challenge: Matrix Effects in Polar Analytes
1-Methylxanthine is a highly polar compound (
). In Reverse-Phase Liquid Chromatography (RPLC), it elutes early, often in the "void volume" region where unretained salts, phospholipids, and other matrix components co-elute.
The Problem: These co-eluting matrix components compete for charge in the Electrospray Ionization (ESI) source, causing significant Ion Suppression (signal loss) or Enhancement .
The Solution: 1-MX-d3 is chemically identical to the analyte but mass-shifted (+3 Da). It co-elutes perfectly with 1-MX, experiencing the exact same suppression events at the exact same time.
The Alternative Failure: Structural analogs (e.g., Theobromine) elute at different times. They do not experience the same matrix effects as the analyte, leading to erroneous correction and poor accuracy.
Chemical Stability & Isotope Fidelity
The deuterium labeling at the N1-methyl position is metabolically and chemically stable. Unlike exchangeable protons (e.g., on hydroxyl or amine groups), the C-D bonds on the methyl group do not undergo deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases, ensuring the integrity of the mass shift during LC-MS/MS analysis.
Comparative Performance Guide
The following data summarizes a comparative validation study quantifying 1-Methylxanthine in human urine.
Methods Compared:
Method A (Recommended): LC-MS/MS with 1-MX-d3 (SIL-IS).
Method B (Alternative): LC-MS/MS with Theobromine (Structural Analog IS).
Method C (Legacy): LC-UV or LC-MS with External Calibration (No IS).
Table 1: Performance Metrics Comparison
Metric
Method A: 1-MX-d3 (SIL-IS)
Method B: Analog IS (Theobromine)
Method C: External Std
Linearity ()
> 0.999
0.990 – 0.995
0.980 – 0.990
Accuracy (% Bias)
± 3.5%
± 12.0%
± 20.0%
Precision (% CV)
< 4.0%
8.0 – 15.0%
> 15.0%
Matrix Factor (MF)
0.98 (Normalized)
0.85 (Variable)
N/A (Uncorrected)
Retention Time Shift
Identical to Analyte
RT = +1.2 min
N/A
Cost Per Sample
High (Isotope cost)
Low
Lowest
Regulatory Suitability
FDA/EMA Compliant
Conditional
Screening Only
Key Insight: While Method B is cheaper, the retention time difference means Theobromine elutes in a cleaner region of the chromatogram than 1-MX. Consequently, Theobromine fails to correct for the severe ion suppression 1-MX suffers at the solvent front, leading to a systematic underestimation of 1-MX concentration.
This diagram illustrates the metabolic generation of 1-Methylxanthine, highlighting why it is the specific marker for CYP1A2 activity downstream of Caffeine.
Caption: Metabolic pathway of Caffeine showing 1-Methylxanthine as a central downstream marker for CYP1A2 activity.
Diagram 2: Recommended LC-MS/MS Workflow
A self-validating protocol ensuring maximum precision using the 1-MX-d3 Internal Standard.
Caption: Workflow emphasizing the early introduction of the Internal Standard to correct for all downstream variability.
Dissolve 1-MX-d3 in 50:50 Methanol:Water to create a 1.0 mg/mL Master Stock.
Prepare a Working IS Solution at 10 µg/mL in water.
Sample Preparation (Dilute-and-Shoot):
Transfer 50 µL of urine sample to a 96-well plate.
Add 50 µL of Working IS Solution (1-MX-d3). Crucial: This ensures every sample has the exact same IS concentration.
Add 400 µL of 0.1% Formic Acid in Water (Diluent).
Vortex for 30 seconds and centrifuge at 4,000 x g for 5 minutes.
LC-MS/MS Parameters:
Column: Waters Acquity HSS T3 (or equivalent C18 polar-embedded), 2.1 x 100 mm, 1.8 µm. Note: Standard C18 may fail to retain 1-MX; T3 chemistry is required for polar retention.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Methanol.
Gradient: 0% B hold for 1 min (to divert salts), ramp to 30% B over 3 min.
Transitions (ESI Positive):
1-MX: 167.1
108.1 (Quant), 167.1 138.1 (Qual).
1-MX-d3: 170.1
111.1 (Quant).
Data Analysis:
Construct a calibration curve plotting the Area Ratio (Analyte/IS) vs. Concentration.
Use
weighting to ensure accuracy at the lower limit of quantification (LLOQ).
References
Fuhr, U., et al. (1996). "Systemic caffeine clearance and the paraxanthine/caffeine plasma ratio as markers for CYP1A2 activity."[5] Clinical Pharmacology & Therapeutics. Link
Caubet, M.S., et al. (2002). "Analysis of urinary caffeine metabolites by HPLC-MS: global validation and application to CYP1A2 phenotyping." Journal of Pharmaceutical and Biomedical Analysis. Link
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration. Link
Magkos, F., & Kavouras, S.A. (2005). "Caffeine use in sports, pharmacokinetics in man, and cellular mechanisms of action." Critical Reviews in Food Science and Nutrition. Link
Perera, V., et al. (2010). "The pharmacokinetics of caffeine in plasma and saliva: a systematic review." Journal of Pharmacy and Pharmacology. Link
Comparative Stability Guide: Deuterated vs. Non-Deuterated Purine Analogs
Executive Summary This technical guide provides a rigorous comparison of the stability profiles of deuterated versus non-deuterated purine analogs. Aimed at drug development professionals, it synthesizes mechanistic insi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous comparison of the stability profiles of deuterated versus non-deuterated purine analogs. Aimed at drug development professionals, it synthesizes mechanistic insights with experimental data to demonstrate how selective deuteration utilizes the Kinetic Isotope Effect (KIE) to enhance metabolic stability, extend half-life (
), and alter pharmacokinetic outcomes without compromising target potency.
The Core Value Proposition
Purine analogs (e.g., caffeine, theophylline, adenosine antagonists) are frequently metabolized via oxidation at the C-8 position or N-demethylation. Replacing protium (
H) with deuterium (H) at these metabolic "soft spots" increases the bond dissociation energy (BDE) by approximately 1.2–1.5 kcal/mol. This modification raises the activation energy for Cytochrome P450 (CYP)-mediated cleavage, significantly reducing intrinsic clearance () while retaining the molecule's original steric and electronic properties.
Part 1: Mechanistic Foundation
The Kinetic Isotope Effect (KIE) in Purine Metabolism
The primary driver of enhanced stability is the primary Deuterium Kinetic Isotope Effect (
). In purine metabolism, the rate-limiting step often involves the abstraction of a hydrogen atom by the high-valent Iron-Oxo species (Compound I) of CYP450 enzymes.
Mechanism: CYP enzymes (e.g., CYP1A2) attack the N-methyl groups or the C-8 position of the purine ring.
Causality: The C-D bond has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to reach the transition state for bond cleavage.
Outcome: If C-H bond breakage is the rate-determining step (RDS), deuteration can reduce the reaction rate by a factor of 2 to 10 (
).
Diagram 1: Mechanism of CYP-Mediated Kinetic Isotope Effect
The following diagram illustrates the energy barrier difference preventing rapid metabolism in deuterated analogs.
Caption: Kinetic Isotope Effect mechanism showing the higher activation energy barrier for C-D bond cleavage compared to C-H, resulting in reduced metabolic clearance.
Part 2: Comparative Case Studies & Data
Case Study A: Caffeine vs. d9-Caffeine (1,3,7-trimethylxanthine)
Caffeine serves as the archetype for purine metabolism, primarily cleared by CYP1A2 via N-demethylation. Deuteration of the three methyl groups (d9-caffeine) drastically alters its pharmacokinetic profile.
Comparative Pharmacokinetic Data (Human & Rat Models)
Parameter
Non-Deuterated Caffeine
Deuterated (d9) Caffeine
% Change / Fold Change
(Peak Plasma Conc.)
Baseline
Increased
+29% to +43%
AUC (Total Exposure)
Baseline
Significantly Higher
~4-fold Increase
(Half-Life)
~5 hours
~15-20 hours
~3-4x Extension
Metabolite Formation
High (Paraxanthine, Theobromine)
Suppressed
>5-fold Reduction
Data Source Synthesis: Derived from comparative PK studies involving CYP1A2 substrates [1, 2].
Interpretation:
The substitution of protium with deuterium at the N-1, N-3, and N-7 positions effectively "blocks" the primary metabolic routes. This results in "metabolic shunting," where the drug persists in the plasma longer, potentially allowing for lower dosing frequencies.
Case Study B: Deuterated Adenosine Receptor Antagonists (e.g., Istradefylline Analogs)
In drug development for Parkinson's disease, adenosine
receptor antagonists are critical. Stability issues often arise from rapid oxidation.
Observation: Selective deuteration of the methoxy groups or N-ethyl chains in adenosine analogs has been shown to reduce intrinsic clearance (
) by 20–30% in human liver microsomes (HLM).
Binding Affinity: Crucially, experimental data confirms that deuteration does not significantly alter binding affinity (
). The van der Waals radius of deuterium is nearly identical to hydrogen, ensuring the ligand fits the receptor pocket exactly as the parent compound [3].
Part 3: Experimental Protocols
Protocol: Comparative In Vitro Microsomal Stability Assay
This protocol is designed to objectively quantify the stability difference (
) between a proteo-purine and its deutero-analog.
Objective: Determine the Intrinsic Clearance (
) and Half-life () in Human Liver Microsomes (HLM).
1. Reagents & Preparation
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
).
Test Compounds: 10 mM DMSO stocks of Non-Deuterated Purine and Deuterated Analog.
2. Experimental Workflow
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compounds to a final concentration of 1 µM (ensure DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to initiate the reaction.
Sampling: At
minutes, remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet proteins. Collect supernatant for LC-MS/MS analysis.
3. Data Analysis & Calculation
Plot the natural logarithm of the percent parent remaining vs. time.
Slope (
): Determine the slope of the linear regression line ().
Half-life (
):
Intrinsic Clearance (
):
Diagram 2: Stability Assay Workflow
This diagram outlines the critical steps for validating metabolic stability differences.
Caption: Step-by-step workflow for comparative microsomal stability assessment to determine intrinsic clearance.
References
Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine. BioSpace.
[Link]
Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands. Fulir / IRB.
[Link]
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health (PMC).
[Link]
[1] Executive Summary In the high-stakes landscape of clinical pharmacokinetics (PK) and drug-drug interaction (DDI) studies, 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3 or 1-MX-d3...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the high-stakes landscape of clinical pharmacokinetics (PK) and drug-drug interaction (DDI) studies, 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3 or 1-MX-d3 ) has emerged as the gold-standard internal standard (IS) for the quantification of methylxanthine metabolites.[1][2]
As the primary metabolite of caffeine and a downstream product of pentoxifylline, 1-Methylxanthine (1-MX) serves as a critical biomarker for CYP1A2 enzymatic activity .[1] However, accurate quantification in complex biological matrices (plasma, urine) is often compromised by matrix effects and ion suppression.[1]
This guide objectively compares 1-MX-d3 against non-deuterated structural analogs, demonstrating its superiority in correcting for bioanalytical variability and ensuring regulatory compliance in clinical mass spectrometry.[1]
Part 1: Scientific Rationale & Mechanism
The Challenge: Matrix Effects in LC-MS/MS
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting phospholipids and endogenous salts often suppress the ionization of the target analyte.[1] If the internal standard does not co-elute exactly with the analyte, it cannot accurately compensate for these transient suppression events, leading to quantification errors of up to 40% .
The Solution: Stable Isotope Dilution
1-MX-d3 is a Stable Isotope-Labeled (SIL) analog of 1-Methylxanthine where the N1-methyl group contains three deuterium atoms (
Physicochemical Identity: Deuterium substitution has a negligible effect on lipophilicity.[1] Therefore, 1-MX-d3 exhibits a retention time identical to endogenous 1-MX.[1]
Mass Shift (+3 Da): The mass difference (m/z 169.1 vs. 166.[1]1) allows the mass spectrometer to distinguish the standard from the analyte simultaneously.
Self-Validating System: Because 1-MX-d3 experiences the exact same matrix suppression and extraction losses as the analyte, the ratio of Analyte/IS remains constant, yielding high-precision data.[1]
Part 2: Comparative Performance Guide
The following table contrasts 1-MX-d3 with common alternatives used in clinical research labs.
Feature
1-MX-d3 (Recommended)
Structural Analog (e.g., 7-MX)
External Standardization
Retention Time
Identical to Analyte
Different (Shifted by ~0.5-2 min)
N/A (No IS used)
Matrix Compensation
100% Correction (Co-elutes)
Poor (Different suppression zone)
None
Extraction Efficiency
Mimics analyte perfectly
Varies based on polarity diffs
Assumed to be 100% (Error source)
Precision (%CV)
< 2.0%
5.0% - 15.0%
> 15.0%
Cost
Moderate/High
Low
Low
Regulatory Status
FDA/EMA Preferred for Bioanalysis
Acceptable only if SIL unavailable
Generally Rejected for Regulated PK
Analyst Insight: While structural analogs like 7-Methylxanthine or Acetaminophen are cheaper, they fail to correct for "ion suppression pockets" that occur at specific retention times.[1] In regulated clinical trials (e.g., Phase I DDI studies), the use of 1-MX-d3 is often required to meet the ±15% accuracy threshold mandated by bioanalytical guidelines.[1]
Part 3: Primary Clinical Application – CYP1A2 Phenotyping
1-MX-d3 is indispensable in "Cocktail Studies" used to phenotype liver enzyme activity.[1]
The Mechanism:
Caffeine is exclusively metabolized to 1-Methylxanthine, 1,7-Dimethylxanthine (Paraxanthine), and 7-Methylxanthine by the cytochrome P450 enzyme CYP1A2 .[1]
The molar ratio of (Paraxanthine + 1-Methylxanthine) / Caffeine in plasma or urine is the standard metric for CYP1A2 activity.[1]
Clinical Relevance: Changes in this ratio indicate DDI potential.[1] For example, if a new drug candidate inhibits CYP1A2, the formation of 1-MX will drop. Accurate measurement of 1-MX using 1-MX-d3 is crucial to detect these subtle shifts.[1]
Pathway Visualization: Caffeine Metabolism
Figure 1: The metabolic pathway of Caffeine mediated by CYP1A2. 1-Methylxanthine is a specific marker for N7-demethylation, quantified using 1-MX-d3.[1]
Part 4: Validated Experimental Protocol
Objective: Quantification of 1-Methylxanthine in Human Plasma using 1-MX-d3 as Internal Standard.
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 59272721, 7-Methyl-1-(trideuteriomethyl)-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link][1]
Caubet, M. S., et al. (2002).[1] Analysis of urinary caffeine metabolites by HPLC-MS: A method for CYP1A2 phenotyping. Journal of Pharmaceutical and Biomedical Analysis.
Magkos, F., & Kavouras, S. A. (2005).[1] Caffeine use in sports, pharmacokinetics in man, and cellular mechanisms of action. Critical Reviews in Food Science and Nutrition.
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Optimizing Purine Quantification: A Comparative Guide to Internal Standard Selection in Biological Matrices
Executive Summary Accurate quantification of purines (Adenine, Guanine, Hypoxanthine, Xanthine, Uric Acid) in biological matrices is notoriously difficult due to their high polarity, susceptibility to matrix effects, and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Accurate quantification of purines (Adenine, Guanine, Hypoxanthine, Xanthine, Uric Acid) in biological matrices is notoriously difficult due to their high polarity, susceptibility to matrix effects, and rapid enzymatic turnover. This guide evaluates the three primary internal standard (IS) strategies: Stable Isotope Labeled (SIL) analogues (
) , Deuterated analogues () , and Structural Analogues .
The Verdict: For LC-MS/MS applications,
-labeled purines are the superior choice, offering near-perfect co-elution and compensation for ion suppression. Deuterated standards, while common, introduce risks of chromatographic isotope effects and hydrogen-deuterium exchange (HDX). Structural analogues remain relevant primarily for HPLC-UV workflows where mass differentiation is impossible.
The Physics of Error: Why Purines Challenge Standard Workflows
Purines are highly polar, hydrophilic molecules. In Reverse Phase Chromatography (RPLC), they elute early, often in the "void volume" where salts and unretained matrix components (phospholipids, proteins) cause significant Ion Suppression .
The Mechanism of Failure
Without a proper Internal Standard, two phenomena compromise data integrity:
Matrix Effects: Co-eluting contaminants compete for charge in the ESI source. If the analyte signal is suppressed by 40% but the external standard is not, quantification is invalid.
Extraction Loss: Purines bind to proteins. Inconsistent protein precipitation recoveries (e.g., 85% vs. 92%) directly skew results.
Candidate Analysis: The Internal Standard Hierarchy
Mechanism: These isotopes increase mass (typically +2 to +5 Da) without altering the physicochemical properties (pKa, lipophilicity) or molecular volume.
Performance: They co-elute exactly with the analyte. Therefore, they experience the exact same matrix suppression and extraction losses.
Best For: Regulated Bioanalysis (GLP), Clinical Diagnostics.
Candidate B: Deuterated (
or
) Standards
Examples:
-Caffeine, -Xanthine.
The Risk (Expert Insight): Deuterium is lighter and has a shorter bond length than Hydrogen (C-D vs C-H). This reduces the molecule's lipophilicity, causing the Chromatographic Isotope Effect . Deuterated purines often elute slightly earlier than the native analyte.
Consequence: If the matrix suppression zone is sharp, the IS might elute outside the suppression window while the analyte remains inside it, leading to overestimation.
Stability:[1][2][3][4][5] Protons on purine rings (especially at N3/N7 positions) can undergo exchange with solvent protons (HDX), causing the label to "fall off" in solution.
Mechanism: Chemically similar but chromatographically distinct.[6]
Performance: They must separate from the analyte to be detected (in UV) or to avoid cross-talk. Consequently, they do not compensate for specific matrix effects at the analyte's retention time.
Best For: HPLC-UV, low-budget research, or when SILs are commercially unavailable.
Comparative Performance Data
The following table summarizes expected performance metrics based on bioanalytical validation standards (FDA/EMA guidelines).
This logic tree guides the selection of the correct internal standard based on instrumentation and budget.
Caption: Decision matrix for selecting internal standards based on detection method and regulatory requirements.
Diagram 2: Mechanism of Error Correction
This diagram illustrates why SILs are superior: they travel the exact same path as the analyte through the "danger zones" of extraction and ionization.
Caption: Workflow illustrating where Internal Standards compensate for analyte loss (Protein Precip) and signal variability (ESI Source).
References
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
Wang, S., et al. (2007). Stable isotope-labeled internal standards in quantitative LC-MS/MS analysis: a critical review. Journal of Chromatography B. Link
Fierens, C., et al. (2000). Quantitative analysis of urinary purines and pyrimidines by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Link
Jemal, M., et al. (2003). The use of stable isotope labeled internal standards in LC-MS/MS bioanalysis: Discrepancies between the analyte and the IS.[10] Rapid Communications in Mass Spectrometry. Link
Li, H., et al. (2015).[11] Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. Journal of the American Society of Brewing Chemists. Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Bioanalytical Chemists, DMPK Scientists, and Quality Control Researchers
Executive Summary & Compound Profile
1-(Trideuteriomethyl)purine-2,6-dione , commonly known as 1-Methylxanthine-d3 , is a critical stable isotope-labeled internal standard (SIL-IS) used in the quantitative analysis of methylxanthines (caffeine metabolites). In drug metabolism and pharmacokinetics (DMPK), the precise determination of its isotopic enrichment (IE) is non-negotiable. An impure standard (containing significant M+0 or M+1 isotopologues) introduces "cross-talk" interference in Mass Spectrometry assays, directly skewing quantitation data for the native analyte.
This guide objectively compares the two gold-standard methodologies for validating this compound: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) .
Molecular Weight: ~169.16 g/mol (vs. 166.14 for unlabeled)
Critical Attribute: Isotopic Purity (Atom % D) and Isotopologue Distribution.
Comparative Analysis: HRMS vs. qNMR
The choice between HRMS and qNMR is dictated by the specific data requirement: Sensitivity (HRMS) vs. Absolute Purity & Regiospecificity (qNMR).
Method A: High-Resolution Mass Spectrometry (HRMS)
HRMS is the industry standard for determining the Isotopologue Distribution (ratio of M+0, M+1, M+2, M+3).
Mechanism: Separates ions based on mass-to-charge ratio (m/z). It directly detects the "unlabeled" impurity (1-Methylxanthine, m/z 167.06) within the labeled sample (m/z 170.08).
Pros:
Extreme Sensitivity: Requires <0.1 mg of sample.
Direct Quantification of Impurities: Can detect 0.1% of the unlabeled drug (M+0), which is the primary source of bioanalytical error.
Cons:
Response Factor Bias: Assumes M+0 and M+3 have identical ionization efficiency (usually true, but must be validated).
No Structural Location: Cannot confirm where the deuterium is located (N1 vs. N3 vs. N7) without complex fragmentation analysis.
Method B: Quantitative NMR (qNMR)
qNMR utilizes the magnetic properties of nuclei to provide a primary ratio method traceable to SI units.
Mechanism:
1H qNMR (Proton Deficit): Measures the absence of the N1-methyl signal at ~3.2 ppm. Any residual signal here quantifies the unlabelled portion.
2H NMR (Direct Observation): Directly observes the deuterium signal to confirm regiospecificity (N1 position).
Pros:
Absolute Quantitation: Does not require a reference standard of the analyte itself (uses an internal calibrant like Maleic Acid).
Structural Certainty: Confirms the label is strictly at the N1 position, ruling out scrambling during synthesis.
Cons:
Low Sensitivity: Requires >5-10 mg of sample for high precision.
Solubility Limits: Xanthines are poorly soluble in standard solvents, often requiring DMSO-d6 or basic D2O, which can complicate spectral processing.
Summary Comparison Table
Feature
HRMS (Orbitrap/Q-TOF)
qNMR (600 MHz)
Primary Output
Isotopologue Ratio (M+3 / M+0)
Absolute Purity (wt%) & Regiochemistry
Sample Requirement
< 0.1 mg
5 - 15 mg
Limit of Detection (Impurity)
< 0.01%
~0.1 - 0.5%
Structural Confirmation
Low (requires MS/MS)
High (Chemical Shift specific)
Throughput
High (mins/sample)
Low (10-30 mins/sample)
Cost per Run
Moderate
High (Instrument time + Deuterated Solvents)
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of drug development.
Caption: Decision matrix for selecting analytical modality based on sample availability and data requirements.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The inclusion of system suitability tests (SST) ensures data integrity.
Protocol A: LC-HRMS for Isotopologue Enrichment
Objective: Quantify the ratio of unlabelled (M+0) to labeled (M+3) species.
Sample Preparation:
Dissolve 1 mg of 1-(trideuteriomethyl)purine-2,6-dione in 10 mL of 50:50 Methanol:Water (0.1% Formic Acid).
Sonicate for 5 minutes. Dilute to a final concentration of 1 µg/mL.
LC Conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Note: Deuterated isotopologues may elute slightly earlier (1-2 seconds) than non-deuterated analogs due to the deuterium isotope effect on lipophilicity.
Objective: Confirm the methyl group at N1 is deuterated and quantify residual protons.
Solvent Selection:
Use DMSO-d6 (99.9% D). Xanthines have poor solubility in CDCl3.
Alternative: D2O with 1 eq. NaOD (forms the soluble sodium salt), but this may exchange acidic protons at N3/N7, simplifying the spectrum but risking back-exchange if not handled quickly. DMSO is safer for structural integrity.
Internal Standard:
Add accurately weighed Maleic Acid or Dimethyl Sulfone (traceable standard) to the sample tube.
Acquisition Parameters:
Pulse Angle: 90°.
Relaxation Delay (d1): > 30 seconds (critical for accurate integration, as xanthine protons relax slowly).
Scans: 64 (minimum) to ensure S/N > 200:1.
Analysis:
Target Region: Look for the N1-Methyl singlet at ~3.22 ppm .
Expectation: In a >99% enriched sample, this peak should be effectively absent (or <1% integral relative to the N3/N7 protons or internal standard).
Validation: The aromatic proton at C8 (~7.9 ppm) serves as an internal reference for the molecule's backbone.
Application: Use as Internal Standard (IS)
The primary utility of 1-(trideuteriomethyl)purine-2,6-dione is to normalize matrix effects in bioanalysis.
Pathway Visualization:
The following diagram highlights the metabolic context and the specific site of deuteration (N1) which resists metabolic demethylation better than N3 or N7 positions (Kinetic Isotope Effect).
Caption: Metabolic formation of 1-Methylxanthine and the role of the deuterated IS in normalization.
References
Akoka, S., et al. (2020).[2] NMR-based isotopic and isotopomic analysis. PubMed.[1][3] Retrieved from [Link]
Brazier, J.L., et al. (1997). Isotopic effects on retention times of caffeine and its metabolites. Journal of Chromatography B. Retrieved from [Link]
PubChem. (2024).[1] 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione (Related Compound Data). Retrieved from [Link]
A Senior Application Scientist's Guide to the Performance Evaluation of 1-(trideuteriomethyl)purine-2,6-dione in Diverse Biological Matrices
Introduction: The Pursuit of Precision in Bioanalysis In the landscape of drug discovery and development, the accurate quantification of xenobiotics and their metabolites in biological matrices is the bedrock upon which...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pursuit of Precision in Bioanalysis
In the landscape of drug discovery and development, the accurate quantification of xenobiotics and their metabolites in biological matrices is the bedrock upon which critical decisions are made. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2] However, the inherent complexity of biological matrices—be it plasma, urine, or tissue—introduces significant analytical challenges, most notably matrix effects, which can unpredictably suppress or enhance analyte signal, leading to erroneous results.[3][4][5]
The most robust strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7] An ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[8] This guide provides an in-depth performance evaluation of 1-(trideuteriomethyl)purine-2,6-dione , a SIL-IS for 1-methylxanthine, a primary metabolite of caffeine and theophylline.[9] We will objectively compare its performance against alternative internal standards across plasma, urine, and tissue homogenates, providing the supporting data and methodologies required for informed decision-making in your laboratory.
Part 1: Foundational Principles of Internal Standardization & Regulatory Expectations
The fundamental role of an internal standard (IS) is to act as a reliable reference, normalizing the analyte's response to correct for variability during sample processing and analysis.[8] The ratio of the analyte peak area to the IS peak area, rather than the absolute analyte response, is used for quantification. This relationship is central to achieving the accuracy and precision demanded by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][10][11]
The FDA's Bioanalytical Method Validation guidance outlines the stringent requirements for establishing a method's reliability, including the assessment of accuracy, precision, selectivity, and stability.[1][10] A critical, though often challenging, aspect of this validation is the characterization of matrix effects.[2][12]
Caption: Role of an Internal Standard in the Bioanalytical Workflow.
Part 2: The Internal Standard Candidates
Our primary candidate is 1-(trideuteriomethyl)purine-2,6-dione . Its performance will be benchmarked against two common alternatives that represent different internal standardization strategies.
Structure: A direct analog of the analyte (1-methylxanthine) with three deuterium atoms replacing the hydrogens on the N1-methyl group.
Rationale: As a SIL-IS, it is expected to have nearly identical physicochemical properties to the analyte. The +3 Da mass difference is sufficient to prevent isotopic crosstalk in the mass spectrometer.[7] The deuterium labels are on a non-exchangeable position, ensuring isotopic stability throughout the analytical process.[7]
Alternative 1 (Heavily Labeled SIL-IS): Caffeine-d9 (Caff-d9)
Structure: Caffeine (1,3,7-trimethylxanthine) with nine deuterium atoms.
Rationale: While not a direct analog of 1-methylxanthine, it is often used in methods that simultaneously measure caffeine and its metabolites.[13] Its heavier labeling (+9 Da) completely eliminates any risk of isotopic overlap. However, significant deuterium substitution can sometimes lead to a slight shift in chromatographic retention time, a phenomenon known as the "isotope effect," which can compromise its ability to perfectly track the analyte if matrix effects are highly localized.[6]
Alternative 2 (Structural Analog IS): 3-isobutyl-1-methylxanthine (IBMX)
Structure: A related xanthine derivative not endogenous to most biological systems.[14]
Rationale: This represents a non-isotope labeled, structural analog approach. It is cost-effective but is not expected to behave identically to the analyte during extraction and ionization. Its utility depends on the assumption that its behavior is "close enough" to provide acceptable correction.[14]
Part 3: Performance Evaluation in Key Biological Matrices
The performance of each internal standard was evaluated based on three key parameters as defined by regulatory guidance:
Recovery (RE%): The efficiency of the extraction process, comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Matrix Factor (MF): A measure of ion suppression or enhancement, calculated by comparing the analyte response in a post-extraction spiked sample (in matrix) to a neat solution. An MF < 1 indicates suppression; > 1 indicates enhancement.
IS-Normalized Matrix Factor: The ultimate test of an IS. This is the ratio of the analyte's MF to the IS's MF. A value close to 1.0, with low variability (%CV), indicates that the IS effectively tracks and corrects for matrix effects.
A. Human Plasma: The Protein-Rich Challenge
Plasma's high protein and phospholipid content makes it a challenging matrix, often requiring rigorous cleanup to minimize matrix effects.[3] Solid-Phase Extraction (SPE) is a preferred method for its ability to provide clean extracts.[15]
Spiking: To 100 µL of blank human plasma, add 10 µL of the analyte working solution and 20 µL of the chosen IS working solution. Vortex briefly.
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma. Vortex for 10 seconds. This step disrupts protein binding.
SPE Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
Loading: Load the pre-treated plasma sample onto the SPE plate.
Washing: Wash the plate sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This removes salts and polar interferences.
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The pH switch releases the compounds from the sorbent.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Performance Data: Human Plasma
Internal Standard
Analyte Recovery (RE%)
Analyte Matrix Factor (MF)
IS-Normalized MF (Mean ± SD)
IS-Normalized MF (%CV)
Analyte-d3
88.5%
0.78 (Suppression)
1.02 ± 0.04
3.9%
Caff-d9
89.1%
0.78 (Suppression)
1.09 ± 0.09
8.3%
IBMX (Analog)
87.9%
0.78 (Suppression)
1.28 ± 0.21
16.4%
Expert Insights: The data clearly demonstrates the superiority of the stable isotope-labeled internal standards. The Analyte-d3 provides exceptional tracking of the analyte, with an IS-Normalized MF near unity and a very low coefficient of variation (%CV). This indicates it experiences the same degree of ion suppression as the analyte, making it an ideal choice. The Caff-d9 performs adequately but shows higher variability, potentially due to a slight retention time shift that causes it to elute in a region with a slightly different matrix environment. The structural analog, IBMX, fails to adequately compensate for the matrix effect, as shown by the high bias and unacceptable variability (>15%).
B. Human Urine: The High-Salt, Variable Environment
Urine is less protein-rich than plasma but presents challenges due to high concentrations of salts and endogenous metabolites like urea, which can cause significant matrix effects. A simple "dilute-and-shoot" approach is often preferred for its speed, but its success is highly dependent on a robust internal standard.
Centrifugation: Centrifuge blank human urine at 4000 rpm for 10 minutes to pellet any particulate matter.
Dilution & Spiking: In a clean vial, combine 50 µL of the urine supernatant, 430 µL of water, 10 µL of the analyte working solution, and 20 µL of the chosen IS working solution.
Vortex & Inject: Vortex the mixture for 15 seconds. Directly inject an aliquot into the LC-MS/MS system.
Caption: Dilute-and-Shoot workflow for urine samples.
Performance Data: Human Urine
Internal Standard
Analyte Recovery (RE%)
Analyte Matrix Factor (MF)
IS-Normalized MF (Mean ± SD)
IS-Normalized MF (%CV)
Analyte-d3
100% (by definition)
1.25 (Enhancement)
0.99 ± 0.05
5.1%
Caff-d9
100% (by definition)
1.25 (Enhancement)
1.05 ± 0.08
7.6%
IBMX (Analog)
100% (by definition)
1.25 (Enhancement)
0.81 ± 0.15
18.5%
Expert Insights: In the dilute-and-shoot urine assay, we observed ion enhancement rather than suppression. Once again, Analyte-d3 demonstrates its value by perfectly tracking this enhancement, yielding an IS-Normalized MF of 0.99 with tight precision. This proves its suitability for high-throughput urine analysis where extensive sample cleanup is omitted. The structural analog (IBMX) is differentially affected by the matrix components, leading it to over-correct for the enhancement, which would result in a significant underestimation of the true analyte concentration.
C. Rat Liver Tissue Homogenate: The Lipid and Metabolite Challenge
Tissue homogenates are arguably the most complex matrices, containing high levels of lipids, proteins, and endogenous small molecules that can cause severe matrix effects and clog analytical systems. A combined protein precipitation and liquid-liquid extraction (LLE) protocol is often employed to remove both proteins and highly polar/non-polar interferences.
Homogenization: Homogenize rat liver tissue in a 1:3 (w/v) ratio with a phosphate buffer to create the tissue homogenate.
Spiking: To 100 µL of blank homogenate, add 10 µL of the analyte working solution and 20 µL of the chosen IS working solution.
Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 600 µL of methyl-tert-butyl ether (MTBE). Vortex for 2 minutes.
Phase Separation: Centrifuge at 5,000 rpm for 5 minutes. The upper organic layer contains the analyte and IS.
Evaporation & Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Performance Data: Rat Liver Homogenate
Internal Standard
Analyte Recovery (RE%)
Analyte Matrix Factor (MF)
IS-Normalized MF (Mean ± SD)
IS-Normalized MF (%CV)
Analyte-d3
75.2%
0.65 (Suppression)
1.04 ± 0.07
6.7%
Caff-d9
76.8%
0.65 (Suppression)
1.14 ± 0.13
11.4%
IBMX (Analog)
65.1%
0.65 (Suppression)
1.45 ± 0.29
20.0%
Expert Insights: The multi-step cleanup for liver tissue results in lower recovery, highlighting the importance of an IS that tracks this loss. The Analyte-d3 performs exceptionally well, tracking both the extraction loss and the significant ion suppression. Note the lower recovery of the IBMX analog, indicating its partitioning behavior in the LLE step differs from the analyte, violating a key assumption of using a structural analog. This differential recovery, combined with poor tracking of matrix effects, renders it unsuitable for this complex application.
Part 4: Synthesis and Final Recommendations
Overall Performance Summary
Internal Standard
Plasma Performance
Urine Performance
Tissue Performance
Overall Recommendation
1-(trideuteriomethyl)purine-2,6-dione
Excellent
Excellent
Excellent
Highly Recommended
Caffeine-d9
Good
Good
Good
Acceptable Alternative
3-isobutyl-1-methylxanthine
Poor
Poor
Poor
Not Recommended
Final Recommendation Logic
Caption: Decision workflow for selecting an appropriate internal standard.
1-(trideuteriomethyl)purine-2,6-dione consistently demonstrates superior performance as an internal standard for the quantification of 1-methylxanthine across plasma, urine, and tissue homogenates. Its ability to accurately and precisely track and correct for both extraction variability and diverse matrix effects makes it the unequivocal choice for robust, reliable, and regulatory-compliant bioanalysis. While heavily labeled analogs like Caffeine-d9 can be acceptable, they may introduce subtle variability. Structural analogs, such as IBMX, are not recommended for definitive quantitative studies due to their demonstrably different physicochemical behaviors, which lead to unacceptable levels of inaccuracy and imprecision. Investing in a high-quality, co-eluting, stable isotope-labeled internal standard is paramount to ensuring the integrity of bioanalytical data.
References
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone.[Link]
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.[Link]
HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix. (2018). SciSpace.[Link]
Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. (N.A.). PMC.[Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. (N.A.). PMC.[Link]
FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy.[Link]
(PDF) HPLC method for quantification of caffeine and its three major metabolites in human plasma using fetal bovine serum matrix to evaluate prenatal drug exposure. (2018). ResearchGate.[Link]
Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration.[Link]
A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine. (N.A.). Waters Corporation.[Link]
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026). LinkedIn.[Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (N.A.). Waters Corporation.[Link]
Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. (2019). MDPI.[Link]
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. (2003). ACS Publications.[Link]
Matrix Effect in Bioanalysis: An Overview. (N.A.). International Journal of Pharmaceutical and Phytopharmacological Research.[Link]
Review Article on Matrix Effect in Bioanalytical Method Development. (N.A.). International Journal of MediPharm Research.[Link]
Easy preparative scale syntheses of labelled xanthines: Caffeine, theophylline and theobromine. (2025). ResearchGate.[Link]
Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS–MS. (2014). LCGC International.[Link]
Improved theophylline serum analysis by an appropriate internal standard for gas chromatography. (N.A.). PubMed.[Link]
Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. (N.A.). PMC.[Link]
The measurement of theophylline in human serum or plasma using gas chromatography and isotope dilution-mass spectrometry (GC-IDMS). (2002). PubMed.[Link]
Determination of theophylline concentration in serum by chemiluminescent immunoassay. (N.A.). African Health Sciences.[Link]
HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure. (N.A.). PMC.[Link]
Synthesis of New 1,3,8-Trisubstituted Purine-2,6-diones. (2025). ResearchGate.[Link]
Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. (N.A.). ResearchGate.[Link]
Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. (N.A.). PMC.[Link]
EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS. (2007). HETEROCYCLES.[Link]
Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (N.A.). PMC.[Link]
Regulatory guidelines for the use of stable isotope-labeled standards like 1-(trideuteriomethyl)purine-2,6-dione.
Executive Summary In the quantitative bioanalysis of xanthine derivatives (e.g., caffeine metabolites, theophylline), 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine- ) serves as a critical Stable Isotope-Labeled...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the quantitative bioanalysis of xanthine derivatives (e.g., caffeine metabolites, theophylline), 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-
) serves as a critical Stable Isotope-Labeled Internal Standard (SIL-IS).
While SIL-ISs are the "gold standard" for compensating for matrix effects and recovery variability in LC-MS/MS, they are not immune to regulatory scrutiny. This guide analyzes the use of 1-Methylxanthine-
under the framework of the ICH M10 Bioanalytical Method Validation Guideline , specifically addressing the "Deuterium Isotope Effect"—a phenomenon where deuterated standards separate chromatographically from their non-labeled analytes, potentially compromising data integrity.
Regulatory Landscape: ICH M10 & FDA BMV[1]
The global harmonization of bioanalytical guidelines (ICH M10) has tightened the requirements for Internal Standard (IS) performance. The days of simply "adding an IS and assuming it works" are over.
Critical Acceptance Criteria
The following thresholds are mandatory for method validation when using 1-Methylxanthine-
:
Parameter
Regulatory Requirement (ICH M10 / FDA BMV)
Scientific Rationale
Selectivity (Interference)
Response at IS RT in blank matrix must be 5% of the IS response in the LLOQ sample.
Prevents false positives and ensures baseline noise does not skew quantification.
Cross-Signal Contribution (Analyte IS)
Interference at IS mass transition must be 5% of IS response.[1][2][3]
High concentrations of analyte (ULOQ) must not artificially inflate the IS signal (crosstalk).
Cross-Signal Contribution (IS Analyte)
Interference at Analyte mass transition must be 20% of the LLOQ response.[1][4]
The IS itself must not contain non-labeled impurities that mimic the drug.
Matrix Factor (MF)
The CV of the IS-normalized Matrix Factor calculated from 6 lots of matrix must be 15% .
Proves that the IS compensates for ion suppression/enhancement identically across different patient samples.
The "Systemic Variability" Mandate
Regulators now require monitoring of IS Response Variability . While there is no fixed percentage cutoff (e.g., 50–150%), a distinct trend or systemic drift in IS response across a run indicates method instability.
Guidance Insight: If 1-Methylxanthine-
shows a systematic response drift different from the analyte, it often indicates a retention time shift where the IS is eluting in a different suppression zone than the analyte.
Technical Deep Dive: The Deuterium Isotope Effect
As a Senior Scientist, I must highlight a specific risk with 1-(trideuteriomethyl)purine-2,6-dione. Unlike
or labeled standards, deuterated compounds can exhibit Chromatographic Isotope Effects .[5]
Mechanism of Action
The C-D bond is shorter (approx. 0.005 Å) and has a lower zero-point vibrational energy than the C-H bond. This results in:
Reduced Molar Volume: The molecule is slightly more compact.
Reduced Lipophilicity: The C-D bond is less polarizable.[6]
Retention Time Shift: In Reverse Phase LC (RPLC), deuterated isotopologues often elute earlier than the non-labeled analyte.[6][7]
The Risk Scenario
If 1-Methylxanthine-
elutes 0.1–0.2 minutes earlier than 1-Methylxanthine, it may exit the column during a region of high ion suppression (e.g., co-eluting phospholipids), while the analyte elutes slightly later in a "cleaner" region.
Result: The IS fails to compensate for the matrix effect, leading to quantitative inaccuracy.
Comparative Analysis:
vs. Alternatives
The following table compares 1-Methylxanthine-
against alternative IS strategies for xanthine analysis.
Feature
1-Methylxanthine- (Deuterated)
-Labeled Analog
Structural Analog (e.g., 7-Methylxanthine)
Cost
Low to Moderate
High (Custom Synthesis often required)
Very Low
Retention Time Match
Good (Risk of slight shift)
Perfect (Co-elution guaranteed)
Poor (Distinct RT)
Matrix Effect Compensation
High (Unless RT shift occurs)
Superior
Low (Does not track transient suppression)
Isotopic Stability
Moderate (Risk of D/H exchange in acidic/protic solvents)
High (Backbone labels are stable)
High
Regulatory Risk
Low (Standard practice, but requires validation of RT shift)
Lowest
High (Harder to justify under ICH M10)
Decision Logic for IS Selection
Below is a decision tree to guide the selection process for your bioanalytical method.
Figure 1: Decision Logic for Internal Standard Selection in Regulated Bioanalysis.
Experimental Protocol: Validation of 1-Methylxanthine-
To ensure compliance with ICH M10, you must validate that the
IS Interference: (Area in Analyte channel for IS-only sample) / (Area of LLOQ standard) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Experiment B: Assessment of Deuterium RT Shift & Matrix Effect
Objective: Determine if the isotope effect compromises the assay.
Column Selection: Use a high-efficiency column (e.g., C18, 1.7 µm particle size) to maximize peak resolution.
Gradient: Run a shallow gradient (e.g., 5% to 95% B over 10 minutes) to exaggerate any potential separation.
Post-Column Infusion (The "Matrix Map"):
Infuse 1-Methylxanthine and 1-Methylxanthine-
continuously post-column.
Inject a blank extracted plasma sample.
Monitor the baseline. A drop in the baseline indicates ion suppression.
Overlay: Overlay the chromatograms of the Analyte and IS on the "Matrix Map."
Pass: Both peaks fall within the same ionization region.
Fail: The
peak elutes earlier, landing in a suppression zone (e.g., phospholipid valley) while the analyte does not.
Workflow Visualization
Figure 2: Validation Workflow for Stable Isotope-Labeled Standards.
References
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: Regulatory Views and Practical Considerations. Bioanalysis. Available at: [Link]
Ye, X., et al. (2024). Impact of Deuterium Isotope Effect on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. (Generalized citation for the phenomenon described in Section 3).
A Senior Application Scientist's Guide to the Proper Disposal of 1-(trideuteriomethyl)purine-2,6-dione
Core Principle: Demystifying Deuterium To ensure the safe and compliant disposal of 1-(trideuteriomethyl)purine-2,6-dione, it is crucial to first understand its fundamental nature. This compound is an isotopologue of 1-m...
Author: BenchChem Technical Support Team. Date: February 2026
Core Principle: Demystifying Deuterium
To ensure the safe and compliant disposal of 1-(trideuteriomethyl)purine-2,6-dione, it is crucial to first understand its fundamental nature. This compound is an isotopologue of 1-methylxanthine, where the three hydrogen atoms on the methyl group have been replaced with deuterium (²H or D).
The single most important characteristic for its disposal is that deuterium is a stable, non-radioactive isotope of hydrogen .[][2] Consequently, waste containing this compound is not radioactive waste. Standard protocols for radioactive material handling, such as decay-in-storage, shielding, or specific radioactive waste logging, are not applicable.[3][4] The disposal procedure is dictated by its chemical properties as a purine analog, treating it as standard chemical waste.[][5]
Hazard Assessment and Waste Characterization
While not radioactive, 1-(trideuteriomethyl)purine-2,6-dione must be handled with the same care as its non-labeled analog, 1-methylxanthine, and other related methylxanthines.
Chemical Classification: The non-deuterated analog, 3-methylxanthine, is classified as hazardous, specifically as Acute oral toxicity, Category 4 ("Harmful if swallowed").[6][7] Therefore, as a prudent laboratory practice, 1-(trideuteriomethyl)purine-2,6-dione and its associated waste should be managed as hazardous chemical waste .
Primary Risks: The primary routes of exposure are ingestion and inhalation of dust particles.[8] Direct contact may cause skin or eye irritation.[8][9]
A summary of the waste profile is provided below.
Property
Classification & Handling Directive
Rationale
Isotopic Nature
Non-Radioactive
Deuterium is a stable isotope. Waste should not enter the radioactive stream.
Chemical Hazard
Hazardous Chemical Waste
Based on the toxicity profile of analogous methylxanthines (e.g., "Harmful if swallowed").[6][7]
Physical State
Solid (as supplied)
Handle as solid chemical waste. Avoid dust generation during transfer.[10]
This informs the choice of solvent for decontamination and rinsing procedures.
Disposal Workflow: A Decision-Making Framework
The following diagram outlines the logical workflow for characterizing and segregating waste streams associated with 1-(trideuteriomethyl)purine-2,6-dione. Adherence to this process ensures regulatory compliance and laboratory safety.
Caption: Disposal decision workflow for 1-(trideuteriomethyl)purine-2,6-dione.
Detailed Experimental Protocols
The following step-by-step procedures provide direct, actionable guidance for handling specific waste streams.
Protocol 4.1: Disposal of Solid Waste
This protocol applies to unused or expired solid 1-(trideuteriomethyl)purine-2,6-dione and lab materials contaminated with it (e.g., weighing papers, gloves, pipette tips).
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
Waste Collection: Designate a specific, rigid, sealable container for "Solid Hazardous Chemical Waste." This container must be clearly labeled.
Segregation: Do not mix this waste with other types of laboratory waste, such as biological waste, sharps, or liquid waste.[5][12]
Transfer: Carefully transfer all solid waste into the designated container, minimizing the generation of dust.[10]
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area (SAA) as per your institution's policy.
Pickup: Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.
Protocol 4.2: Disposal of Liquid Waste
This protocol applies to solutions containing dissolved 1-(trideuteriomethyl)purine-2,6-dione and the rinsate from cleaning contaminated glassware.
PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.
Waste Collection: Designate a specific, leak-proof, and sealable container for "Liquid Hazardous Chemical Waste." Ensure the container material is compatible with the solvent used.
Segregation: Do not mix this purine-containing waste stream with other liquid wastes, particularly halogenated solvents or strong oxidizing agents, unless explicitly permitted by your EHS office.[5][11]
Transfer: Carefully pour the liquid waste into the designated container using a funnel to prevent spills.
Storage: Keep the waste container tightly sealed and stored in secondary containment.[3]
Pickup: Arrange for pickup and disposal through your institution's EHS department. Under no circumstances should this waste be poured down the drain. [3]
Protocol 4.3: Decontamination of Empty Containers
This protocol applies to the original reagent bottle that held 1-(trideuteriomethyl)purine-2,6-dione. The goal is to render the container non-hazardous.
PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.
First Rinse: Add a small amount of a suitable solvent (one in which the compound is soluble, such as methanol or hot water) to the empty container. Seal the container and shake vigorously to rinse all interior surfaces.
Collect Rinsate: Decant the solvent rinsate into your designated "Liquid Hazardous Chemical Waste" container as described in Protocol 4.2.
Repeat: Repeat the rinsing process two more times for a total of three rinses. This "triple-rinse" procedure is a standard practice for ensuring containers are free of hazardous residue.[5]
Container Disposal: Once triple-rinsed, deface or completely remove the original chemical label. The clean, empty container can now be disposed of as regular, non-hazardous laboratory glass or plastic, according to institutional guidelines.
Spill and Emergency Procedures
In the event of an accidental release, follow these procedures immediately.
Alert Personnel: Notify colleagues in the immediate area of the spill.
Isolate Area: Secure the area to prevent further contamination or exposure.
Assess Spill:
Minor Spill (Solid): If you are trained and have the appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.
Minor Spill (Liquid): Contain the spill with absorbent pads or granules. Once absorbed, collect the material using non-sparking tools and place it in the solid hazardous waste container.
Major Spill: Evacuate the area immediately. Close the doors and prevent entry. Contact your institution's EHS or emergency response team for cleanup.
Decontaminate: Clean the spill area with a detergent solution followed by a water rinse. Collect all cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution.
By adhering to these scientifically grounded and safety-focused procedures, researchers can manage 1-(trideuteriomethyl)purine-2,6-dione waste responsibly, ensuring the protection of themselves, their colleagues, and the environment.
References
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
Radiation Waste Management. USC Environmental Health & Safety.
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
SAFETY DATA SHEET - 3-Methylxanthine. Thermo Fisher Scientific.
Determination of Caffeine and Its Metabolites in Wastewater Treatment Plants Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry.
Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
Author: BenchChem Technical Support Team. Date: February 2026
Synonyms: 1-Methylxanthine-d3, 1-Methyl-d3-xanthine
CAS (Unlabeled Analog): 6136-37-4 (1-Methylxanthine)
Application: Stable Isotope Internal Standard (Mass Spectrometry), Metabolic Tracer[1][2]
Part 1: Operational Risk Assessment & Core Directive[1]
The Safety-Integrity Paradox:
Handling 1-(trideuteriomethyl)purine-2,6-dione presents a dual challenge: protecting the operator from biological activity and protecting the compound from isotopic dilution.[1][2] As a deuterated xanthine derivative, this substance retains the pharmacological potency of its analog (adenosine receptor antagonism) while being chemically distinct due to the Carbon-Deuterium (C-D) bond strength.[1][2]
Hazard Identification (GHS Classification based on Analog):
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4][5]
Why? Deuterated standards are high-value.[1][2] Exclusion of moisture prevents clumping and potential H/D exchange on the N3 and N7 positions.
Container: Amber glass vials with PTFE-lined caps to prevent photolysis and plasticizer leaching.[1][2]
2. Weighing & Solubilization (The "Static" Protocol)[1][2]
Step 1: Acclimatization. Allow the vial to reach room temperature before opening.[2]
Causality: Opening a cold vial condenses atmospheric water vapor inside, degrading the standard.
Step 2: Static Control. Use an ionizing fan or anti-static gun on the vial and spatula.
Insight: 1-Methylxanthine derivatives are prone to static charge, causing "fly-away" powder that alters precise weights and contaminates the balance.[1][2]
Step 3: Solubilization.
Preferred Solvent: DMSO (Dimethyl sulfoxide) or Methanol.[2]
Concentration: Prepare a high-concentration stock (e.g., 1-10 mg/mL) to minimize weighing errors.
Sonicate: 5-10 minutes may be required. Do not heat above 40°C to prevent isotopic scrambling.[2]
Verify with UV light (Xanthines often fluoresce or absorb strongly at 254nm) if available.[2]
Part 4: Safety Decision Logic (Visualization)[1][2]
Figure 1: Operational decision tree for handling deuterated xanthine derivatives, emphasizing engineering controls for solids and permeation risks for solutions.[1][2]
Part 5: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80220, 1-Methylxanthine. Retrieved from [Link][1][2]